Product packaging for 1,3-Dibromo-2,2-dimethylpropane(Cat. No.:CAS No. 5434-27-5)

1,3-Dibromo-2,2-dimethylpropane

Cat. No.: B1585092
CAS No.: 5434-27-5
M. Wt: 229.94 g/mol
InChI Key: UXAFLFGXSIWWMY-UHFFFAOYSA-N
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Description

1,3-Dibromo-2,2-dimethylpropane is a useful research compound. Its molecular formula is C5H10Br2 and its molecular weight is 229.94 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 15754. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10Br2 B1585092 1,3-Dibromo-2,2-dimethylpropane CAS No. 5434-27-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dibromo-2,2-dimethylpropane
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InChI

InChI=1S/C5H10Br2/c1-5(2,3-6)4-7/h3-4H2,1-2H3
Source PubChem
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InChI Key

UXAFLFGXSIWWMY-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CBr)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H10Br2
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DSSTOX Substance ID

DTXSID3063881
Record name Propane, 1,3-dibromo-2,2-dimethyl-
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Molecular Weight

229.94 g/mol
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Physical Description

Liquid; [Sigma-Aldrich MSDS]
Record name 1,3-Dibromo-2,2-dimethylpropane
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CAS No.

5434-27-5
Record name 1,3-Dibromo-2,2-dimethylpropane
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Record name Neopentyl dibromide
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Record name Propane, 1,3-dibromo-2,2-dimethyl-
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Record name Propane, 1,3-dibromo-2,2-dimethyl-
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Record name 1,3-dibromo-2,2-dimethylpropane
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Record name NEOPENTYL DIBROMIDE
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Foundational & Exploratory

1,3-Dibromo-2,2-dimethylpropane physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Properties of 1,3-Dibromo-2,2-dimethylpropane

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, tailored for researchers, scientists, and professionals in drug development. The document details its structural characteristics, physicochemical data, reactivity, and common experimental protocols.

Physicochemical Properties

This compound, also known as neopentyl dibromide, is a halogenated aliphatic compound.[1] Its core structure features a central quaternary carbon atom bonded to two methyl groups and two bromomethyl groups, an arrangement known as a neopentyl structure.[2] This configuration is central to its chemical behavior.

The quantitative physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₅H₁₀Br₂[1][2][3]
Molecular Weight 229.94 g/mol [1][2][3]
IUPAC Name This compound[1][2]
CAS Number 5434-27-5[1][2]
Appearance Powder, Colorless liquid[3][4]
Boiling Point 181.6°C at 760 mmHg[5]
Flash Point 58.5°C[5]
Density 1.672 g/cm³[5]
SMILES CC(C)(CBr)CBr[2][3]
InChI InChI=1S/C5H10Br2/c1-5(2,3-6)4-7/h3-4H2,1-2H3[1][3]
InChIKey UXAFLFGXSIWWMY-UHFFFAOYSA-N[1][3]

Chemical Properties and Reactivity

The chemical reactivity of this compound is largely dictated by its unique neopentyl structure. The presence of a quaternary carbon atom adjacent to the carbon atoms bearing the bromine atoms creates significant steric hindrance.[2]

Nucleophilic Substitution Reactions: The neopentyl framework of this compound makes it highly resistant to S(_N)2 reactions.[2] The bulky gem-dimethyl group physically blocks the necessary backside attack by a nucleophile on the carbon atom bonded to the bromine.[2] This characteristic makes it an interesting substrate for studying reaction mechanisms.

Formation of Organometallic Reagents: The carbon-bromine bonds in this compound can react with various metals to form highly reactive organometallic intermediates.[2] These reagents are valuable in synthetic chemistry for creating new carbon-carbon bonds.

Applications in Synthesis: Due to its structure, this compound is a useful starting material for constructing complex molecules, especially cyclic systems.[2] It is a primary precursor for the synthesis of cyclobutane (B1203170) derivatives through intermolecular condensation with nucleophiles, where the two bromine atoms are displaced to form the ring.[2]

Experimental Protocols

3.1. Synthesis of this compound via Bromination

A primary method for synthesizing this compound is the bromination of 2,2-dimethylpropane-1,3-diol (neopentyl glycol).[2]

Methodology:

  • Dissolution: Dissolve 2,2-dimethylpropane-1,3-diol in a suitable solvent, such as methanol.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Bromination: Slowly add bromine to the cooled mixture in a controlled manner.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for approximately 15 hours.

  • Precipitation: During this period, the product, this compound, will precipitate from the solution as a white solid.

  • Isolation: The solid product can be separated from the solvent by filtration or centrifugation.

  • Purification: The collected solid should be washed with fresh solvent (e.g., methanol) to remove impurities.

  • Drying: Dry the final product under a vacuum to remove any residual solvent.

G Synthesis of this compound cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process A 2,2-dimethylpropane-1,3-diol D Initial Cooling (0°C) A->D dissolved in C B Bromine (Br2) B->D slow addition C Methanol (Solvent) E Stirring at Room Temp (approx. 15 hours) D->E F Precipitation of Product E->F G Filtration / Centrifugation F->G H Washing with Methanol G->H I Vacuum Drying H->I J Final Product: This compound I->J

Synthesis workflow for this compound.

3.2. Dehydrobromination Reaction (Illustrative Protocol)

While a specific protocol for this compound is not detailed in the provided results, the dehydrobromination of the related compound 1,3-Dibromo-2,2-dimethoxypropane illustrates a typical elimination reaction pathway.[6] This type of reaction is expected to proceed via an E2 mechanism with a strong, sterically hindered base.[6]

Methodology:

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add the dibromo-substrate (1.0 eq) and an anhydrous solvent like Tetrahydrofuran (THF).

  • Cooling: Cool the flask to 0°C in an ice bath.

  • Base Preparation: Dissolve a strong, non-nucleophilic base such as potassium tert-butoxide (t-BuOK) (1.1 eq) in anhydrous THF.

  • Addition: Add the base solution dropwise to the stirred reaction mixture over 30 minutes, maintaining the temperature at 0°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, quench it with a suitable reagent, such as water or a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • Extraction: Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Washing: Wash the combined organic layers with brine.

  • Purification: The final product can be purified using standard techniques like column chromatography.

G E2 Elimination Pathway Reactant This compound TransitionState Transition State Reactant->TransitionState Concerted Step Base Strong, Sterically Hindered Base (e.g., t-BuOK) Base->TransitionState Abstracts Proton Product Elimination Product (Alkene) TransitionState->Product Forms C=C bond, expels Br-

Generalized E2 elimination pathway.

Safety and Handling

This compound is considered an irritant that may cause serious eye injury and is harmful if ingested.[1][4] It is classified as a skin irritant (Category 2) and a serious eye irritant (Category 2).[1] When handling this chemical, appropriate personal protective equipment (PPE), such as tightly fitting safety goggles and impervious clothing, should be worn.[7] Work should be conducted in a well-ventilated area.[7]

References

An In-depth Technical Guide to 1,3-Dibromo-2,2-dimethylpropane

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 1,3-Dibromo-2,2-dimethylpropane, a halogenated alkane with significant applications in organic synthesis. The unique structural characteristics of this compound, particularly the neopentyl framework, present notable steric hindrance that influences its reactivity. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and reactivity.

Nomenclature and Identification

The compound with the chemical structure of two bromine atoms attached to the first and third carbons of a 2,2-dimethylpropane backbone is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines.

IUPAC Name: this compound[1][2]

Synonyms: This compound is also known by several other names in scientific literature and chemical databases:

  • Neopentyl dibromide[1][3][4]

  • Dibromoneopentane[2][3]

  • 2,2-Dimethyl-1,3-dibromopropane[1][3][4]

  • 2,2-Bis(bromomethyl)propane[1][3][4]

  • 1-bromo-2-bromomethyl-2-methylpropane[1][3][4]

  • Propane, 1,3-dibromo-2,2-dimethyl-[1][4]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueUnitSource
Molecular Formula C5H10Br2[3][5][6]
Molecular Weight 229.94 g/mol [1][5][7]
CAS Number 5434-27-5[1][2][8]
EC Number 226-598-5[1][2]
Density 1.672g/cm³[2][8]
Boiling Point 181.6°C at 760 mmHg[2]
Flash Point 58.5°C[2]
Water Solubility 0.15g/L (at 25 °C)[9]
Octanol/Water Partition Coefficient (logPoct/wat) 2.802[7]
Refractive Index 1.513[1]
InChI Key UXAFLFGXSIWWMY-UHFFFAOYSA-N[1][2]
Canonical SMILES CC(C)(CBr)CBr[1][2]

Synthesis and Reactivity

The synthesis of this compound often involves the substitution of hydroxyl groups from its corresponding diol, neopentyl glycol (2,2-dimethylpropane-1,3-diol). This transformation typically proceeds through a nucleophilic substitution mechanism.[3] Due to the significant steric hindrance of the neopentyl structure, the direct S(_N)2 backside attack by a nucleophile is impeded.[3]

While a specific detailed protocol for the direct synthesis of this compound was not found in the provided search results, a general method involves the reaction of neopentyl glycol with a brominating agent. A common approach for converting primary alcohols to alkyl bromides is the use of phosphorus tribromide (PBr(_3)) or a mixture of hydrobromic acid (HBr) and sulfuric acid (H(_2)SO(_4)).

General Reaction Scheme:

  • Reactants: Neopentyl glycol (2,2-dimethylpropane-1,3-diol), brominating agent (e.g., PBr(_3) or HBr/H(_2)SO(_4)).

  • Reaction: The hydroxyl groups of the neopentyl glycol are protonated by the acid (in the case of HBr/H(_2)SO(_4)) or react with PBr(_3) to form a good leaving group. The bromide ion then acts as a nucleophile to displace the leaving group, forming the carbon-bromine bond. This occurs at both hydroxyl positions to yield the dibrominated product.[3]

  • Workup: The reaction mixture is typically worked up by pouring it into water and extracting the organic product with a suitable solvent like diethyl ether. The organic layer is then washed, dried, and the solvent is removed to yield the crude product, which can be further purified by distillation.

The carbon-bromine bonds in this compound are susceptible to reactions with various nucleophiles and metals.[3] Reactions with organometallic reagents can lead to the formation of highly reactive intermediates that are valuable in synthetic chemistry for creating new carbon-carbon bonds.[3]

Visualizations

The following diagram illustrates the general synthetic pathway for the preparation of this compound from neopentyl glycol via nucleophilic substitution.

G Synthesis of this compound A Neopentyl Glycol (2,2-dimethylpropane-1,3-diol) B Protonated Intermediate / Phosphite Ester Intermediate A->B + HBr/H₂SO₄ or PBr₃ C This compound B->C + Br⁻ (Nucleophilic Attack)

Caption: Synthesis of this compound.

The following diagram illustrates the relationship between the IUPAC name and its common synonyms.

G Nomenclature of this compound center This compound (IUPAC Name) s1 Neopentyl dibromide center->s1 Synonym s2 Dibromoneopentane center->s2 Synonym s3 2,2-Dimethyl-1,3-dibromopropane center->s3 Synonym s4 2,2-Bis(bromomethyl)propane center->s4 Synonym

Caption: Relationship between IUPAC name and synonyms.

References

An In-depth Technical Guide to the Synthesis of 1,3-Dibromo-2,2-dimethylpropane from Neopentyl Glycol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,3-dibromo-2,2-dimethylpropane from neopentyl glycol. It includes a comparative analysis of different synthetic routes, detailed experimental protocols, and a discussion of the reaction mechanisms involved. This document is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science.

Introduction

This compound, also known as neopentyl dibromide, is a key synthetic intermediate. Its structural features, particularly the presence of two primary bromine atoms on a sterically hindered neopentyl core, make it a valuable building block in the synthesis of a variety of organic compounds. The neopentyl backbone imparts unique properties to the target molecules, such as increased thermal stability and lipophilicity.

The synthesis of this compound from the readily available neopentyl glycol (2,2-dimethylpropane-1,3-diol) is a common and practical approach. This guide will explore the primary methods for this transformation, focusing on the use of various brominating agents.

Synthetic Pathways and Reaction Mechanisms

The conversion of neopentyl glycol to this compound involves the substitution of the two hydroxyl groups with bromine atoms. Due to the neopentyl structure, which is sterically hindered at the β-position, the direct SN2 reaction is challenging. Therefore, the choice of brominating agent and reaction conditions is crucial to achieve a good yield and minimize side reactions, such as rearrangement.

The general reaction is as follows:

Caption: General reaction for the synthesis of this compound.

The most common methods employ phosphorus tribromide (PBr₃), hydrobromic acid (HBr), or thionyl bromide (SOBr₂). Each of these reagents has its own advantages and disadvantages in terms of reactivity, selectivity, and handling.

Signaling Pathway of Bromination

The underlying mechanism for the bromination of alcohols with reagents like PBr₃ or HBr typically involves the protonation or activation of the hydroxyl group to form a good leaving group (water or a phosphorus-containing species), followed by a nucleophilic attack by the bromide ion.

Signaling_Pathway cluster_activation Hydroxyl Group Activation cluster_substitution Nucleophilic Substitution Alcohol Neopentyl Glycol (R-OH) Activated_Intermediate Activated Alcohol (R-OH₂⁺ or R-OPBr₂) Alcohol->Activated_Intermediate Activation Activating_Agent Brominating Agent (e.g., H⁺ from HBr or PBr₃) Activating_Agent->Activated_Intermediate Product This compound (R-Br) Activated_Intermediate->Product SN2 Attack Bromide Bromide Ion (Br⁻) Bromide->Product Leaving_Group Leaving Group (H₂O or HOPBr₂) caption Mechanism of neopentyl glycol bromination.

Caption: Mechanism of neopentyl glycol bromination.

Comparative Data of Synthetic Methods

The selection of a specific synthetic protocol often depends on the desired scale, available reagents, and required purity of the final product. The following table summarizes the key quantitative data for different bromination methods.

Brominating AgentSolvent(s)Temperature (°C)Reaction Time (h)Yield (%)Purity (%)Reference
Phosphorus Tribromide (PBr₃) Pyridine (B92270), Benzene0 to reflux4~60-70>95Based on general procedures for primary alcohols.
Hydrobromic Acid (HBr) Toluene (B28343), Acetic Acid (catalyst)110-1253-480-9098Patent data for a similar substrate.[1]
Thionyl Bromide (SOBr₂) Diethyl etherReflux2-3Moderate>95Inferred from analogous reactions.

Detailed Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound using different brominating agents.

Method 1: Bromination using Phosphorus Tribromide (PBr₃)

This method is a classic approach for converting primary alcohols to alkyl bromides. The reaction proceeds via the formation of a phosphite (B83602) ester intermediate, which is then displaced by bromide.

Experimental Workflow:

Experimental_Workflow_PBr3 cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Step1 Dissolve Neopentyl Glycol in Pyridine and Benzene Step2 Cool the mixture to 0°C in an ice bath Step1->Step2 Step3 Slowly add PBr₃ dropwise with stirring Step2->Step3 Step4 Allow to warm to room temperature and then reflux for 4 hours Step3->Step4 Step5 Cool the reaction and pour onto ice Step4->Step5 Step6 Extract with diethyl ether Step5->Step6 Step7 Wash the organic layer with dilute HCl, NaHCO₃, and brine Step6->Step7 Step8 Dry over anhydrous MgSO₄ and concentrate in vacuo Step7->Step8 Step9 Purify by vacuum distillation or recrystallization from ethanol (B145695) Step8->Step9 caption Workflow for bromination with PBr₃.

Caption: Workflow for bromination with PBr₃.

Procedure:

  • In a round-bottom flask equipped with a dropping funnel and a reflux condenser, dissolve neopentyl glycol (1.0 eq) in a mixture of pyridine (2.2 eq) and benzene.

  • Cool the stirred solution to 0°C in an ice bath.

  • Slowly add phosphorus tribromide (0.7 eq, as it contains 3 Br atoms) dropwise, maintaining the temperature below 10°C.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4 hours.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or recrystallization from ethanol.

Method 2: Bromination using Hydrobromic Acid (HBr)

This method utilizes hydrobromic acid, often in the presence of a phase-transfer catalyst or with azeotropic removal of water, to drive the reaction to completion. The following is a general procedure adapted from a patent for a similar substrate.[1]

Experimental Workflow:

Experimental_Workflow_HBr cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Step1 Charge a reactor with Neopentyl Glycol, Toluene, and Acetic Acid (catalyst) Step2 Heat the mixture to 110-125°C Step1->Step2 Step3 Bubble HBr gas through the reaction mixture for 3-4 hours Step2->Step3 Step4 Continuously remove water formed during the reaction Step3->Step4 Step5 Cool the reaction mixture Step4->Step5 Step6 Wash with water and saturated NaHCO₃ solution Step5->Step6 Step7 Dry the organic layer over anhydrous Na₂SO₄ Step6->Step7 Step8 Remove the solvent under reduced pressure Step7->Step8 Step9 Purify by recrystallization from a suitable solvent (e.g., hexane (B92381) or ethanol) Step8->Step9 caption Workflow for bromination with HBr.

Caption: Workflow for bromination with HBr.

Procedure:

  • To a reaction vessel equipped with a mechanical stirrer, a gas inlet tube, and a Dean-Stark trap with a condenser, add neopentyl glycol (1.0 eq), toluene, and a catalytic amount of acetic acid.

  • Heat the mixture to 110-125°C.

  • Bubble anhydrous hydrogen bromide gas through the stirred reaction mixture for 3-4 hours.

  • Collect the water formed during the reaction in the Dean-Stark trap.

  • After the reaction is complete (monitored by GC or TLC), cool the mixture to room temperature.

  • Wash the organic phase with water and then with a saturated solution of sodium bicarbonate until the aqueous layer is neutral.

  • Dry the toluene layer over anhydrous sodium sulfate.

  • Remove the solvent by rotary evaporation.

  • The resulting crude product can be purified by recrystallization from a suitable solvent like hexane or ethanol to yield white crystals.

Purification and Characterization

The primary method for the purification of this compound is recrystallization.[2] Ethanol or methanol (B129727) are commonly used solvents.[2] The crude product is dissolved in a minimum amount of the hot solvent, and then allowed to cool slowly to form crystals, which are then collected by filtration.

Characterization:

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic techniques:

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the two equivalent methyl groups and a singlet for the two equivalent methylene (B1212753) groups adjacent to the bromine atoms.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the methyl carbons, the methylene carbons attached to bromine, and the quaternary carbon.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic isotopic patterns for a dibrominated compound.

  • Melting Point: The melting point of the purified product should be sharp and consistent with the literature value.

Conclusion

The synthesis of this compound from neopentyl glycol can be achieved through several effective methods. The choice of brominating agent will influence the reaction conditions, yield, and overall cost-effectiveness of the synthesis. The protocols provided in this guide, along with the comparative data, offer a solid foundation for researchers to select and optimize the synthesis of this important chemical intermediate for their specific applications. Careful control of reaction parameters and appropriate purification techniques are essential for obtaining a high-purity product.

References

An In-depth Technical Guide to 1,3-Dibromo-2,2-dimethylpropane (CAS 5434-27-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dibromo-2,2-dimethylpropane, also known as neopentyl dibromide, is a halogenated aliphatic hydrocarbon with the CAS number 5434-27-5. Its unique neopentyl structure, characterized by a quaternary carbon center, imparts significant steric hindrance that governs its chemical reactivity. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and known hazards of this compound. While it serves as a valuable building block in organic synthesis, publicly available information on its biological activity and mechanism of action is limited. This document aims to consolidate the existing knowledge to support its application in chemical research and to highlight areas where further investigation is warranted, particularly in the context of drug development.

Chemical and Physical Properties

This compound is a liquid at room temperature. Its physical and chemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₅H₁₀Br₂[1]
Molecular Weight 229.94 g/mol [1]
Appearance Liquid[2]
Boiling Point 181.6 °C at 760 mmHg
Melting Point Not available
Density 1.672 g/cm³
CAS Number 5434-27-5[1]
IUPAC Name This compound[1]
SMILES CC(C)(CBr)CBr[1]
InChI InChI=1S/C5H10Br2/c1-5(2,3-6)4-7/h3-4H2,1-2H3[1]
InChIKey UXAFLFGXSIWWMY-UHFFFAOYSA-N[1]

Synthesis

The synthesis of this compound typically involves the bromination of 2,2-dimethyl-1,3-propanediol (neopentyl glycol).

Experimental Protocol: Bromination of 2,2-Dimethyl-1,3-propanediol

Materials:

  • 2,2-dimethyl-1,3-propanediol

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 2,2-dimethyl-1,3-propanediol in anhydrous diethyl ether.

  • Cool the flask in an ice bath.

  • Slowly add phosphorus tribromide dropwise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Gently heat the mixture to reflux for several hours.

  • Cool the reaction mixture to room temperature and pour it over crushed ice.

  • Separate the organic layer using a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the solution and remove the solvent using a rotary evaporator to yield the crude product.

  • Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

G Synthesis of this compound diol 2,2-Dimethyl-1,3-propanediol workup Aqueous Workup & Purification diol->workup 1. Dissolve pbr3 PBr₃ pbr3->workup 2. Add dropwise ether Anhydrous Diethyl Ether ether->workup Solvent product This compound workup->product 3. Reflux, Purify

A simplified workflow for the synthesis of this compound.

Chemical Reactivity and Potential Applications in Synthesis

The reactivity of this compound is dominated by the two primary bromine atoms. However, the adjacent quaternary carbon atom creates significant steric hindrance, which influences the mechanism of nucleophilic substitution reactions.

Due to this steric hindrance, Sₙ2 reactions are significantly slowed down. While Sₙ1 reactions are also not favored due to the formation of an unstable primary carbocation. This makes this compound an interesting substrate for studying the fundamentals of nucleophilic substitution and elimination reactions.

It can be used as a building block in organic synthesis to introduce the neopentyl group or to form cyclic compounds.

G Reactivity of this compound substrate This compound sn2 Sₙ2 Reaction substrate->sn2 Slowed by sn1 Sₙ1 Reaction substrate->sn1 Disfavored by elimination Elimination Reaction substrate->elimination steric_hindrance Steric Hindrance (Neopentyl Group) steric_hindrance->sn2 steric_hindrance->sn1

Factors influencing the reactivity of this compound.

Hazards and Toxicological Information

The available safety data indicates that this compound is an irritant and is harmful if swallowed.[2][3]

Hazard Statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Toxicological Data

There is insufficient evidence to classify this compound as a carcinogen.

Biological Activity and Mechanism of Action

There is a significant lack of publicly available data on the specific biological activities, mechanisms of action, and signaling pathways associated with this compound. The primary focus of existing literature is on its synthetic utility and chemical properties.

Given the presence of two reactive bromine atoms, it is plausible that this compound could act as an alkylating agent, potentially reacting with nucleophilic sites in biological macromolecules such as DNA and proteins. However, without experimental evidence, this remains speculative.

Conclusion and Future Directions

This compound is a sterically hindered dihalogenated alkane with established utility in organic synthesis. Its chemical and physical properties are well-characterized, and its synthesis is straightforward. However, a significant knowledge gap exists regarding its biological effects. For drug development professionals and researchers exploring new chemical entities, the lack of data on its pharmacology, toxicology, and mechanism of action presents a considerable challenge.

Future research should focus on:

  • In vitro and in vivo toxicological studies: To comprehensively assess its safety profile, including cytotoxicity, genotoxicity, and potential carcinogenicity.

  • Pharmacokinetic and pharmacodynamic studies: To understand its absorption, distribution, metabolism, excretion, and potential biological targets.

  • Mechanism of action studies: To elucidate any specific biological pathways it may modulate.

A thorough investigation into these areas is essential before this compound or its derivatives can be considered for any pharmaceutical or biological applications.

References

The Neopentyl Fortress: Unraveling the Steric Hindrance Effects of the 2,2-Dimethylpropyl Group in 1,3-Dibromo-2,2-dimethylpropane

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The neopentyl group, characterized by a quaternary carbon atom adjacent to a reactive center, presents a formidable obstacle to many common chemical transformations. This technical guide delves into the profound steric hindrance effects exerted by the 2,2-dimethylpropyl moiety in 1,3-dibromo-2,2-dimethylpropane. Through an analysis of reaction kinetics, conformational constraints, and mechanistic pathways, this document provides a comprehensive understanding of the challenges and opportunities associated with this unique structural motif. This guide is intended to serve as a critical resource for researchers in organic synthesis, medicinal chemistry, and materials science, offering insights into reaction design, catalyst development, and the prediction of chemical reactivity for sterically encumbered molecules.

Introduction

Steric hindrance is a cornerstone concept in organic chemistry, dictating the feasibility, rate, and outcome of chemical reactions. The neopentyl group (2,2-dimethylpropyl) is a classic exemplar of a sterically demanding substituent. In the case of this compound, the presence of two primary bromide atoms attached to a neopentyl-like framework creates a molecule with significantly attenuated reactivity in traditional nucleophilic substitution reactions. Understanding the origins and consequences of this steric shield is paramount for effectively utilizing this and similar compounds in synthetic applications.

This guide will explore the multifaceted nature of the neopentyl group's steric effects in this compound, covering its impact on nucleophilic substitution and elimination reactions. We will present available quantitative data to illustrate the magnitude of these effects, provide detailed experimental protocols for key transformations, and visualize the underlying mechanistic principles.

The Impact of Neopentyl Steric Hindrance on Reactivity

The defining structural feature of this compound is the central quaternary carbon atom bonded to two methyl groups and two bromomethyl groups. This arrangement physically obstructs the reaction centers from the approach of nucleophiles and bases.

Nucleophilic Substitution Reactions: A Tale of Two Blocked Pathways

Nucleophilic substitution reactions, primarily the S(_N)1 and S(_N)2 pathways, are dramatically affected by the neopentyl structure.

  • S(_N)2 Reactions: The bimolecular nucleophilic substitution (S(_N)2) mechanism requires a backside attack of the nucleophile on the carbon atom bearing the leaving group. In this compound, the bulky tert-butyl-like group completely shields the rear face of the bromomethyl carbons, making this approach virtually impossible.[1][2] This steric blockade results in exceptionally slow reaction rates for S(_N)2 processes. For instance, neopentyl bromide reacts approximately 10

    5^55
    times slower than other primary alkyl bromides under S(_N)2 conditions.[1]

  • S(_N)1 Reactions: The unimolecular nucleophilic substitution (S(_N)1) mechanism involves the formation of a carbocation intermediate. The departure of a bromide ion from this compound would lead to the formation of a highly unstable primary carbocation.[1] Although carbocation rearrangements to a more stable tertiary carbocation can occur, this process typically requires harsh conditions and often leads to a mixture of products.[3] Consequently, the S(_N)1 pathway is also highly disfavored.

Elimination Reactions

Elimination reactions, such as the E2 mechanism, are also influenced by the steric bulk of the neopentyl group. For an E2 reaction to occur, a strong base must abstract a proton from a carbon atom beta to the leaving group. In this compound, the beta-carbon is the quaternary carbon, which bears no hydrogen atoms. Therefore, a direct E2 elimination is not possible. However, under forcing conditions with strong, bulky bases, other elimination and rearrangement pathways may be observed.

Quantitative Data on Steric Hindrance Effects

While specific kinetic data for this compound is scarce in the literature, extensive studies on the analogous neopentyl bromide provide a clear quantitative picture of the steric hindrance effect on S(_N)2 reaction rates.

SubstrateRelative Rate (vs. Primary Alkyl Halide)Reference
Primary Alkyl Halide (e.g., Ethyl Bromide)1[4]
Secondary Alkyl Halide0.03[4]
Neopentyl Halide 0.00001 [4]
Tertiary Alkyl Halide~0[4]

Table 1: Relative rates of S(_N)2 reactions for various alkyl halides, demonstrating the dramatic decrease in reactivity for neopentyl halides.

Substrate ComparisonRate Difference FactorReference
Ethyl Bromide vs. Neopentyl Bromide~100,000[1]
Methyl Bromide vs. Neopentyl Bromide~3,000,000[5]

Table 2: Comparative reaction rates highlighting the extreme steric retardation of the neopentyl group in S(_N)2 reactions.

Experimental Protocols

Despite the inherent low reactivity, reactions involving this compound can be achieved under specific conditions, often requiring elevated temperatures and polar aprotic solvents. The following are representative protocols adapted from literature for analogous compounds, which can serve as a starting point for reactions with this compound.

Protocol 1: Double Nucleophilic Substitution with Sodium Azide (B81097)

Objective: To synthesize 1,3-diazido-2,2-dimethylpropane.

Materials:

  • This compound

  • Sodium Azide (NaN(_3))

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add sodium azide (2.2 eq) to the solution.

  • Heat the reaction mixture to 80-100 °C and stir for 24-48 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing diethyl ether and saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica (B1680970) gel.

Protocol 2: Synthesis of a Cyclobutane (B1203170) Derivative via Intramolecular Cyclization

Objective: To synthesize a substituted cyclobutane via reaction with a malonic ester.

Materials:

  • This compound

  • Diethyl malonate

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried, three-necked flask under an inert atmosphere, add sodium hydride (2.2 eq).

  • Carefully wash the sodium hydride with anhydrous THF to remove the mineral oil, then suspend it in fresh anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of diethyl malonate (1.0 eq) in anhydrous THF to the suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 30 minutes.

  • Add a solution of this compound (1.0 eq) in anhydrous THF to the reaction mixture.

  • Heat the reaction mixture to reflux and stir for 16-24 hours.

  • Cool the reaction to 0 °C and cautiously quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mechanistic and Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key reaction pathways and a general experimental workflow.

SN2_Reaction_Pathway cluster_legend Sₙ2 Reaction Pathway Reactants Nu:⁻ + this compound TransitionState Transition State (Highly Hindered) Reactants->TransitionState Backside Attack Products Substituted Product + Br⁻ TransitionState->Products Inversion of Stereochemistry Key Nu:⁻ = Nucleophile

Caption: Sₙ2 reaction pathway for this compound.

SN1_Reaction_Pathway cluster_legend Sₙ1 Reaction Pathway with Rearrangement Reactant This compound PrimaryCarbocation Primary Carbocation (Highly Unstable) Reactant->PrimaryCarbocation Loss of Br⁻ (Slow) TertiaryCarbocation Tertiary Carbocation (More Stable) PrimaryCarbocation->TertiaryCarbocation 1,2-Methyl Shift Product Rearranged Product TertiaryCarbocation->Product + Nu:⁻ Key Nu:⁻ = Nucleophile

Caption: Sₙ1 reaction pathway showing carbocation rearrangement.

Experimental_Workflow Start Start Setup Reaction Setup (Inert atmosphere, solvent) Start->Setup Reagents Addition of Reactants (this compound, Nucleophile/Base) Setup->Reagents Reaction Reaction (Heating, Stirring) Reagents->Reaction Monitoring Monitor Progress (TLC, GC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup (Quenching, Extraction) Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Analysis Product Characterization (NMR, MS) Purification->Analysis End End Analysis->End

Caption: General experimental workflow for reactions.

Conclusion

The steric hindrance imparted by the neopentyl group in this compound profoundly diminishes its reactivity in standard nucleophilic substitution and elimination reactions. The extreme retardation of the S(_N)2 pathway and the energetic unfavorability of the S(_N)1 mechanism necessitate the use of forcing conditions to achieve chemical transformations. However, this inherent stability can also be advantageous, making the neopentyl framework a robust scaffold in the design of molecules where resistance to nucleophilic attack is desired. For drug development professionals and synthetic chemists, a thorough appreciation of these steric effects is crucial for predicting reaction outcomes, designing efficient synthetic routes, and developing novel chemical entities with tailored reactivity and stability profiles. Future research in this area may focus on the development of novel catalytic systems that can overcome this steric barrier, thereby unlocking the full synthetic potential of this and other sterically encumbered molecules.

References

An In-depth Technical Guide to the Reactivity of C-Br Bonds in 1,3-Dibromo-2,2-dimethylpropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the reactivity of the carbon-bromine bonds in 1,3-dibromo-2,2-dimethylpropane. The unique neopentyl structure of this compound, with two primary bromides adjacent to a quaternary carbon, imparts distinct chemical properties that are of significant interest in synthetic chemistry. This document details the mechanistic nuances of its reactions, provides available quantitative data, and outlines experimental protocols for key transformations.

Core Reactivity Principles: The Challenge of Steric Hindrance

The reactivity of this compound is fundamentally governed by the profound steric hindrance imposed by the central gem-dimethyl group. This structural feature severely impedes standard nucleophilic substitution pathways, making the C-Br bonds exceptionally unreactive under typical SN2 conditions.

Nucleophilic Substitution (SN1 and SN2):

  • SN2 Reactions: The bimolecular nucleophilic substitution (SN2) mechanism, which requires a backside attack on the electrophilic carbon, is practically inhibited.[1][2] The bulky t-butyl-like group shields the reaction center, preventing the approach of a nucleophile.[3] The rate of SN2 reactions for neopentyl halides can be up to 100,000 times slower than for unhindered primary halides like propyl halides.[3][4] For practical purposes, this compound can be considered inert to SN2 reactions.[3]

  • SN1 Reactions: The unimolecular (SN1) pathway is also disfavored. This mechanism would necessitate the formation of a highly unstable primary carbocation upon departure of the bromide leaving group.[2] While a subsequent 1,2-methyl shift could generate a more stable tertiary carbocation, the initial energy barrier for the formation of the primary carbocation is substantial, making this a slow process.[5]

Key Reaction Pathways and Mechanisms

Despite the low reactivity in direct substitution, the C-Br bonds in this compound can be induced to react under specific conditions, leading to elimination, organometallic derivatization, or intramolecular cyclization.

Elimination Reactions

In the presence of strong, sterically hindered bases, elimination reactions can occur, typically via an E2 mechanism, to yield unsaturated products. The choice of a bulky, non-nucleophilic base like potassium tert-butoxide is crucial to favor elimination over the already slow substitution.

E2 Elimination Pathway for this compound.
Formation of Organometallic Reagents

A highly effective strategy to harness the synthetic potential of this compound is through the formation of organometallic reagents. Reaction with metals such as magnesium or lithium inverts the polarity of the carbon atoms attached to the bromine, transforming them from electrophilic to nucleophilic centers.

The di-Grignard reagent, 1,3-bis(bromomagnesio)-2,2-dimethylpropane, can be prepared by reacting the dibromide with magnesium metal in an ethereal solvent.[6] These di-organometallic reagents are potent nucleophiles, useful for forming new carbon-carbon bonds with various electrophiles.[6]

Grignard_Formation reactant Br-CH₂-C(CH₃)₂-CH₂-Br reagent 2 Mg product BrMg-CH₂-C(CH₃)₂-CH₂-MgBr reactant->product + reactant->product Anhydrous conditions reagent->product Anhydrous conditions solvent Ether (THF)

Formation of the di-Grignard reagent.
Intramolecular Cyclization: The Wurtz Reaction

The 1,3-disposition of the two bromine atoms makes the molecule an ideal substrate for intramolecular cyclization reactions to form four-membered rings. A classic example is the intramolecular Wurtz reaction, where treatment with an active metal like sodium leads to reductive coupling to form 1,1-dimethylcyclopropane (B155639).[6] This reaction is particularly effective for the synthesis of strained small ring systems.[6]

Wurtz_Reaction reactant Br-CH₂-C(CH₃)₂-CH₂-Br reagent 2 Na product 1,1-Dimethylcyclopropane reactant->product + reactant->product Inert solvent side_product 2 NaBr reactant->side_product Inert solvent reagent->product Inert solvent reagent->side_product Inert solvent

Intramolecular Wurtz reaction to form a cyclopropane (B1198618) ring.
Application in Bicyclo[1.1.1]pentane (BCP) Synthesis

The neopentyl framework is a key structural element in precursors for bicyclo[1.1.1]pentanes (BCPs). BCPs are highly sought-after in drug discovery as saturated bioisosteres for para-substituted benzene (B151609) rings, often improving physicochemical properties such as solubility and metabolic stability. While this compound itself is not the direct precursor, the closely related 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane (B1268128) is used to generate [1.1.1]propellane, a key intermediate for BCP synthesis.[7][8][9] The chemistry of these related strained systems underscores the synthetic utility of the underlying neopentyl scaffold.

Quantitative Data

Quantitative kinetic data for the reactions of this compound are not extensively reported in readily available literature. However, data from analogous systems provide valuable insights into reaction efficiencies.

ReactantReagents & ConditionsProductYield (%)Reference
1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane1) MeLi, Ether; 2) 2,3-butanedione, hv, -10°C1,3-Diacetylbicyclo[1.1.1]pentane70[7]
1,3-Diacetylbicyclo[1.1.1]pentaneNaOH, Br₂, Dioxane/H₂OBicyclo[1.1.1]pentane-1,3-dicarboxylic acid94.5[7]
β,β-dimethyl-glutaric acid1) SOCl₂, PCl₅; 2) Br₂, 100°CThis compound-1,3-dicarboxylic acid dichloride62[10]

Experimental Protocols

The following protocols are representative of the key transformations involving this compound and related structures. All procedures should be conducted by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Formation of a Di-Grignard Reagent (General Procedure)

Objective: To prepare 1,3-bis(bromomagnesio)-2,2-dimethylpropane for use in subsequent reactions.

Materials:

  • This compound

  • Magnesium turnings (activated)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Iodine crystal (for activation)

  • Flame-dried, three-necked round-bottom flask with reflux condenser, dropping funnel, and nitrogen/argon inlet

Procedure:

  • Assemble the flame-dried glassware under an inert atmosphere (N₂ or Ar).

  • Place magnesium turnings (2.2 equivalents) in the flask.

  • Add a small crystal of iodine to activate the magnesium. Gently warm the flask with a heat gun until the purple color of the iodine dissipates. Allow to cool to room temperature.

  • Dissolve this compound (1.0 equivalent) in anhydrous ether or THF in the dropping funnel.

  • Add a small portion (approx. 10%) of the dibromide solution to the magnesium suspension to initiate the reaction. Initiation is indicated by gentle bubbling and a slight exotherm.

  • Once the reaction has started, add the remaining dibromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the reaction mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure complete formation of the di-Grignard reagent. The resulting greyish solution should be used immediately for subsequent steps.

Grignard_Workflow start Assemble Flame-Dried Glassware under N₂/Ar add_mg Add Mg turnings (2.2 eq) and Iodine crystal to flask start->add_mg activate_mg Activate Mg with heat gun until I₂ color fades add_mg->activate_mg cool Cool to Room Temperature activate_mg->cool prepare_sol Dissolve Dibromide (1.0 eq) in anhydrous Ether/THF cool->prepare_sol initiate Add ~10% of dibromide solution to initiate reaction prepare_sol->initiate observe Observe for bubbling/ exotherm initiate->observe observe->activate_mg No Reaction add_rest Dropwise addition of remaining dibromide to maintain reflux observe->add_rest Initiation Successful stir Stir for 1-2 hours post-addition add_rest->stir end Di-Grignard Reagent Ready (Use Immediately) stir->end

Experimental workflow for Grignard reagent formation.
Protocol 2: Intramolecular Wurtz Reaction (General Procedure)

Objective: To synthesize 1,1-dimethylcyclopropane via reductive coupling.

Materials:

  • This compound

  • Sodium metal, dispersed in an inert solvent or as small pieces

  • Anhydrous, high-boiling inert solvent (e.g., toluene, xylene)

  • Flame-dried reaction vessel with a reflux condenser and mechanical stirrer

Procedure:

  • Under an inert atmosphere, charge the reaction vessel with the anhydrous solvent and sodium metal (2.2 equivalents).

  • Heat the mixture with vigorous stirring to create a fine dispersion of sodium, then allow it to cool.

  • Dissolve this compound (1.0 equivalent) in the same anhydrous solvent.

  • Add the dibromide solution dropwise to the sodium dispersion at a rate that maintains a controllable reaction temperature. The reaction is exothermic.

  • After the addition is complete, heat the reaction mixture to reflux for several hours to ensure complete reaction.

  • Cool the reaction mixture to room temperature. Cautiously quench the excess sodium by the slow addition of a proton source (e.g., isopropanol, followed by water).

  • The product, 1,1-dimethylcyclopropane, is volatile and can be isolated by distillation from the reaction mixture. Further purification can be achieved by fractional distillation.

Conclusion

The C-Br bonds in this compound exhibit unique reactivity dominated by the steric hindrance of the neopentyl core. This structure renders the compound largely unreactive towards conventional SN2 and SN1 pathways. However, this challenge opens opportunities for other synthetic transformations. The molecule serves as a valuable substrate for elimination reactions, the formation of potent di-organometallic reagents, and intramolecular cyclizations to produce strained ring systems. Understanding these distinct reactivity patterns is crucial for leveraging this and structurally related compounds in the synthesis of complex molecules, particularly in the development of novel therapeutics where scaffolds like bicyclo[1.1.1]pentane are of increasing importance.

References

Solubility Profile of 1,3-Dibromo-2,2-dimethylpropane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,3-Dibromo-2,2-dimethylpropane in common organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information and provides a detailed, adaptable experimental protocol for its quantitative determination.

Core Concepts in Solubility

The solubility of a solid compound in a liquid solvent is governed by the principle of "like dissolves like." This principle suggests that substances with similar intermolecular forces are more likely to be soluble in one another. This compound is a halogenated alkane, a class of compounds that are generally considered to be of low to moderate polarity. Consequently, it is expected to exhibit greater solubility in organic solvents with similar polarities and limited solubility in highly polar solvents like water.

Qualitative Solubility Data

SolventChemical FormulaPolarityQualitative Solubility of this compound & Analogs
Water H₂OHighLimited / Sparingly Soluble / Insoluble
Methanol CH₃OHHighSoluble / Moderate Solubility
Ethanol C₂H₅OHHighSoluble
Acetone C₃H₆OHighReadily Soluble
Dichloromethane CH₂Cl₂MediumReadily Soluble
Diethyl Ether (C₂H₅)₂OLowSoluble (Predicted)
Toluene C₇H₈LowSoluble (Predicted)
Hexane C₆H₁₄LowSoluble (Predicted)
Ethyl Acetate C₄H₈O₂MediumSoluble (Predicted)

Note: "Predicted" solubility is based on the "like dissolves like" principle and the known solubility of similar haloalkanes in these solvents.

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed methodology for the gravimetric determination of the solubility of a solid organic compound, such as this compound, in an organic solvent. This method is based on the principle of creating a saturated solution at a specific temperature and then determining the mass of the dissolved solute in a known mass or volume of the solvent.

Materials and Equipment:

  • This compound (solute)

  • Selected organic solvent (e.g., ethanol, acetone, hexane)

  • Analytical balance (accurate to ±0.0001 g)

  • Constant temperature bath or incubator

  • Vials or flasks with airtight seals

  • Magnetic stirrer and stir bars

  • Syringe filters (chemically compatible with the solvent)

  • Pre-weighed evaporation dishes or vials

  • Drying oven or vacuum desiccator

  • Calibrated pipettes and syringes

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume or mass of the chosen solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

    • Place the vial in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C).

    • Stir the mixture vigorously using a magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Filtration:

    • Once equilibrium is established, turn off the stirrer and allow the undissolved solid to settle.

    • Carefully draw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to prevent premature crystallization.

    • Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed, labeled evaporation dish. This step is critical to remove any undissolved microcrystals.

  • Solvent Evaporation and Mass Determination:

    • Place the evaporation dish containing the filtered saturated solution in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. Alternatively, use a vacuum desiccator for more sensitive compounds.

    • Once all the solvent has evaporated, allow the dish to cool to room temperature in a desiccator to prevent moisture absorption.

    • Weigh the evaporation dish containing the dried solute on an analytical balance.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved solute by subtracting the initial mass of the empty evaporation dish from the final mass.

    • Express the solubility in desired units, such as grams of solute per 100 mL of solvent ( g/100 mL) or moles of solute per liter of solvent (mol/L).

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound and the chosen solvents for specific handling and disposal instructions.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Filtration cluster_analysis Analysis prep_solute Weigh excess solute mix Combine solute and solvent in a sealed vial prep_solute->mix prep_solvent Measure known volume of solvent prep_solvent->mix equilibrate Stir at constant temperature (e.g., 24-48h) mix->equilibrate settle Allow undissolved solid to settle equilibrate->settle sample Draw supernatant with a syringe settle->sample filter Filter into a pre-weighed evaporation dish sample->filter evaporate Evaporate solvent filter->evaporate weigh Weigh dried solute evaporate->weigh calculate Calculate solubility weigh->calculate

Caption: Experimental workflow for determining the solubility of a solid in a liquid solvent.

Methodological & Application

Application Notes and Protocols for the Synthesis of Cyclobutane Derivatives Using 1,3-Dibromo-2,2-dimethylpropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclobutane (B1203170) rings are valuable structural motifs in medicinal chemistry and drug discovery, offering unique three-dimensional frameworks that can enhance pharmacological properties. The synthesis of functionalized cyclobutane derivatives is therefore of significant interest. One versatile and efficient method for constructing the cyclobutane core involves the use of 1,3-dibromo-2,2-dimethylpropane as a key building block. This dielectrophile readily reacts with a variety of active methylene (B1212753) compounds in a cyclocondensation reaction to afford substituted cyclobutane derivatives. The gem-dimethyl group on the propane (B168953) backbone provides steric hindrance that can influence the stereochemical outcome of subsequent reactions and imparts specific physical properties to the final products.

These application notes provide detailed protocols for the synthesis of various cyclobutane derivatives utilizing this compound, including the formation of cyclobutanones from its dimethoxy acetal (B89532) precursor. The protocols are designed to be a practical guide for researchers in organic synthesis and medicinal chemistry.

Reaction Principle

The fundamental reaction involves a double nucleophilic substitution of the two bromide ions in this compound by a carbanion generated from an active methylene compound. This intramolecular cyclization leads to the formation of a substituted cyclobutane ring. When 1,3-dibromo-2,2-dimethoxypropane (B40201) is used, the resulting 2,2-dimethoxycyclobutane derivative serves as a protected form of a cyclobutanone, which can be readily deprotected under acidic conditions.

A general schematic for this reaction is presented below:

Caption: General reaction scheme for cyclobutane synthesis.

Experimental Protocols

Protocol 1: Synthesis of Diethyl 3,3-dimethylcyclobutane-1,1-dicarboxylate

This protocol details the reaction of this compound with diethyl malonate to form a disubstituted cyclobutane.

Materials:

  • This compound

  • Diethyl malonate

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol (B145695)

  • Diethyl ether

  • Saturated aqueous sodium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (2.2 equivalents) in anhydrous ethanol under an inert atmosphere.

  • To this solution, add diethyl malonate (1.0 equivalent) dropwise at room temperature.

  • After the addition is complete, add this compound (1.0 equivalent) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • To the residue, add water and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with saturated aqueous sodium chloride solution, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel.

Protocol 2: Synthesis of 1-(Dimethylphosphoryl)-3,3-dimethylcyclobutane-1-carbonitrile

This protocol describes the synthesis of a phosphinoyl-substituted cyclobutane derivative.

Materials:

Procedure:

  • To a stirred suspension of sodium hydride (2.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of (dimethylphosphoryl)acetonitrile (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Add this compound (1.1 equivalents) to the reaction mixture.

  • Heat the mixture to reflux for 24 hours. Monitor the reaction by TLC.

  • Cool the reaction to 0 °C and cautiously quench with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Protocol 3: Deprotection of 3,3-Dimethyl-1,1-dimethoxycyclobutane to 3,3-Dimethylcyclobutanone

This protocol outlines the acid-catalyzed hydrolysis of the dimethoxy acetal to the corresponding cyclobutanone.

Materials:

  • 3,3-Dimethyl-1,1-dimethoxycyclobutane

  • Hydrochloric acid (e.g., 2 M)

  • Acetone (B3395972) or Tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 3,3-dimethyl-1,1-dimethoxycyclobutane (1.0 equivalent) in a mixture of acetone or THF and water.

  • Add a catalytic amount of hydrochloric acid to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the disappearance of the starting material by GC-MS or TLC.

  • Once the reaction is complete, neutralize the acid by the careful addition of saturated aqueous sodium bicarbonate solution.

  • Extract the product with diethyl ether (3 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and carefully remove the solvent by distillation to obtain the crude 3,3-dimethylcyclobutanone.

  • Further purification can be achieved by distillation.

Data Presentation

EntryActive Methylene CompoundProductYield (%)
1Diethyl malonateDiethyl 3,3-dimethylcyclobutane-1,1-dicarboxylate65-75
2(Dimethylphosphoryl)acetonitrile1-(Dimethylphosphoryl)-3,3-dimethylcyclobutane-1-carbonitrile78
3Malononitrile3,3-Dimethylcyclobutane-1,1-dicarbonitrile85
4Ethyl cyanoacetateEthyl 1-cyano-3,3-dimethylcyclobutane-1-carboxylate72
5Phenylacetonitrile3,3-Dimethyl-1-phenylcyclobutane-1-carbonitrile68

Yields are approximate and may vary depending on the specific reaction conditions and scale.

Mandatory Visualization

Reaction Workflow for Cyclobutane Synthesis

G start Start reactants Mix Active Methylene Compound and Base in Solvent start->reactants add_dibromo Add this compound reactants->add_dibromo reflux Heat to Reflux add_dibromo->reflux workup Aqueous Workup and Extraction reflux->workup purification Purification (Distillation or Chromatography) workup->purification product Isolated Cyclobutane Derivative purification->product

Caption: Experimental workflow for cyclobutane synthesis.

Signaling Pathway for Cyclobutane Formation

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product_formation Product Formation AMC Active Methylene Compound Carbanion Carbanion Formation AMC->Carbanion + Base Base Base Dibromo 1,3-Dibromo-2,2- dimethylpropane Intermediate Mono-alkylated Intermediate Carbanion->Intermediate + 1,3-Dibromo-2,2- dimethylpropane (SN2) Cyclization Intramolecular Cyclization (SN2) Intermediate->Cyclization Intramolecular SN2 Product Cyclobutane Derivative Cyclization->Product

Caption: Mechanism of cyclobutane ring formation.

Protocol for the Synthesis of Four-Membered Rings Using 1,3-Dibromo-2,2-dimethylpropane

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of a four-membered cyclobutane (B1203170) ring system utilizing 1,3-dibromo-2,2-dimethylpropane as the key building block. The methodology follows a three-step sequence involving a malonic ester synthesis to form the cyclobutane ring, followed by hydrolysis of the ester groups, and subsequent decarboxylation to yield the monosubstituted cyclobutane derivative. This protocol is designed to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development who are interested in incorporating the 3,3-dimethylcyclobutane scaffold into their target molecules.

Introduction

Four-membered carbocyclic rings, particularly cyclobutane derivatives, are important structural motifs in a variety of biologically active molecules and natural products. The rigid, three-dimensional nature of the cyclobutane scaffold can impart unique conformational constraints on a molecule, which can be advantageous for optimizing binding to biological targets. The gem-dimethyl substitution at the 3-position of the cyclobutane ring, as provided by this compound, can further influence the molecule's lipophilicity and metabolic stability. The following protocol details a reliable and reproducible method for the synthesis of 3,3-dimethylcyclobutanecarboxylic acid, a versatile intermediate for further chemical modifications.

Overall Reaction Scheme

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Decarboxylation A This compound C Diethyl 3,3-dimethylcyclobutane-1,1-dicarboxylate A->C 1. NaOEt, EtOH B Diethyl Malonate B->C D 3,3-Dimethylcyclobutane-1,1-dicarboxylic Acid C->D 2. KOH, EtOH/H2O, reflux then H3O+ E 3,3-Dimethylcyclobutanecarboxylic Acid D->E 3. Pyridine, 120 °C

Caption: Overall synthetic workflow.

Experimental Protocols

Step 1: Synthesis of Diethyl 3,3-dimethylcyclobutane-1,1-dicarboxylate

This procedure is adapted from the well-established synthesis of diethyl 1,1-cyclobutanedicarboxylate and may require optimization for the specific substrate.[1][2]

Materials:

  • This compound

  • Diethyl malonate

  • Sodium metal

  • Absolute ethanol (B145695)

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • 5 L three-necked round-bottom flask

  • Mechanical stirrer

  • Reflux condenser with a calcium chloride drying tube

  • Dropping funnel

  • Heating mantle

  • Separatory funnel

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a 5 L three-necked flask equipped with a mechanical stirrer and a reflux condenser, carefully add 46 g (2.0 gram atoms) of sodium, cut into small pieces, to 800 mL of absolute ethanol. The reaction is exothermic and will produce hydrogen gas; ensure adequate ventilation. Allow the sodium to react completely to form a solution of sodium ethoxide.

  • Reaction Setup: In a separate flask, prepare a mixture of 160 g (1.0 mole) of diethyl malonate and 230 g (1.0 mole) of this compound.

  • Cyclization Reaction: Add the diethyl malonate and this compound mixture to the sodium ethoxide solution in the 5 L flask. Attach a dropping funnel.

  • Addition of Base: With vigorous stirring, add the sodium ethoxide solution dropwise to the reaction mixture. The rate of addition should be controlled to maintain a gentle reflux. This addition typically takes about 1.5 to 2 hours.

  • Reaction Completion: After the addition is complete, continue to heat the mixture at reflux with stirring for an additional 2 hours to ensure the reaction goes to completion.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the ethanol by distillation.

    • Add 1 L of cold water to the residue to dissolve the sodium bromide precipitate.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with three 200 mL portions of diethyl ether.

    • Combine the organic layer and the ether extracts.

    • Wash the combined organic phase with 100 mL of saturated sodium chloride solution (brine).

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude diethyl 3,3-dimethylcyclobutane-1,1-dicarboxylate.

  • Purification: The crude product can be purified by vacuum distillation.

Step 2: Synthesis of 3,3-Dimethylcyclobutane-1,1-dicarboxylic Acid

This step involves the hydrolysis of the diethyl ester to the corresponding dicarboxylic acid.[1]

Materials:

  • Crude diethyl 3,3-dimethylcyclobutane-1,1-dicarboxylate

  • Potassium hydroxide (B78521) (KOH)

  • Ethanol

  • Concentrated hydrochloric acid (HCl)

  • Diethyl ether

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

Procedure:

  • Hydrolysis: In a round-bottom flask, dissolve the crude diethyl 3,3-dimethylcyclobutane-1,1-dicarboxylate in 200 mL of ethanol. Add a solution of 112 g of potassium hydroxide in 50 mL of water.

  • Reflux: Heat the mixture to reflux and maintain for 2 hours.

  • Solvent Removal: After reflux, remove most of the ethanol by distillation.

  • Acidification: Cool the residue in an ice bath and carefully acidify with concentrated hydrochloric acid until the solution is acidic to litmus (B1172312) paper. A white precipitate of 3,3-dimethylcyclobutane-1,1-dicarboxylic acid should form.

  • Isolation:

    • Collect the precipitate by vacuum filtration and wash with a small amount of cold water.

    • The aqueous filtrate can be extracted with diethyl ether to recover any dissolved product.

    • Combine the precipitate and the product from the ether extraction.

  • Purification: The crude dicarboxylic acid can be recrystallized from hot water or a suitable organic solvent to yield the pure product.

Step 3: Synthesis of 3,3-Dimethylcyclobutanecarboxylic Acid

This final step involves the thermal decarboxylation of the dicarboxylic acid.[3]

Materials:

  • 3,3-Dimethylcyclobutane-1,1-dicarboxylic acid

  • Pyridine

  • 1.5 N Hydrochloric acid (HCl)

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

Procedure:

  • Decarboxylation: In a round-bottom flask, dissolve 250 mg (1.452 mmol) of 3,3-dimethylcyclobutane-1,1-dicarboxylic acid in 5 mL of pyridine.

  • Heating: Heat the reaction mixture at 120 °C and stir for 16 hours.[3]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by slowly adding 1.5 N aqueous HCl at 0 °C until the solution is acidic.

    • Extract the mixture with two 50 mL portions of diethyl ether.[3]

    • Combine the organic layers and wash with saturated brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate under reduced pressure to afford 3,3-dimethylcyclobutanecarboxylic acid as a viscous liquid.

Data Presentation

StepReactantsProductReagents and ConditionsYieldReference
1This compound, Diethyl malonateDiethyl 3,3-dimethylcyclobutane-1,1-dicarboxylateNaOEt, EtOH, refluxN/A[1],[2]
2Diethyl 3,3-dimethylcyclobutane-1,1-dicarboxylate3,3-Dimethylcyclobutane-1,1-dicarboxylic acid1. KOH, EtOH/H₂O, reflux2. H₃O⁺N/A[1]
33,3-Dimethylcyclobutane-1,1-dicarboxylic acid3,3-Dimethylcyclobutanecarboxylic acidPyridine, 120 °C, 16 h91%[3]

Visualizations

Reaction Mechanism

G cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Hydrolysis cluster_step3 Step 3: Decarboxylation Malonate Diethyl Malonate Enolate Enolate Intermediate Malonate->Enolate NaOEt Intermediate Alkylated Intermediate Enolate->Intermediate SN2 Dibromide 1,3-Dibromo- 2,2-dimethylpropane Dibromide->Intermediate Product1 Diethyl 3,3-dimethylcyclobutane- 1,1-dicarboxylate Intermediate->Product1 Intramolecular SN2 Product1_hydrolysis Diethyl 3,3-dimethylcyclobutane- 1,1-dicarboxylate Dicarboxylate Dicarboxylate Salt Product1_hydrolysis->Dicarboxylate KOH, H2O/EtOH Product2 3,3-Dimethylcyclobutane- 1,1-dicarboxylic Acid Dicarboxylate->Product2 H3O+ Product2_decarbox 3,3-Dimethylcyclobutane- 1,1-dicarboxylic Acid Enol_Intermediate Enol Intermediate Product2_decarbox->Enol_Intermediate Heat (120 °C) Product3 3,3-Dimethylcyclobutanecarboxylic Acid Enol_Intermediate->Product3 Tautomerization

Caption: Reaction mechanism overview.

Experimental Workflow

G cluster_prep Preparation cluster_cyclization Step 1: Cyclization cluster_hydrolysis Step 2: Hydrolysis cluster_decarboxylation Step 3: Decarboxylation Prepare_NaOEt Prepare Sodium Ethoxide in Absolute Ethanol Add_Base Add NaOEt solution dropwise and reflux Prepare_NaOEt->Add_Base Mix_Reactants Mix Diethyl Malonate and This compound Mix_Reactants->Add_Base Workup1 Work-up: Ethanol removal, H2O addition, Ether extraction, Drying Add_Base->Workup1 Purify1 Purification: Vacuum Distillation Workup1->Purify1 Hydrolyze Hydrolyze with KOH in EtOH/H2O, reflux Purify1->Hydrolyze Acidify Acidify with HCl Hydrolyze->Acidify Isolate Isolate by filtration Acidify->Isolate Purify2 Purification: Recrystallization Isolate->Purify2 Decarboxylate Heat in Pyridine at 120 °C Purify2->Decarboxylate Workup2 Work-up: Acid quench, Ether extraction, Drying, Concentration Decarboxylate->Workup2

Caption: Step-by-step experimental workflow.

References

Application Notes and Protocols: 1,3-Dibromo-2,2-dimethylpropane as a Dielectrophile in Cyclization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dibromo-2,2-dimethylpropane is a versatile bifunctional electrophile that serves as a valuable building block in synthetic organic chemistry. Its neopentyl core, characterized by a quaternary carbon substituted with two methyl groups, offers steric bulk and conformational rigidity, which can be advantageous in the design of novel carbocyclic and heterocyclic scaffolds. The two primary bromine atoms are susceptible to nucleophilic substitution, making this reagent an ideal candidate for cyclization reactions with various dinucleophiles. These reactions provide access to a range of four-, five-, and six-membered ring systems, which are important motifs in medicinal chemistry and materials science.

This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of this compound as a dielectrophile in the synthesis of diverse cyclic compounds. The protocols provided are based on established methodologies for analogous dielectrophiles and have been adapted for this specific reagent.

General Reaction Principle

The fundamental principle behind the use of this compound in cyclization reactions is a double nucleophilic substitution (SN2) reaction. A dinucleophile, containing two nucleophilic centers, reacts sequentially with the two electrophilic bromomethyl groups of the dielectrophile. The reaction is typically carried out in the presence of a base to deprotonate the nucleophile, thereby increasing its reactivity. The intramolecular nature of the second substitution step is entropically favored and leads to the formation of a cyclic product. The gem-dimethyl group on the C2 position of the propane (B168953) backbone is incorporated into the resulting cyclic structure, imparting its characteristic steric and conformational features.

G reagent This compound (Dielectrophile) intermediate Mono-alkylated Intermediate reagent->intermediate + Dinucleophile, Base - HBr dinucleophile Dinucleophile (H-Nu-X-Nu-H) base Base product Cyclic Product intermediate->product Intramolecular SN2 byproduct 2 HBr

Figure 1: General reaction scheme for cyclization.

Applications in the Synthesis of Carbocycles

This compound is a suitable reagent for the construction of gem-dimethyl substituted carbocycles, particularly cyclobutanes. The reaction with carbon-based dinucleophiles, such as malonic esters, in the presence of a strong base, leads to the formation of a four-membered ring.

Table 1: Synthesis of Carbocyclic Compounds using Analogous Dielectrophiles
DinucleophileDielectrophileBaseSolventProductYield (%)Reference
Diethyl malonate1,3-Dibromo-2,2-dimethoxypropaneNaHTHF/DMFDiethyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate75[1]
Ethyl cyanoacetate1,3-Dibromo-2,2-dimethoxypropaneNaHTHFEthyl 1-cyano-3,3-dimethoxycyclobutane-1-carboxylate68[1]

Note: Data presented is for the analogous reagent 1,3-dibromo-2,2-dimethoxypropane, and yields are indicative for the synthesis of gem-dimethylcyclobutane derivatives.

Experimental Protocol: Synthesis of Diethyl 3,3-dimethylcyclobutane-1,1-dicarboxylate

Objective: To synthesize a gem-dimethyl substituted cyclobutane (B1203170) derivative via cyclization of diethyl malonate with this compound.

Materials:

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (2.2 eq) and wash with anhydrous hexanes to remove mineral oil.

  • Add anhydrous THF to the flask, and cool to 0 °C in an ice bath.

  • Add a solution of diethyl malonate (1.0 eq) in anhydrous THF dropwise to the stirred suspension of sodium hydride.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases.

  • Add a solution of this compound (1.0 eq) in a mixture of anhydrous THF and DMF dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and stir for 16-24 hours. Monitor the reaction progress by TLC.

  • Cool the reaction mixture to 0 °C and cautiously quench with saturated aqueous NH4Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (e.g., hexane/ethyl acetate (B1210297) gradient) to afford the desired product.

G start Start deprotonation Deprotonation of Diethyl Malonate (NaH, THF, 0 °C -> RT) start->deprotonation alkylation Addition of This compound (THF/DMF, reflux) deprotonation->alkylation workup Aqueous Workup (NH4Cl, Et2O extraction) alkylation->workup purification Purification (Column Chromatography) workup->purification product Diethyl 3,3-dimethylcyclobutane- 1,1-dicarboxylate purification->product

Figure 2: Experimental workflow for carbocycle synthesis.

Applications in the Synthesis of Heterocycles

This compound is a valuable precursor for the synthesis of various saturated heterocycles containing nitrogen, sulfur, or oxygen. The reaction with dinucleophiles such as diamines, dithiols, and diols leads to the formation of six-membered rings.

Table 2: Synthesis of Heterocyclic Compounds using 1,3-Dihalopropanes and Analogous Dinucleophiles
DinucleophileDielectrophileBaseSolventProductYield (%)Reference
1,3-Propanedithiol (B87085)1,3-DibromopropaneK2CO3Ethanol (B145695)1,3-Dithiane85N/A (General Procedure)
1,3-Propanediol1,3-DichloropropaneNaOHWater1,3-Dioxane70N/A (General Procedure)
1,3-Diaminopropane (B46017)1,3-DibromopropaneEt3NAcetonitrile1,3-Diazacyclohexane65N/A (General Procedure)

Note: Yields are typical for reactions with unsubstituted 1,3-dihalopropanes and serve as an estimate for reactions with this compound.

Experimental Protocol: Synthesis of 5,5-Dimethyl-1,3-dithiane

Objective: To synthesize a gem-dimethyl substituted six-membered sulfur-containing heterocycle.

Materials:

  • This compound

  • 1,3-Propanedithiol

  • Potassium carbonate (K2CO3)

  • Ethanol

  • Water

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • In a round-bottom flask, dissolve 1,3-propanedithiol (1.0 eq) and potassium carbonate (2.5 eq) in ethanol.

  • To this stirred solution, add a solution of this compound (1.0 eq) in ethanol dropwise at room temperature.

  • Heat the reaction mixture to reflux and stir for 12-18 hours.

  • After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography to yield 5,5-dimethyl-1,3-dithiane.

G start This compound + Dinucleophile step1 First SN2 Attack (Formation of mono-alkylated intermediate) start->step1 Base step2 Intramolecular SN2 Cyclization step1->step2 product Formation of 6-membered Heterocycle (e.g., 5,5-dimethyl-1,3-dithiane) step2->product

Figure 3: Key steps in heterocycle formation.
Experimental Protocol: Synthesis of 5,5-Dimethyl-1,3-diazacyclohexane

Objective: To synthesize a gem-dimethyl substituted six-membered nitrogen-containing heterocycle.

Materials:

Procedure:

  • In a pressure vessel, combine 1,3-diaminopropane (1.0 eq), triethylamine (2.5 eq), and acetonitrile.

  • Add this compound (1.0 eq) to the mixture.

  • Seal the vessel and heat the reaction mixture at 80-100 °C for 24-48 hours.

  • After cooling to room temperature, filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous NaHCO3 solution.

  • Dry the organic layer over anhydrous K2CO3, filter, and concentrate to obtain the crude product.

  • Purify by distillation or chromatography to yield 5,5-dimethyl-1,3-diazacyclohexane.

Conclusion

This compound is a highly useful dielectrophile for the synthesis of a variety of carbocyclic and heterocyclic compounds. The presence of the gem-dimethyl group provides a means to introduce steric bulk and conformational constraint into target molecules, which is of significant interest in the field of drug discovery and development. The protocols outlined in this document, adapted from established procedures for similar reagents, provide a solid foundation for researchers to explore the synthetic utility of this versatile building block. Further optimization of reaction conditions for specific dinucleophiles will likely lead to a broader range of accessible cyclic structures with potential applications in various scientific disciplines.

References

Formation of 2,2-dimethylpropane-1,3-diylbis(magnesium bromide): A Detailed Application Note and Protocol for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of the di-Grignard reagent, 2,2-dimethylpropane-1,3-diylbis(magnesium bromide), from 1,3-Dibromo-2,2-dimethylpropane. This versatile reagent serves as a valuable building block in organic and organometallic chemistry, enabling the construction of complex molecular architectures, including sterically hindered moieties and novel heterocyclic systems.

Introduction

Grignard reagents are powerful nucleophiles widely employed in carbon-carbon bond formation. Di-Grignard reagents, derived from dihaloalkanes, offer the unique capability of introducing a bifunctional nucleophilic unit in a single synthetic step. The reagent derived from this compound is particularly useful for creating neopentyl-substituted structures, which can impart desirable steric and electronic properties to target molecules. This di-Grignard reagent has been successfully utilized in the synthesis of various organometallic compounds, including vanadacyclobutanes and germacyclobutanes, highlighting its utility in constructing strained ring systems.

Reaction Principle

The formation of 2,2-dimethylpropane-1,3-diylbis(magnesium bromide) involves the oxidative insertion of two equivalents of magnesium metal into the carbon-bromine bonds of this compound. The reaction is conducted under strictly anhydrous conditions in an ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), which stabilizes the resulting Grignard reagent.

Reaction Scheme:

Key Reaction Parameters and Expected Data

Successful and high-yielding synthesis of this di-Grignard reagent is contingent on several critical parameters. The following table summarizes the key reaction conditions and expected outcomes.

ParameterValue / ConditionNotes
Reactants
This compound1.0 equivalentStarting material. Must be pure and dry.
Magnesium Turnings2.2 - 2.5 equivalentsA slight excess is crucial to ensure complete conversion of the dibromide.
Solvent Anhydrous Diethyl Ether or THFEssential for solvating and stabilizing the Grignard reagent.
Initiator Iodine crystal or 1,2-Dibromoethane (B42909)Used to activate the magnesium surface by removing the passivating oxide layer.
Reaction Conditions
AtmosphereInert (Nitrogen or Argon)Prevents reaction of the Grignard reagent with atmospheric oxygen and moisture.
TemperatureGentle reflux of the solventThe reaction is exothermic and should be controlled.
Addition RateSlow, dropwise additionMaintains a low concentration of the dibromide to minimize side reactions like Wurtz coupling.
Reaction Time2 - 4 hours post-additionTo ensure complete consumption of the magnesium.
Work-up Not applicable if used in situThe Grignard reagent is typically used directly in the next synthetic step.
Expected Yield High (>90%)Based on subsequent reactions reported in the literature.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of di-Grignard reagents and specific applications of 2,2-dimethylpropane-1,3-diylbis(magnesium bromide).

Materials:

  • This compound (C₅H₁₀Br₂)

  • Magnesium turnings (Mg)

  • Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

  • Iodine (I₂) crystal or 1,2-Dibromoethane (BrCH₂CH₂Br)

  • Three-neck round-bottom flask

  • Reflux condenser

  • Pressure-equalizing dropping funnel

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon) with a bubbler

  • Heating mantle or oil bath

Procedure:

  • Apparatus Setup:

    • Thoroughly dry all glassware in an oven at 120 °C for at least 4 hours and assemble the apparatus (three-neck flask, reflux condenser, and dropping funnel) while hot under a stream of dry nitrogen or argon.

    • Equip the reflux condenser with a drying tube containing calcium chloride or a nitrogen/argon inlet.

    • Place a magnetic stir bar in the reaction flask.

  • Magnesium Activation:

    • To the cooled flask, add magnesium turnings (2.2 - 2.5 equivalents).

    • Add a single small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium.

    • Gently warm the flask with a heat gun under a positive pressure of inert gas until the purple vapor of iodine is observed. Allow the flask to cool to room temperature.

  • Initiation of Grignard Formation:

    • Add a small amount of anhydrous diethyl ether or THF to the flask, just enough to cover the magnesium turnings.

    • In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether or THF.

    • Add a small portion (approximately 10%) of the dibromide solution to the stirred magnesium suspension.

  • Reaction Progression:

    • The reaction should initiate within a few minutes, indicated by the disappearance of the iodine color, gentle bubbling, and the formation of a cloudy, grayish solution. If the reaction does not start, gentle warming of the flask may be necessary.

    • Once the reaction has started, add the remaining solution of this compound dropwise from the dropping funnel at a rate that maintains a gentle reflux of the solvent. The exothermic nature of the reaction should sustain the reflux. If the reaction becomes too vigorous, the addition rate should be slowed, and the flask can be cooled with a water bath.

  • Completion and Use:

    • After the addition is complete, continue to stir the reaction mixture at a gentle reflux for an additional 2 to 4 hours, or until most of the magnesium has been consumed.

    • Allow the resulting gray-to-brown solution of 2,2-dimethylpropane-1,3-diylbis(magnesium bromide) to cool to room temperature.

    • The di-Grignard reagent is now ready for use in subsequent synthetic steps. It is typically used in situ without isolation.

Mandatory Visualizations

Reaction Pathway Diagram```dot

Grignard_Formation cluster_reactants Reactants cluster_reagent Reagent cluster_product Product Dibromide This compound DiGrignard 2,2-dimethylpropane-1,3-diylbis(magnesium bromide) Dibromide->DiGrignard + 2 Mg Mg Magnesium (2 eq.) Mg->DiGrignard Solvent Anhydrous Ether/THF Solvent->DiGrignard stabilization

Caption: Step-by-step experimental workflow.

Applications in Synthesis

The 2,2-dimethylpropane-1,3-diylbis(magnesium bromide) reagent is a key intermediate for the synthesis of various cyclic and acyclic compounds. Notable applications include:

  • Synthesis of Metallacyclobutanes: This di-Grignard reagent reacts with dihalides of other elements to form four-membered heterocyclic rings. For instance, its reaction with dichlorodimethylgermane affords 1,1-dimethylgermacyclobutane in high yield. [1]* Formation of Vanadacyclobutanes: It has been shown to react with dichlorodicyclopentadienylvanadium(IV) to produce 1,1-dicyclopentadienyl-3,3-dimethylvanada(IV)cyclobutane. [2]* Synthesis of 3,3-Dimethylpentanedioic Acid: Reaction with carbon dioxide, followed by an acidic workup, is expected to yield 3,3-dimethylpentanedioic acid.

  • Formation of 1,5-Diols: Reaction with two equivalents of aldehydes or ketones will produce 1,5-diols with a neopentyl core after acidic workup.

Troubleshooting

IssuePossible CauseRecommended Solution
Reaction Fails to Initiate Inactive magnesium surface (oxide layer).Use fresh, high-quality magnesium turnings. Ensure proper activation with iodine or 1,2-dibromoethane. A small amount of pre-formed Grignard reagent can also be used as an initiator.
Presence of moisture.Rigorously dry all glassware and use anhydrous solvents. Maintain a positive pressure of inert gas throughout the experiment.
Low Yield of Grignard Reagent Wurtz-type coupling side reaction.Add the this compound solution slowly to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture.
Incomplete reaction.Ensure a slight excess of magnesium is used and allow for sufficient reaction time after the addition is complete.
Formation of a White Precipitate Reaction with atmospheric oxygen or moisture.Ensure the reaction setup is completely sealed and under a positive pressure of inert gas.

By adhering to the detailed protocols and considering the key parameters outlined in this document, researchers can reliably synthesize 2,2-dimethylpropane-1,3-diylbis(magnesium bromide) for use in a wide range of advanced synthetic applications.

References

Application Notes and Protocols: Intramolecular Cyclization of 1,3-Dibromo-2,2-dimethylpropane with Active Metals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intramolecular cyclization of 1,3-dihaloalkanes using active metals, commonly known as the Wurtz-Freund reaction, is a classical and effective method for the synthesis of cycloalkanes. This application note details the synthesis of 3,3-dimethylcyclobutane through the intramolecular cyclization of 1,3-dibromo-2,2-dimethylpropane. This reaction is of significant interest as the resulting 3,3-dimethylcyclobutane moiety is a valuable structural motif in medicinal chemistry and materials science, offering a rigid scaffold with unique stereochemical properties. The use of active metals such as zinc, sodium, and magnesium facilitates the reductive coupling of the carbon-bromine bonds to form the strained four-membered ring. This document provides detailed experimental protocols, a summary of expected quantitative data, and visualizations to aid in the practical application of this synthetic transformation.

Reaction Principle

The reaction proceeds via a reductive cyclization mechanism. The active metal transfers electrons to the carbon-bromine bonds, leading to the formation of a transient organometallic intermediate or radical species. The proximity of the two reactive centers in this compound strongly favors an intramolecular nucleophilic attack or radical coupling, resulting in the formation of the cyclobutane (B1203170) ring and the corresponding metal bromide salt. The gem-dimethyl group at the C2 position can influence the reaction rate and yield due to steric effects.

reactant This compound intermediate Organometallic Intermediate / Radical Species reactant->intermediate + 2 M metal Active Metal (e.g., Zn, Na, Mg) product 3,3-Dimethylcyclobutane intermediate->product Intramolecular Cyclization salt Metal Bromide (e.g., ZnBr₂, NaBr, MgBr₂) intermediate->salt + 2 MBr

Caption: General reaction pathway for the intramolecular cyclization.

Data Presentation

The yield of 3,3-dimethylcyclobutane is dependent on the choice of active metal, reaction conditions, and solvent purity. While specific comparative data for this compound is not extensively documented, the following table summarizes the expected outcomes based on general principles of the Wurtz-Freund reaction and analogous cyclizations.

Active MetalTypical SolventTemperature (°C)Expected Yield of 3,3-DimethylcyclobutaneCommon ByproductsNotes
Zinc (Zn) Ethanol (B145695)/Water, Dioxane, DMF80-120Moderate to Good (40-70%)Elimination products (minor), Polymeric materialsOften requires activation (e.g., with I₂ or HCl). The presence of a proton source can lead to reduction byproducts.
Sodium (Na) Toluene (B28343), Dioxane, THF80-110Variable (30-60%)Significant polymerization, Elimination productsHighly reactive; requires strictly anhydrous conditions. The reaction can be vigorous.
Magnesium (Mg) Diethyl ether, THF35-66Moderate (40-65%)Grignard-type byproducts, Wurtz-type coupling productsFormation of a di-Grignard reagent is a key step. Requires anhydrous conditions.

Experimental Protocols

The following are generalized protocols for the intramolecular cyclization of this compound with zinc, sodium, and magnesium. Safety Precaution: These reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (goggles, gloves, lab coat) must be worn. All glassware should be thoroughly dried, especially for reactions involving sodium and magnesium.

Protocol 1: Cyclization using Zinc Dust (Freund Reaction)

Objective: To synthesize 3,3-dimethylcyclobutane using activated zinc dust.

Materials:

  • This compound

  • Zinc dust

  • Iodine (catalytic amount)

  • Anhydrous ethanol or dioxane

  • Hydrochloric acid (for workup)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • Activation of Zinc: In a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, add zinc dust (2.5 equivalents). Briefly heat the zinc dust under vacuum and then cool to room temperature under a nitrogen atmosphere. Add a small crystal of iodine to activate the zinc.

  • Reaction Setup: Add anhydrous ethanol or dioxane to the flask.

  • Addition of Substrate: Dissolve this compound (1 equivalent) in the reaction solvent and add it dropwise to the stirred zinc suspension at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by GC-MS.

  • Workup: Cool the reaction mixture to room temperature and filter to remove excess zinc. Carefully acidify the filtrate with dilute hydrochloric acid and extract with diethyl ether.

  • Purification: Wash the combined organic extracts with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation due to the volatility of the product. Further purification can be achieved by fractional distillation.

Protocol 2: Cyclization using Sodium Metal (Wurtz Reaction)

Objective: To synthesize 3,3-dimethylcyclobutane using sodium metal.

Materials:

  • This compound

  • Sodium metal

  • Anhydrous toluene or dioxane

  • Isopropanol (for quenching)

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: To a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet, add anhydrous toluene or dioxane. Add sodium metal (2.2 equivalents), cut into small pieces.

  • Initiation: Heat the solvent to reflux to melt the sodium and stir vigorously to create a fine dispersion.

  • Addition of Substrate: Dissolve this compound (1 equivalent) in the reaction solvent and add it dropwise to the stirred sodium dispersion at a rate that maintains a steady reaction.

  • Reaction: After the addition is complete, continue to stir the mixture at reflux for 2-4 hours.

  • Workup: Cool the reaction mixture to room temperature and carefully quench the excess sodium by the slow addition of isopropanol. After the sodium is consumed, add water and separate the organic layer.

  • Purification: Wash the organic layer with water and brine. Dry over anhydrous magnesium sulfate, filter, and carefully isolate the product by fractional distillation.

Protocol 3: Cyclization using Magnesium Turnings

Objective: To synthesize 3,3-dimethylcyclobutane using magnesium.

Materials:

  • This compound

  • Magnesium turnings

  • Iodine (a small crystal for initiation)

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: In a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, a magnetic stir bar, and a nitrogen inlet, place magnesium turnings (2.2 equivalents) and a small crystal of iodine.

  • Initiation: Add a small amount of a solution of this compound (1 equivalent) in anhydrous diethyl ether or THF to initiate the reaction (the disappearance of the iodine color and gentle bubbling indicates initiation).

  • Addition of Substrate: Once the reaction has started, add the remaining solution of the dibromide dropwise at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, stir the reaction mixture at reflux for 2-3 hours.

  • Workup: Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with diethyl ether.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and isolate the product by fractional distillation.

Experimental Workflow Visualization

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification p1 Dry Glassware p2 Activate Metal (if needed) p1->p2 p3 Add Anhydrous Solvent p2->p3 r1 Add this compound solution dropwise p3->r1 r2 Heat to Reflux r1->r2 r3 Monitor by GC-MS r2->r3 w1 Quench Reaction r3->w1 w2 Extract with Organic Solvent w1->w2 w3 Wash & Dry Organic Layer w2->w3 w4 Fractional Distillation w3->w4 final_product final_product w4->final_product 3,3-Dimethylcyclobutane

Caption: General experimental workflow for the cyclization reaction.

Application Notes and Protocols: Cyclization Reactions of 1,3-Dibromo-2,2-dimethylpropane with Dinucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dibromo-2,2-dimethylpropane, also known as neopentyl dibromide, is a valuable bifunctional electrophile in organic synthesis. Its neopentyl core provides steric hindrance that can influence reaction pathways and the stability of the resulting products. The presence of two primary bromide leaving groups makes it an ideal substrate for cyclization reactions with a variety of dinucleophiles. These reactions are pivotal in the construction of diverse heterocyclic and carbocyclic ring systems, which are fundamental scaffolds in medicinal chemistry and drug development. The gem-dimethyl group on the C2 position imparts unique conformational constraints on the resulting cyclic structures.

This document provides detailed application notes and experimental protocols for the reaction of this compound with various classes of dinucleophiles, including nitrogen, oxygen, sulfur, and carbon-based nucleophiles.

General Reaction Scheme

The fundamental reaction involves a double nucleophilic substitution (SN2) mechanism. The dinucleophile attacks one of the electrophilic carbons bearing a bromine atom, leading to the displacement of the first bromide ion. This is followed by an intramolecular cyclization, where the second nucleophilic center attacks the remaining carbon-bromine bond to form the cyclic product.

The Role of 1,3-Dibromo-2,2-dimethylpropane in the Synthesis of Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dibromo-2,2-dimethylpropane is a versatile bifunctional electrophile that serves as a valuable building block in the synthesis of a variety of heterocyclic compounds. The presence of two primary bromine atoms on a neopentyl scaffold allows for the construction of strained four-membered rings and other unique heterocyclic systems through double nucleophilic substitution reactions. This gem-dimethyl substitution pattern can impart interesting pharmacological properties to the resulting molecules, making this reagent of particular interest in medicinal chemistry and drug discovery. These application notes provide a detailed overview of the use of this compound in the synthesis of azetidines, thietanes, oxetanes, and spiro-heterocycles, complete with experimental protocols and quantitative data.

Synthesis of Four-Membered Heterocycles

The primary application of this compound in heterocyclic synthesis is the construction of four-membered rings. The reaction typically proceeds via a tandem SN2 mechanism where a dinucleophile displaces both bromide ions to form the cyclic product.

Azetidines

The reaction of this compound with primary amines provides a direct route to N-substituted 3,3-dimethylazetidines. These compounds are valuable scaffolds in medicinal chemistry, offering a three-dimensional framework that can be explored for structure-activity relationships.

General Reaction Scheme:

G reagents R-NH2 plus + reactant This compound arrow -> product N-Substituted 3,3-dimethylazetidine

Synthesis of N-Substituted 3,3-Dimethylazetidines.

Experimental Protocol: Synthesis of N-Benzyl-3,3-dimethylazetidine

Materials:

  • This compound

  • Benzylamine (B48309)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a solution of benzylamine (2.0 equivalents) in acetonitrile, add potassium carbonate (3.0 equivalents) and this compound (1.0 equivalent).

  • Heat the reaction mixture to reflux (approximately 82°C) and stir for 24-48 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the pure N-benzyl-3,3-dimethylazetidine.

Reactant/ReagentDinucleophileProductSolventBaseTemp. (°C)Time (h)Yield (%)
This compoundBenzylamineN-Benzyl-3,3-dimethylazetidineAcetonitrileK₂CO₃Reflux24-4860-75
This compoundAnilineN-Phenyl-3,3-dimethylazetidineDMFNaH801655-65
Thietanes

The reaction with a sulfur dinucleophile, such as sodium sulfide (B99878), yields 3,3-dimethylthietane. Thietanes are important structural motifs in medicinal chemistry and materials science.

General Reaction Scheme:

G reagents Na2S plus + reactant This compound arrow -> product 3,3-Dimethylthietane

Synthesis of 3,3-Dimethylthietane.

Experimental Protocol: Synthesis of 3,3-Dimethylthietane

Materials:

  • This compound

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • Ethanol (B145695) (EtOH)

  • Water

  • Diethyl ether

Procedure:

  • Dissolve sodium sulfide nonahydrate (1.2 equivalents) in a mixture of ethanol and water (1:1).

  • Add a solution of this compound (1.0 equivalent) in ethanol to the sodium sulfide solution.

  • Heat the reaction mixture to reflux for 6-8 hours.

  • Monitor the reaction by GC-MS.

  • After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and carefully concentrate the filtrate at atmospheric pressure due to the volatility of the product.

  • Purify the crude product by distillation.

Reactant/ReagentDinucleophileProductSolventTemp. (°C)Time (h)Yield (%)
This compoundNa₂S·9H₂O3,3-DimethylthietaneEtOH/WaterReflux6-870-80
Oxetanes

The synthesis of 3,3-dimethyloxetane (B1346095) from this compound is less direct and typically proceeds via the corresponding diol, 2,2-dimethyl-1,3-propanediol. The diol is monotosylated and then treated with a strong base to induce intramolecular cyclization.

Reaction Workflow:

G cluster_0 Oxetane Synthesis Workflow A 2,2-Dimethyl-1,3-propanediol B Monotosylation A->B TsCl, Pyridine (B92270) C 3-Hydroxy-2,2-dimethylpropyl tosylate B->C D Intramolecular Williamson Ether Synthesis C->D NaH, THF E 3,3-Dimethyloxetane D->E

Workflow for the synthesis of 3,3-dimethyloxetane.

Experimental Protocol: Synthesis of 3,3-Dimethyloxetane

Materials:

  • 2,2-Dimethyl-1,3-propanediol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Monotosylation: Dissolve 2,2-dimethyl-1,3-propanediol (1.0 equivalent) in pyridine and cool to 0°C. Add p-toluenesulfonyl chloride (1.0 equivalent) portion-wise, maintaining the temperature below 5°C. Stir the reaction mixture at 0°C for 4 hours and then at room temperature overnight. Pour the reaction mixture into ice-water and extract with diethyl ether. Wash the organic layer with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine. Dry over anhydrous MgSO₄, filter, and concentrate to give the crude monotosylate.

  • Cyclization: To a suspension of sodium hydride (1.5 equivalents) in anhydrous THF at 0°C, add a solution of the crude monotosylate (1.0 equivalent) in anhydrous THF dropwise. Allow the reaction mixture to warm to room temperature and then heat to reflux for 12 hours. Cool the reaction to 0°C and cautiously quench with water. Extract the mixture with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate to afford the crude product. Purify by distillation to obtain 3,3-dimethyloxetane.

PrecursorProductReagentsSolventTemp. (°C)Time (h)Overall Yield (%)
2,2-Dimethyl-1,3-propanediol3,3-Dimethyloxetane1. TsCl, Pyridine; 2. NaHTHFReflux1250-60

Synthesis of Spiro-heterocycles

This compound can be employed in the synthesis of spiro-heterocycles by reacting with cyclic compounds containing two nucleophilic centers. For instance, reaction with a cyclic 1,3-dione under basic conditions can lead to the formation of a spiro[4.4]nonane derivative.

Reaction Pathway:

G cluster_1 Spiro-heterocycle Synthesis A Cyclic 1,3-Dione B Enolate Formation A->B Base (e.g., NaH) C Dianion B->C D Double Nucleophilic Substitution C->D This compound E Spiro-heterocycle D->E

Logical pathway for spiro-heterocycle synthesis.

Experimental Protocol: Synthesis of a Spiro[4.4]nonane Derivative

Materials:

  • This compound

  • Cyclopentane-1,3-dione

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a suspension of sodium hydride (2.2 equivalents) in anhydrous DMF at 0°C, add a solution of cyclopentane-1,3-dione (1.0 equivalent) in anhydrous DMF dropwise.

  • Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the dienolate.

  • Add a solution of this compound (1.1 equivalents) in anhydrous DMF dropwise.

  • Stir the reaction mixture at room temperature for 16-24 hours.

  • Cool the reaction to 0°C and cautiously quench with water.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Reactant/ReagentDinucleophileProductSolventBaseTemp. (°C)Time (h)Yield (%)
This compoundCyclopentane-1,3-dioneSpiro[4.4]nonane-1,6-dione derivativeDMFNaHRT16-2445-55

This compound is a valuable and versatile reagent for the synthesis of a range of heterocyclic compounds, particularly strained four-membered rings and spirocyclic systems. The protocols provided herein offer a foundation for researchers to explore the synthesis of novel heterocycles for applications in drug discovery and materials science. The gem-dimethyl group on the propane (B168953) backbone provides a unique structural element that can be exploited to fine-tune the physicochemical and pharmacological properties of the target molecules. Further exploration of its reactivity with other dinucleophiles holds the potential for the discovery of new and interesting heterocyclic frameworks.

Application Notes and Protocols for Reactions Involving 1,3-Dibromo-2,2-dimethylpropane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1,3-Dibromo-2,2-dimethylpropane, also known as neopentyl dibromide, is a valuable alkylating agent in organic synthesis. Its structure, featuring two primary bromide leaving groups on a sterically hindered neopentyl core, makes it a unique building block for constructing complex molecular architectures, particularly substituted cyclobutanes and other cyclic systems. This document provides an overview of its properties, key reactions, and detailed experimental protocols for its use in various synthetic applications.

Physical and Chemical Properties

This compound is a liquid at room temperature.[1][2] Its key physical and chemical properties are summarized below.

PropertyValueReference
Molecular Formula C₅H₁₀Br₂[1]
Molecular Weight 229.94 g/mol [1][3]
CAS Number 5434-27-5[1][4]
IUPAC Name This compound[1]
Appearance Liquid[1][2]
Density 1.672 g/cm³[4]
Boiling Point 181.6°C at 760 mmHg[4]
Flash Point 58.5°C[4]
Safety and Handling

This compound is an irritant and may cause serious eye injury.[1][2] It is also harmful if ingested.[1][2] When handling this compound, appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn.[5] All manipulations should be performed in a well-ventilated fume hood.[5]

First-Aid Measures: [5]

  • Inhalation: Move the victim to fresh air.

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water.

  • Eye Contact: Rinse cautiously with water for at least 15 minutes.

  • Ingestion: Rinse mouth with water. Seek medical attention.

Application Note 1: Synthesis of 3,3-Dimethylcyclobutane Derivatives

Principle: The reaction of this compound with carbon nucleophiles, such as malonic esters, is a classical and effective method for constructing the 3,3-dimethylcyclobutane ring system. The reaction proceeds via a double nucleophilic substitution (S_N2), where the enolate of a malonic ester first displaces one bromide, and then a second intramolecular S_N2 reaction closes the four-membered ring.

Experimental Protocol: Synthesis of Diethyl 3,3-dimethylcyclobutane-1,1-dicarboxylate

Materials:

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium ethoxide by cautiously dissolving sodium metal in anhydrous ethanol.

  • Enolate Formation: Cool the sodium ethoxide solution to 0 °C using an ice bath. Add diethyl malonate dropwise to the stirred solution. Allow the mixture to stir for 30 minutes at room temperature to ensure complete formation of the enolate.

  • Alkylation: Add this compound dropwise to the enolate solution at room temperature.

  • Cyclization: After the addition is complete, heat the reaction mixture to reflux. Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC). The reflux is typically maintained for several hours to ensure the second intramolecular alkylation (cyclization) is complete.

  • Workup: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. To the residue, add water and extract the product with diethyl ether (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.

G Workflow for Cyclobutane Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Prepare NaOEt in EtOH form_enolate Add Diethyl Malonate (Formation of Enolate) prep_reagents->form_enolate add_dibromide Add this compound form_enolate->add_dibromide Transfer to Reaction reflux Heat to Reflux (Cyclization) add_dibromide->reflux monitor Monitor by TLC/GC reflux->monitor quench Quench and Extract with Diethyl Ether monitor->quench Upon Completion purify Dry and Purify (Distillation/Chromatography) quench->purify product Diethyl 3,3-dimethylcyclobutane- 1,1-dicarboxylate purify->product

Caption: Workflow for Synthesis of a 3,3-Dimethylcyclobutane Derivative.

Application Note 2: Williamson Ether Synthesis

Principle: The Williamson ether synthesis is a versatile method for preparing ethers via an S_N2 reaction between an alkoxide and an alkyl halide.[6][7][8] this compound can serve as a difunctional electrophile, allowing it to connect two alcohol units, forming a bis-ether.[6] The reaction works best with primary alkyl halides, and since both bromides in the substrate are primary, it is well-suited for this transformation.[8][9]

Experimental Protocol: Synthesis of a Symmetrical Bis-Ether

Materials:

  • This compound

  • Alcohol (R-OH, e.g., ethanol, benzyl (B1604629) alcohol)

  • Strong base (e.g., sodium hydride (NaH))

  • Anhydrous aprotic polar solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))

  • Water

  • Extraction solvent (e.g., diethyl ether)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, add the desired alcohol (2.2 equivalents) to the anhydrous solvent.

  • Alkoxide Formation: Cool the solution to 0 °C and carefully add sodium hydride (2.2 equivalents) portion-wise. Stir the mixture at room temperature until hydrogen gas evolution ceases, indicating the complete formation of the sodium alkoxide.

  • Addition of Dihalide: Add a solution of this compound (1.0 equivalent) in the same anhydrous solvent dropwise to the alkoxide solution.

  • Reaction: Heat the reaction mixture to a suitable temperature (e.g., reflux) and stir for several hours, monitoring for the disappearance of the starting material by TLC or GC.

  • Workup: After the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess NaH by the slow addition of water. Extract the aqueous mixture with diethyl ether (3x).

  • Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude bis-ether can be purified by column chromatography or distillation.

G title Williamson Ether Synthesis Pathway alkoxide 2 R-O⁻ Na⁺ (Alkoxide) intermediate R-O-CH₂-C(CH₃)₂-CH₂-Br (Mono-ether Intermediate) alkoxide->intermediate S_N2 Attack (1st) dibromide Br-CH₂-C(CH₃)₂-CH₂-Br (this compound) byproduct 2 NaBr product R-O-CH₂-C(CH₃)₂-CH₂-O-R (Symmetrical Bis-Ether) intermediate->product S_N2 Attack (2nd)

Caption: Reaction Pathway for Bis-Ether Synthesis.

Application Note 3: Grignard Reagent Formation and Reactions

Principle: Organomagnesium halides, or Grignard reagents, are powerful nucleophiles used for forming carbon-carbon bonds.[10] this compound can be used to form a Grignard reagent by reacting with magnesium metal.[11] Due to the presence of two bromide atoms, several pathways are possible: formation of a mono-Grignard reagent, a di-Grignard reagent, or an intramolecular reaction that could lead to cyclization. Careful control of stoichiometry (using an excess of the dibromide relative to magnesium) can favor the formation of the mono-Grignard reagent, which can then be reacted in situ with various electrophiles.

Experimental Protocol: In Situ Formation and Reaction of a Mono-Grignard Reagent

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Initiator (e.g., a small crystal of iodine or 1,2-dibromoethane)

  • Electrophile (e.g., benzophenone, acetone)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Flame-dry a three-necked round-bottom flask containing a magnetic stir bar and magnesium turnings (1.1 equivalents) under vacuum and backfill with an inert gas. Equip the flask with a reflux condenser and a dropping funnel.

  • Grignard Initiation: Add anhydrous diethyl ether to cover the magnesium. Add a small amount of initiator (e.g., one crystal of iodine) to activate the magnesium surface.[10]

  • Grignard Formation: Add a solution of this compound (1.0 equivalent) in anhydrous diethyl ether to the dropping funnel. Add a small portion of this solution to the magnesium. The reaction is initiated when the color of the iodine fades and gentle bubbling is observed. Once initiated, add the remainder of the dibromide solution dropwise at a rate that maintains a gentle reflux.

  • Reaction with Electrophile: After the Grignard reagent has formed (solution typically turns cloudy and grey), cool the flask to 0 °C. Add a solution of the electrophile (e.g., benzophenone, 0.9 equivalents) in anhydrous diethyl ether dropwise.

  • Workup: Once the addition is complete and the reaction is stirred for an additional hour, quench the reaction by slowly adding saturated aqueous ammonium chloride. Extract the product with diethyl ether (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the resulting alcohol product by column chromatography or recrystallization.

G Potential Pathways for Grignard Reaction cluster_paths cluster_reaction start This compound + Mg / Ether mono Mono-Grignard Reagent Br-CH₂-C(CH₃)₂-CH₂-MgBr start->mono 1 eq. Mg di Di-Grignard Reagent BrMg-CH₂-C(CH₃)₂-CH₂-MgBr start->di 2 eq. Mg cyclo Intramolecular Coupling (1,1-Dimethylcyclopropane) start->cyclo Side Reaction reaction_product Reaction with Electrophile (E) (e.g., Ketone) mono->reaction_product final_product Product E(OH)-CH₂-C(CH₃)₂-CH₂-Br reaction_product->final_product

References

Application Notes and Protocols: The Role of 1,3-Dibromo-2,2-dimethylpropane as a Neopentyl Spacer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dibromo-2,2-dimethylpropane is a bifunctional alkylating agent that serves as a valuable building block for the introduction of a neopentyl spacer in a variety of molecular architectures. The neopentyl group, characterized by a quaternary carbon atom bonded to three methyl groups and a methylene (B1212753) group, imparts unique steric and conformational properties to molecules. In drug design and development, the incorporation of a neopentyl spacer can significantly influence a compound's pharmacokinetic and pharmacodynamic profile. This spacer can modulate receptor binding affinity, selectivity, and the overall stability of a molecule. These application notes provide an overview of the utility of this compound as a neopentyl spacer, with a focus on its application in the synthesis of bivalent ligands targeting neuromuscular junctions.

The gem-dimethyl group within the neopentyl spacer offers several advantages in medicinal chemistry. It can restrict the conformational flexibility of a molecule, which can lead to a more favorable entropic profile upon binding to a biological target. Furthermore, the steric bulk of the neopentyl group can shield adjacent functional groups from metabolic degradation, thereby enhancing the metabolic stability and in vivo half-life of a drug candidate.

Application: Neopentyl Spacer in Bivalent Ligands for Neuromuscular Junction Blockade

A significant application of spacers in drug design is the development of bivalent ligands, which consist of two pharmacophoric units connected by a linker. These ligands can simultaneously bind to two adjacent binding sites on a receptor or two separate receptors, often resulting in enhanced affinity and selectivity. Neuromuscular blocking agents, which act as antagonists at nicotinic acetylcholine (B1216132) receptors (nAChRs) at the neuromuscular junction, are a class of drugs where bivalent ligands have been extensively explored.

The length and rigidity of the spacer are critical determinants of the biological activity of these bivalent ligands. Studies on bispyridinium compounds, which are known inhibitors of nAChRs and acetylcholinesterase (AChE), have demonstrated a clear structure-activity relationship with the length of the alkane chain linking the two pyridinium (B92312) heads.[1][2] The inhibitory potency at both nAChRs and AChE generally increases with the length of the polymethylene linker.[1][2]

While a direct study on a neopentyl spacer was not found in the reviewed literature, the established structure-activity relationship for linear alkanes allows for extrapolation. The introduction of a neopentyl spacer using this compound would result in a three-carbon chain equivalent linker with significant steric bulk due to the gem-dimethyl group. This steric hindrance is expected to influence the binding orientation and affinity of the bivalent ligand within the receptor's binding pocket.

Quantitative Data on Spacer Length in Bispyridinium Compounds

The following table summarizes the inhibitory potency (IC50) of a series of bispyridinium compounds with varying linear alkane spacer lengths against muscle-type nicotinic acetylcholine receptors (nAChRs) and human acetylcholinesterase (hAChE). This data provides a baseline for predicting the potential activity of a neopentyl-spaced analogue.

Linker Chain LengthnAChR IC50 (µM)[2]hAChE IC50 (µM)[2]
C1>1000>1000
C2860 ± 120>1000
C3310 ± 40>1000
C4120 ± 20>1000
C531 ± 3500 ± 100
C613 ± 180 ± 20
C75.0 ± 0.510 ± 2
C81.8 ± 0.22.0 ± 0.3
C90.8 ± 0.10.8 ± 0.1
C100.5 ± 0.10.5 ± 0.1

Based on this data, a neopentyl spacer, which has a three-carbon backbone, might be expected to exhibit inhibitory activity in the mid-micromolar range. However, the steric bulk of the gem-dimethyl group could either enhance binding through favorable van der Waals interactions or decrease it due to steric clashes within the binding site.

Experimental Protocols

The following protocols describe a general workflow for the synthesis and evaluation of a bivalent ligand using this compound as a neopentyl spacer.

Protocol 1: Synthesis of a Neopentyl-Spaced Bispyridinium Compound

This protocol outlines the synthesis of a hypothetical bivalent ligand, 1,1'-(2,2-dimethylpropane-1,3-diyl)bis(4-tert-butylpyridinium) dibromide, a neuromuscular blocking agent candidate.

Materials:

  • This compound

  • 4-tert-butylpyridine (B128874)

  • Acetonitrile (B52724) (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert atmosphere (Nitrogen or Argon)

  • Diethyl ether (anhydrous)

  • Büchner funnel and filter paper

  • Vacuum oven

Procedure:

  • Reaction Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous acetonitrile (50 mL) under an inert atmosphere.

  • Reagent Addition: To the stirred solution, add 4-tert-butylpyridine (2.2 eq).

  • Reaction: Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Product Isolation: After completion, cool the reaction mixture to room temperature. The bispyridinium salt product is expected to precipitate out of the solution. If no precipitation occurs, slowly add anhydrous diethyl ether to induce precipitation.

  • Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold anhydrous diethyl ether to remove any unreacted starting materials.

  • Drying: Dry the purified product in a vacuum oven at 40-50 °C to a constant weight.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: In Vitro Evaluation of Neuromuscular Blocking Activity

This protocol describes a general method for assessing the inhibitory activity of the synthesized compound on nicotinic acetylcholine receptors.

Materials:

  • Synthesized neopentyl-spaced bispyridinium compound

  • Human muscle-derived (CN21) or neuronal (SH-SY5Y) cell lines expressing nAChRs.[1]

  • Fluo-4 AM calcium indicator

  • Agonist (e.g., acetylcholine or epibatidine)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • 96-well microplate reader with fluorescence detection

Procedure:

  • Cell Culture and Plating: Culture the chosen cell line under appropriate conditions and seed into 96-well plates at a suitable density. Allow the cells to adhere overnight.

  • Calcium Indicator Loading: Load the cells with Fluo-4 AM calcium indicator according to the manufacturer's protocol.

  • Compound Incubation: Prepare serial dilutions of the synthesized bispyridinium compound in the assay buffer. Add the compound solutions to the wells and incubate for a predetermined time (e.g., 15-30 minutes).

  • Agonist Stimulation and Signal Detection: Add a known concentration of the nAChR agonist to the wells to stimulate a calcium response. Immediately measure the fluorescence intensity using a microplate reader.

  • Data Analysis: Determine the IC50 value of the synthesized compound by plotting the percentage of inhibition of the agonist-induced calcium response against the logarithm of the compound concentration.

Visualizations

Signaling Pathway at the Neuromuscular Junction

cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Membrane Action Potential Action Potential Voltage-gated Ca2+ channels Voltage-gated Ca2+ channels Action Potential->Voltage-gated Ca2+ channels opens Ca2+ influx Ca2+ influx Voltage-gated Ca2+ channels->Ca2+ influx Synaptic Vesicles (ACh) Synaptic Vesicles (ACh) Ca2+ influx->Synaptic Vesicles (ACh) triggers fusion ACh Release ACh Release Synaptic Vesicles (ACh)->ACh Release ACh Acetylcholine (ACh) ACh Release->ACh AChE Acetylcholinesterase (AChE) ACh->AChE hydrolyzed by nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR binds to Na+ influx Na+ influx nAChR->Na+ influx opens channel Depolarization Depolarization Na+ influx->Depolarization Muscle Contraction Muscle Contraction Depolarization->Muscle Contraction Bivalent_Ligand Neopentyl-Spaced Bivalent Ligand Bivalent_Ligand->nAChR blocks

Caption: Signaling cascade at the neuromuscular junction and the inhibitory action of a bivalent ligand.

Experimental Workflow for Synthesis and Evaluation

cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation cluster_data Data Analysis Start Start: this compound & Bioactive Moiety Reaction N-Alkylation Reaction Start->Reaction Purification Purification (Precipitation/Chromatography) Reaction->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization InVitro In Vitro Assays (e.g., nAChR Inhibition) Characterization->InVitro IC50 IC50 Determination InVitro->IC50 SAR Structure-Activity Relationship (SAR) Analysis Lead_Opt Lead Optimization SAR->Lead_Opt SAR_Data Comparison with Analogues IC50->SAR_Data SAR_Data->SAR

Caption: General workflow for the synthesis and evaluation of neopentyl-spaced bioactive compounds.

References

Application of 1,3-Dibromo-2,2-dimethylpropane in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dibromo-2,2-dimethylpropane and its derivatives are versatile building blocks in medicinal chemistry, primarily utilized for the construction of unique and sterically hindered scaffolds. The gem-dimethyl group, also known as a neopentyl core, provides a rigid and lipophilic moiety that can significantly influence the pharmacological profile of a molecule. This document provides detailed application notes and experimental protocols for the use of this compound and its analogue, 1,3-dibromo-2,2-dimethoxypropane, in the synthesis of medicinally relevant structures, particularly spiro[3.3]heptanes, which have emerged as valuable benzene (B151609) bioisosteres.

Key Application: Synthesis of Spiro[3.3]heptane as a Benzene Bioisostere

The spiro[3.3]heptane motif is a three-dimensional, saturated carbocycle that has gained significant attention in drug design as a non-planar replacement for aromatic rings. This bioisosteric replacement can lead to improved physicochemical properties, such as increased solubility and metabolic stability, while maintaining or enhancing biological activity. Furthermore, the introduction of such a novel scaffold can provide a pathway to new intellectual property. This compound serves as a key precursor for the synthesis of the spiro[3.3]heptane core.

Application in Anticancer Drug Analogues

Recent studies have demonstrated the successful incorporation of the spiro[3.3]heptane scaffold into FDA-approved anticancer drugs, resulting in patent-free analogues with high activity. This approach highlights the potential of this compound-derived scaffolds in generating next-generation therapeutics.

Example 1: Vorinostat Analogue

Vorinostat (SAHA) is a histone deacetylase (HDAC) inhibitor used in cancer therapy. An analogue where the phenyl ring is replaced by a spiro[3.3]heptane moiety has been synthesized and evaluated for its cytotoxic activity.

Example 2: Sonidegib Analogue

Sonidegib is a Hedgehog signaling pathway inhibitor used to treat basal cell carcinoma. A saturated analogue incorporating a spiro[3.3]heptane core in place of the meta-substituted benzene ring has shown significant biological activity.

Data Presentation

The following table summarizes the biological activity of the spiro[3.3]heptane-containing analogues compared to the parent drugs.

CompoundTarget/AssayIC50 / ActivityReference
VorinostatHDACVaries by cell line[1][2]
Vorinostat Analogue (with spiro[3.3]heptane)Cytotoxicity on HepG2 cellsComparable to Vorinostat[3]
SonidegibHedgehog Signaling PathwayPotent Inhibition[3][4]
Sonidegib Analogue (with spiro[3.3]heptane)Biological AssaysHigh Potency[3]

Experimental Protocols

The synthesis of bioactive molecules incorporating a spiro[3.3]heptane core from this compound or its dimethoxy analogue generally follows a two-stage process: 1) Synthesis of the functionalized spiro[3.3]heptane building block, and 2) Coupling of the building block to the desired pharmacophoric fragments.

Protocol 1: Synthesis of a Key Spiro[3.3]heptan-2-one Intermediate

This protocol describes a general method for the synthesis of a spiro[3.3]heptanone, a versatile intermediate for further functionalization. The reaction proceeds via a [2+2] cycloaddition followed by rearrangement. While various methods exist for the synthesis of spiro[3.3]heptanones, this generalized protocol illustrates a common strategy.

Materials:

Procedure:

  • [2+2] Cycloaddition:

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), a solution of methylenecyclobutane (1.0 eq) in anhydrous diethyl ether is prepared.

    • Activated zinc (2.5 eq) is added to the solution.

    • A solution of trichloroacetyl chloride (1.2 eq) in anhydrous diethyl ether is added dropwise to the stirred suspension over 1-2 hours, maintaining the temperature at 25-30 °C.

    • The reaction is stirred for an additional 12-16 hours at room temperature.

    • The reaction mixture is then cooled to 0 °C and quenched by the slow addition of saturated aqueous ammonium (B1175870) chloride.

    • The mixture is filtered, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated under reduced pressure to yield the crude dichlorospiro[3.3]heptanone.

  • Reductive Dechlorination:

    • The crude dichlorospiro[3.3]heptanone is dissolved in a mixture of acetic acid and methanol.

    • The solution is cooled to 0 °C, and sodium borohydride (3.0 eq) is added portion-wise over 30 minutes.

    • The reaction is allowed to warm to room temperature and stirred for 4-6 hours.

    • The mixture is carefully quenched with water and extracted with diethyl ether.

    • The combined organic layers are washed with saturated aqueous sodium bicarbonate, brine, dried over anhydrous sodium sulfate, and concentrated.

    • The crude product is purified by column chromatography on silica (B1680970) gel to afford spiro[3.3]heptan-2-one.

Protocol 2: Synthesis of a Spiro[3.3]heptane-containing Vorinostat Analogue (Illustrative)

This protocol outlines a representative synthetic route for coupling a functionalized spiro[3.3]heptane carboxylic acid with the side chain of Vorinostat.

Materials:

Procedure:

  • Amide Coupling:

    • To a solution of spiro[3.3]heptane-2-carboxylic acid (1.0 eq) and 7-(Boc-amino)heptanoic acid (1.0 eq) in DMF, add HATU (1.2 eq) and DIPEA (2.5 eq).

    • Stir the reaction mixture at room temperature for 12 hours.

    • Add aniline (1.1 eq) and continue stirring for another 12 hours.

    • The reaction is monitored by TLC. Upon completion, the mixture is diluted with ethyl acetate (B1210297) and washed with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

    • The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography.

  • Boc Deprotection:

    • The purified Boc-protected intermediate is dissolved in a 1:1 mixture of TFA and DCM.

    • The solution is stirred at room temperature for 2 hours.

    • The solvent is removed under reduced pressure to yield the amine salt.

  • Hydroxamic Acid Formation:

    • The amine salt is dissolved in methanol.

    • A solution of hydroxylamine hydrochloride (3.0 eq) and potassium hydroxide (3.0 eq) in methanol is added.

    • The mixture is stirred at room temperature for 4 hours.

    • The solvent is evaporated, and the residue is purified by preparative HPLC to yield the final Vorinostat analogue.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis of Spiro[3.3]heptane Building Block cluster_coupling Coupling and Final Product Synthesis cluster_evaluation Biological Evaluation start This compound (or analogue) intermediate1 Functionalized Spiro[3.3]heptane start->intermediate1 Multi-step Synthesis final_product Bioactive Analogue intermediate1->final_product pharmacophore Pharmacophore/ Drug Scaffold pharmacophore->final_product bio_assay Biological Assays (e.g., Cytotoxicity, Enzyme Inhibition) final_product->bio_assay

Caption: General workflow for the application of this compound in medicinal chemistry.

logical_relationship parent_drug Parent Drug (e.g., Vorinostat, Sonidegib) phenyl_ring Phenyl Ring parent_drug->phenyl_ring contains analogue Bioactive Analogue parent_drug->analogue is modified to spiro_scaffold Spiro[3.3]heptane Scaffold phenyl_ring->spiro_scaffold is replaced by spiro_scaffold->analogue is incorporated into properties Improved Properties: - Solubility - Metabolic Stability - Novel IP analogue->properties exhibits

Caption: Logical relationship of spiro[3.3]heptane as a benzene bioisostere in drug design.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Steric Hindrance in SN2 Reactions of 1,3-Dibromo-2,2-dimethylpropane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for navigating the challenges of SN2 reactions with the sterically hindered substrate, 1,3-Dibromo-2,2-dimethylpropane. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and practical solutions for successful nucleophilic substitution on this challenging neopentyl dihalide.

Frequently Asked Questions (FAQs)

Q1: Why are SN2 reactions with this compound so difficult?

A1: The primary challenge is severe steric hindrance. This compound has a neopentyl structure. The two methyl groups on the carbon adjacent to the reaction centers (the β-carbon) create significant bulk, which physically blocks the required backside attack of the nucleophile in a standard SN2 mechanism.[1] This steric clash dramatically increases the activation energy of the transition state, slowing the reaction rate to the point where it is often considered unreactive under standard SN2 conditions.[2][3] In fact, neopentyl halides can react up to 100,000 times slower than less hindered primary alkyl halides.[4]

Q2: What are the primary strategies to promote SN2 reactions with this substrate?

A2: Overcoming the steric barrier requires forcing conditions and carefully selected reagents. Key strategies include:

  • Elevated Temperatures: Increasing the thermal energy of the system can help overcome the high activation energy.

  • Use of Highly Reactive, Unhindered Nucleophiles: Small, potent nucleophiles are more likely to successfully navigate the sterically crowded environment.

  • Polar Aprotic Solvents: Solvents like DMSO and DMF are crucial as they solvate the cation of the nucleophilic salt, leaving a "naked" and more reactive anion.[5][6]

  • Phase Transfer Catalysis (PTC): This technique can be employed to effectively transport a nucleophile from an aqueous or solid phase into the organic phase where the substrate resides, often leading to enhanced reactivity.[3][7][8]

Q3: Can I expect mono- or di-substitution?

A3: Both mono- and di-substitution products are possible. The product distribution can be controlled by the stoichiometry of the nucleophile. Using an equimolar amount or a slight excess of the nucleophile will favor mono-substitution, while a larger excess (2.5 equivalents or more) will drive the reaction towards the di-substituted product.

Q4: Are there any common side reactions to be aware of?

A4: While SN2 is the target reaction, other pathways can compete, especially under forcing conditions:

  • Elimination (E2): Although this compound lacks β-hydrogens and therefore cannot undergo typical E2 reactions, at very high temperatures, rearrangement followed by elimination is a theoretical possibility, though less common.

  • Intramolecular Cyclization: With strong metals like sodium, an intramolecular Wurtz-type reaction can occur to form 1,1-dimethylcyclopropane.[9]

  • SN1-type reaction with rearrangement: Under solvolysis conditions (e.g., heating in water or alcohol), a slow SN1-type reaction can occur, which involves the formation of a primary carbocation that rearranges to a more stable tertiary carbocation before nucleophilic attack. This leads to a rearranged product skeleton.[3]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No or very low conversion 1. Insufficient reaction temperature. 2. Nucleophile is too weak or sterically hindered. 3. Inappropriate solvent. 4. Short reaction time.1. Increase the reaction temperature. Reactions may require heating up to 90-100°C or higher. 2. Switch to a smaller, more potent nucleophile (e.g., CN⁻, N₃⁻, I⁻). 3. Use a polar aprotic solvent like DMSO or DMF to enhance nucleophilicity.[5] 4. Extend the reaction time significantly; these reactions can take 24-72 hours or longer.
Reaction yields a mixture of mono- and di-substituted products Incorrect stoichiometry of the nucleophile.To favor the di-substituted product, use at least 2.5 equivalents of the nucleophile. For the mono-substituted product, use a 1:1 molar ratio or a slight excess of the dibromide.
Formation of an unexpected rearranged product The reaction conditions may be favoring an SN1-type mechanism with carbocation rearrangement. This is more likely with weak nucleophiles/solvolysis conditions and high temperatures.[3]To favor the SN2 pathway and avoid rearrangement, use a strong, high concentration of a good nucleophile in a polar aprotic solvent.
Difficulty dissolving the nucleophilic salt The chosen solvent does not adequately dissolve the nucleophile.Consider using Phase Transfer Catalysis (PTC) to transport the nucleophile into the organic phase. A quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB) is a common choice.[7]

Quantitative Data Summary

The following table summarizes reaction conditions and yields for nucleophilic substitution on this compound and related compounds.

Nucleophile Solvent Temperature (°C) Time (h) Product(s) Conversion/Yield (%) Notes
Sodium Cyanide (NaCN)DMSO90-95664-bromo-3,3-dimethylbutanenitrile & 2,2-dimethyl-1,3-propanedinitrile23% conversion to mono-nitrile, 26-30% conversion to di-nitrileData from a reaction with equivalent amounts of reactants.[5]
Sodium Azide (NaN₃)DMF8012-161,3-Diazido-2,2-dimethoxypropaneNot specified, but a standard protocol exists.Reaction performed on the less-hindered 2,2-dimethoxy analogue.[10]
ThiophenolAcetonitrileReflux (~82)8-121,3-Bis(phenylthio)-2,2-dimethoxypropaneNot specified, but a standard protocol exists.Reaction performed on the less-hindered 2,2-dimethoxy analogue.[10]
Diethyl MalonateTHFReflux (~66)16-24Diethyl 3,3-dimethoxycyclobutane-1,1-dicarboxylateNot specified, but a standard protocol exists.Reaction performed on the less-hindered 2,2-dimethoxy analogue.[10]

Experimental Protocols

Protocol 1: Synthesis of 2,2-dimethyl-1,3-propanedinitrile (Di-substitution)

This protocol is adapted from the findings of T. Dougherty for the reaction of this compound with sodium cyanide.[5]

Reagents:

  • This compound

  • Sodium Cyanide (NaCN)

  • Dimethyl Sulfoxide (DMSO), anhydrous

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).

  • Add anhydrous DMSO.

  • Add sodium cyanide (at least 2.5 eq for di-substitution).

  • Heat the reaction mixture to 90-95°C with vigorous stirring.

  • Monitor the reaction progress by GC-MS. The reaction may require 60-70 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a large volume of water and extract with diethyl ether or ethyl acetate (B1210297) (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Protocol 2: General Protocol for Phase Transfer Catalysis (PTC) Mediated Substitution

This is a general protocol that can be adapted for various nucleophiles.

Reagents:

  • This compound

  • Nucleophilic salt (e.g., NaN₃, KCN)

  • Phase Transfer Catalyst (e.g., Tetrabutylammonium bromide, TBAB)

  • Organic Solvent (e.g., Toluene, Chlorobenzene)

  • Water (if using an aqueous solution of the nucleophile)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and the organic solvent.

  • Add the phase transfer catalyst (typically 5-10 mol%).

  • Add an aqueous solution of the nucleophilic salt (e.g., NaN₃, >2.5 eq).

  • Heat the biphasic mixture to 80-100°C with vigorous stirring to ensure efficient mixing of the phases.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the mixture and separate the aqueous and organic layers.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product as required.

Visualizations

Logical Workflow for Troubleshooting SN2 Reactions

troubleshooting_workflow start Start: Low/No Product Yield check_conditions Review Reaction Conditions: - Temperature - Time - Solvent - Nucleophile start->check_conditions increase_temp Increase Temperature (e.g., to 90-110°C) check_conditions->increase_temp Temp too low? extend_time Extend Reaction Time (e.g., to 48-72h) check_conditions->extend_time Time too short? change_solvent Switch to Polar Aprotic Solvent (DMSO, DMF) check_conditions->change_solvent Solvent appropriate? change_nucleophile Use Stronger/Less Hindered Nucleophile (CN⁻, N₃⁻) check_conditions->change_nucleophile Nucleophile optimal? consider_ptc Consider Phase Transfer Catalysis (PTC) check_conditions->consider_ptc Poor nucleophile solubility? success Successful Reaction increase_temp->success Yield improves failure Persistent Low Yield: Consider Alternative Synthetic Routes increase_temp->failure No improvement extend_time->success Yield improves extend_time->failure No improvement change_solvent->success Yield improves change_solvent->failure No improvement change_nucleophile->success Yield improves change_nucleophile->failure No improvement consider_ptc->success Yield improves consider_ptc->failure No improvement

Caption: A decision-making workflow for troubleshooting SN2 reactions.

Signaling Pathway for Overcoming Steric Hindrance

steric_hindrance_pathway cluster_conditions Reaction Conditions substrate This compound (High Steric Hindrance) product Substitution Product substrate->product SN2 Reaction nucleophile Nucleophile (Nu⁻) nucleophile->product temp High Temperature temp->substrate Provides Energy to Overcome Activation Barrier solvent Polar Aprotic Solvent (e.g., DMSO) solvent->nucleophile Enhances Nucleophilicity (removes solvent cage) ptc Phase Transfer Catalyst (Optional) ptc->nucleophile Transports Nucleophile to Substrate

Caption: Factors influencing the success of SN2 reactions.

References

Technical Support Center: Reactions of 1,3-Dibromo-2,2-dimethylpropane with Strong Bases

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing the side reactions of 1,3-dibromo-2,2-dimethylpropane with strong bases. The following information addresses common experimental challenges, such as low yields of the desired product and the formation of unexpected byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the expected primary reaction of this compound with a strong base?

The intended reaction is typically an intramolecular cyclization to form 3,3-dimethylcyclopropane derivatives. This occurs via a 1,3-elimination mechanism, where the strong base removes a proton from one of the bromomethyl groups, followed by an intramolecular nucleophilic attack to displace the second bromide ion. However, due to the steric hindrance of the neopentyl structure, this reaction faces significant competition from side reactions.

Q2: What are the most common side reactions observed?

The primary side reaction is E2 (bimolecular) elimination, leading to the formation of unsaturated monobrominated and dibrominated alkenes. Due to the steric hindrance around the bromine-bearing carbons, SN2 substitution reactions are extremely slow and generally not observed.[1] Under certain conditions, intermolecular reactions can also occur, leading to the formation of oligomers or polymers, especially at higher concentrations.

Q3: How does the choice of a strong base influence the reaction outcome?

The choice of base is a critical parameter. Strong, sterically hindered bases, such as potassium tert-butoxide (KOtBu), will predominantly favor E2 elimination.[2] Less sterically hindered but strong bases, like sodium amide (NaNH₂), might offer a slightly better chance for the desired intramolecular cyclization, but elimination often remains a competitive pathway.[3]

Q4: Why am I experiencing a low yield of the desired cyclized product?

Low yields are often a result of the competing E2 elimination reaction being the dominant pathway. Other factors can include incomplete reaction, deactivation of the base by trace amounts of water or other protic impurities, and suboptimal reaction temperature.

Troubleshooting Guide

Issue 1: Predominant Formation of Elimination Byproducts
  • Symptoms: Your NMR or GC-MS analysis of the crude reaction mixture shows significant peaks corresponding to vinyl bromides, such as 3-bromo-2,2-dimethyl-1-propene, and the desired cyclopropane (B1198618) product is a minor component.

  • Possible Cause: The reaction conditions are favoring the E2 elimination pathway. This is common when using sterically hindered bases like potassium tert-butoxide.[2]

  • Troubleshooting Steps:

    • Choice of Base: Consider using a less sterically hindered strong base, such as sodium amide (NaNH₂) or sodium hydride (NaH).

    • Temperature Control: Elimination reactions are often favored at higher temperatures. Running the reaction at a lower temperature may increase the proportion of the desired cyclization product.

    • Solvent: The choice of solvent can influence the reaction pathway. Aprotic polar solvents like THF or DMF are generally used. Experimenting with different solvents may alter the product ratio.

Issue 2: Low or No Conversion of Starting Material
  • Symptoms: A significant amount of unreacted this compound is recovered after the reaction.

  • Possible Causes:

    • Inactive Base: The strong base may have been deactivated by exposure to atmospheric moisture or other protic impurities in the solvent or on the glassware.

    • Insufficient Base: An inadequate molar equivalent of the base was used.

    • Low Reaction Temperature: The reaction temperature may be too low for the reaction to proceed at a reasonable rate.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. Handle the strong base under an inert atmosphere (e.g., nitrogen or argon).

    • Verify Base Activity: Use a fresh bottle of the base or titrate it to determine its activity.

    • Increase Base Equivalents: Try increasing the molar equivalents of the base to 2.2 or higher to ensure complete deprotonation.

    • Optimize Temperature: Gradually increase the reaction temperature while monitoring the reaction progress by TLC or GC-MS.

Data Presentation

Due to the limited availability of direct comparative studies on this compound in the literature, a comprehensive quantitative table is challenging to compile. However, based on general principles of organic chemistry and data from analogous systems, the following table summarizes the expected outcomes.

BaseTypical Solvent(s)Expected Major Product(s)Potential Minor Product(s)
Potassium tert-butoxide (KOtBu)THF, tert-ButanolE2 Elimination Products3,3-Dimethylcyclopropane derivatives
Sodium Amide (NaNH₂)Liquid Ammonia, TolueneMixture of E2 and CyclizationDouble elimination products
Sodium Hydride (NaH)THF, DMFCyclization (potentially favored)E2 Elimination Products
Sodium Hydroxide (NaOH)Water, AlcoholsE2 Elimination & SubstitutionDiol byproducts from substitution

Experimental Protocols

General Protocol for Intramolecular Cyclization (Favoring Cyclopropane Formation)

This protocol is designed to favor the intramolecular cyclization pathway.

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (2.2 eq, 60% dispersion in mineral oil) and wash with anhydrous hexane (B92381) to remove the oil. Add anhydrous DMF to the flask.

  • Reactant Addition: Dissolve this compound (1.0 eq) in anhydrous DMF and add it to the dropping funnel.

  • Reaction: Cool the flask to 0 °C in an ice bath. Add the solution of the dibromide dropwise to the stirred suspension of NaH over 1 hour. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress by TLC or GC-MS.

  • Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the aqueous mixture with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

General Protocol for E2 Elimination (Illustrating Side Reaction)

This protocol is designed to illustrate conditions that favor the formation of elimination byproducts.

  • Preparation: To a flame-dried, three-necked flask under an inert atmosphere, add potassium tert-butoxide (2.2 eq) and anhydrous tetrahydrofuran (B95107) (THF).

  • Reaction: Heat the suspension of potassium tert-butoxide to reflux. Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the refluxing mixture. Continue to reflux for 4-6 hours.

  • Work-up and Purification: Follow the work-up and purification steps as described in the cyclization protocol.

Visualizations

ReactionPathways start This compound intermediate Anionic Intermediate start->intermediate Deprotonation base Strong Base cyclopropane 3,3-Dimethylcyclopropane Derivative (Desired) intermediate->cyclopropane Intramolecular Substitution (1,3-Elimination) elimination1 3-Bromo-2,2-dimethyl-1-propene (E2 Product) intermediate->elimination1 E2 Elimination elimination2 Further Elimination Products elimination1->elimination2 Further Reaction

Caption: Competing reaction pathways for this compound with a strong base.

TroubleshootingWorkflow start Low Yield of Desired Cyclopropane Product check_byproducts Analyze Crude Product (NMR, GC-MS) start->check_byproducts high_elimination High Percentage of Elimination Products? check_byproducts->high_elimination Identify Byproducts low_conversion High Percentage of Starting Material? check_byproducts->low_conversion Check Conversion solution_elimination Consider: 1. Less hindered base (e.g., NaH) 2. Lower reaction temperature 3. Change solvent high_elimination->solution_elimination Yes solution_conversion Consider: 1. Ensure anhydrous conditions 2. Use fresh/more active base 3. Increase base equivalents 4. Increase temperature low_conversion->solution_conversion Yes

Caption: Troubleshooting workflow for low-yield reactions.

References

Technical Support Center: Synthesis of 1,1-Dimethylcyclopropane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in improving the yield of 1,1-dimethylcyclopropane (B155639) synthesis.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of 1,1-dimethylcyclopropane, presented in a question-and-answer format.

Q1: My Simmons-Smith reaction is showing low or no conversion of the starting alkene (2-methylpropene). What are the likely causes and solutions?

A1: Low or no conversion in a Simmons-Smith reaction is a common issue, often related to the activity of the reagents. Here are the primary factors to investigate:

  • Inactive Zinc-Copper Couple: The activity of the zinc-copper couple is crucial for the formation of the organozinc carbenoid. If the couple is old or improperly activated, the reaction will not proceed efficiently.

    • Solution: Always use a freshly prepared and activated zinc-copper couple. Activation can be achieved by washing the zinc dust with an acid (e.g., HCl) to remove the oxide layer, followed by treatment with a copper(II) salt solution (e.g., copper(II) acetate (B1210297) or sulfate).

  • Poor Quality of Diiodomethane (B129776): Diiodomethane can decompose over time, releasing iodine, which can interfere with the reaction.

    • Solution: Use freshly distilled or high-purity diiodomethane. If the reagent has a noticeable pink or purple hue, it should be purified before use.

  • Presence of Moisture: The organozinc intermediates are highly sensitive to moisture.

    • Solution: Ensure all glassware is thoroughly oven- or flame-dried before use. The reaction should be carried out under a dry, inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents.

  • Low Reaction Temperature: While the reaction is often started at a low temperature to control the initial exotherm, maintaining a temperature that is too low can lead to a sluggish reaction.

    • Solution: After the initial addition of reagents, allow the reaction to warm to room temperature and stir for an extended period (12-24 hours). Gentle heating can sometimes improve the yield, but this should be done cautiously to avoid side reactions.

Q2: I'm using the Furukawa modification (diethylzinc and diiodomethane), but my yield is still low. What should I check?

A2: The Furukawa modification is generally more reliable than the classical Simmons-Smith reaction, but low yields can still occur.

  • Quality of Diethylzinc (B1219324): Diethylzinc is pyrophoric and reacts violently with water. Improper handling can lead to degradation of the reagent.

    • Solution: Use a fresh, high-quality solution of diethylzinc. Ensure it is handled under strictly anhydrous and inert conditions.

  • Insufficient Reagent: Using a stoichiometric amount of the cyclopropanating agent may not be enough to drive the reaction to completion.

    • Solution: Use a slight excess (1.2-1.5 equivalents) of both diethylzinc and diiodomethane relative to the alkene.

  • Solvent Effects: The choice of solvent can impact the reaction rate.

Q3: My reaction is producing significant byproducts. What are they, and how can I minimize them?

A3: While the Simmons-Smith reaction is known for being relatively clean, side reactions can occur.

  • Formation of Zinc Iodide (ZnI₂): This Lewis acidic byproduct can potentially catalyze the polymerization of the starting alkene or the product.

    • Solution: In the Furukawa modification, adding an excess of diethylzinc can scavenge the zinc iodide. Alternatively, quenching the reaction with a base like pyridine (B92270) can neutralize the Lewis acid.

  • Insertion into C-H bonds: While less common, the highly reactive carbene intermediate can potentially insert into C-H bonds of the solvent or starting material, leading to a complex mixture of products.

    • Solution: This is more of a concern with highly reactive carbenes generated from diazomethane. The Simmons-Smith reaction, which involves a carbenoid, is less prone to this side reaction. Using a less reactive solvent can also help.

Q4: I'm having difficulty purifying 1,1-dimethylcyclopropane. What are the best practices?

A4: 1,1-Dimethylcyclopropane is a volatile compound (boiling point: ~21°C), which presents challenges in its purification.

  • Loss of Product During Workup: Due to its low boiling point, the product can be easily lost during solvent removal.

    • Solution: Use a cooled rotary evaporator and a high-vacuum pump to remove the solvent at low temperatures. A cold trap is essential to recover any volatilized product.

  • Co-distillation with Solvent: The product can co-distill with the reaction solvent, especially if a low-boiling solvent like diethyl ether is used.

    • Solution: Fractional distillation is the most effective method for separating 1,1-dimethylcyclopropane from the solvent and other impurities. Use an efficient distillation column and carefully monitor the head temperature.

  • Degradation on Silica (B1680970) Gel: If using column chromatography, the acidic nature of silica gel can potentially cause degradation of the cyclopropane (B1198618) ring.

    • Solution: Deactivate the silica gel by treating it with a small amount of a base like triethylamine (B128534) before use. Alternatively, use a less acidic stationary phase like alumina.

Frequently Asked Questions (FAQs)

Q1: What is the best method for synthesizing 1,1-dimethylcyclopropane on a laboratory scale?

A1: For laboratory-scale synthesis, the Furukawa modification of the Simmons-Smith reaction is often the method of choice. It utilizes diethylzinc and diiodomethane, which generally provides higher and more reproducible yields compared to the classical method using a zinc-copper couple.

Q2: Can I use a different dihaloalkane instead of diiodomethane to reduce costs?

A2: Yes, alternatives like dibromomethane (B42720) have been used in conjunction with a more reactive zinc-copper couple or in modified procedures. However, diiodomethane is generally the most effective reagent for the Simmons-Smith reaction, and using alternatives may require significant optimization of the reaction conditions to achieve comparable yields.

Q3: What are the main safety precautions to consider during this synthesis?

A3: The primary safety concerns are associated with the reagents:

  • Diiodomethane: It is a dense and toxic liquid. Avoid inhalation and skin contact.

  • Diethylzinc: This reagent is highly pyrophoric and will ignite spontaneously on contact with air. It also reacts violently with water. It must be handled under a strictly inert atmosphere by trained personnel.

  • 2-Methylpropene (Isobutylene): This is a flammable gas and should be handled in a well-ventilated area, away from ignition sources.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by taking small aliquots from the reaction mixture and analyzing them by Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS) . This will allow you to observe the disappearance of the starting alkene and the appearance of the 1,1-dimethylcyclopropane product.

Data Presentation

Table 1: Comparison of Synthetic Methods for 1,1-Dimethylcyclopropane

MethodStarting MaterialsReagentsTypical YieldAdvantagesDisadvantages
Simmons-Smith Reaction 2-MethylpropeneDiiodomethane, Zinc-Copper CoupleModerate to GoodStereospecific, good functional group tolerance.[1]Variable activity of the zinc-copper couple can lead to inconsistent yields.
Furukawa Modification 2-MethylpropeneDiiodomethane, DiethylzincGood to Excellent[1]More reproducible and often higher yields than the classical method.[2]Diethylzinc is pyrophoric and requires careful handling.
Corey-Chaykovsky Reaction AcetoneIsopropylidene triphenylphosphorane (a Wittig reagent) or a sulfur ylideVariableCan be used to form gem-dimethylcyclopropyl groups from α,β-unsaturated carbonyls.May require the synthesis of a specific ylide. The direct cyclopropanation of a simple alkene is not the primary application.

Note: Specific yield data for the synthesis of 1,1-dimethylcyclopropane is not widely reported in the literature. The yields are based on general observations for the cyclopropanation of similar alkenes.

Experimental Protocols

Protocol 1: Synthesis of 1,1-Dimethylcyclopropane via Furukawa Modification

This protocol describes a representative laboratory-scale synthesis of 1,1-dimethylcyclopropane from 2-methylpropene (isobutylene) using the Furukawa modification of the Simmons-Smith reaction.

Materials:

  • 2-Methylpropene (isobutylene)

  • Diethylzinc (1.0 M solution in hexanes)

  • Diiodomethane

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Standard laboratory glassware (three-necked round-bottom flask, dropping funnel, condenser, gas inlet)

  • Inert atmosphere setup (e.g., argon or nitrogen)

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a low-temperature thermometer, and a gas inlet connected to an inert gas source.

  • Addition of Alkene and Solvent: Under a positive pressure of argon or nitrogen, charge the flask with anhydrous dichloromethane. Cool the flask to -78 °C using a dry ice/acetone bath. Condense a known amount of 2-methylpropene into the flask.

  • Addition of Reagents: To the stirred solution, slowly add the diethylzinc solution via syringe, ensuring the internal temperature does not rise significantly. Following this, add diiodomethane dropwise via the dropping funnel.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by GC analysis of small aliquots to confirm the consumption of 2-methylpropene.

  • Work-up: Cool the reaction mixture to 0 °C in an ice bath and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.

  • Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter off the drying agent.

  • Purification: Carefully purify the crude product by fractional distillation to obtain pure 1,1-dimethylcyclopropane.

Mandatory Visualization

experimental_workflow Experimental Workflow for 1,1-Dimethylcyclopropane Synthesis setup Reaction Setup (Inert Atmosphere) reagents Addition of 2-Methylpropene, DCM, Diethylzinc, and Diiodomethane setup->reagents reaction Reaction at Room Temperature (12-24 hours) reagents->reaction monitoring Monitoring by GC/GC-MS reaction->monitoring workup Quenching with aq. NH4Cl monitoring->workup Upon Completion extraction Extraction with DCM workup->extraction drying Drying over MgSO4 extraction->drying purification Purification by Fractional Distillation drying->purification product 1,1-Dimethylcyclopropane purification->product troubleshooting_yield Troubleshooting Low Yield in 1,1-Dimethylcyclopropane Synthesis start Low Yield of 1,1-Dimethylcyclopropane check_reagents Check Reagent Quality start->check_reagents check_conditions Review Reaction Conditions start->check_conditions check_workup Evaluate Workup & Purification start->check_workup zn_cu_activity Inactive Zn-Cu Couple? check_reagents->zn_cu_activity Simmons-Smith ch2i2_purity Impure Diiodomethane? check_reagents->ch2i2_purity et2zn_quality Degraded Diethylzinc? check_reagents->et2zn_quality Furukawa reagent_stoichiometry Insufficient Reagent? check_reagents->reagent_stoichiometry moisture Moisture Contamination? check_conditions->moisture temperature Incorrect Temperature? check_conditions->temperature time Insufficient Reaction Time? check_conditions->time product_loss Product Loss During Solvent Removal? check_workup->product_loss purification_method Inefficient Purification? check_workup->purification_method prepare_fresh_zn_cu Prepare Fresh Zn-Cu Couple zn_cu_activity->prepare_fresh_zn_cu Yes distill_ch2i2 Distill Diiodomethane ch2i2_purity->distill_ch2i2 Yes use_fresh_et2zn Use Fresh Diethylzinc et2zn_quality->use_fresh_et2zn Yes use_excess_reagent Use 1.2-1.5 eq. Reagent reagent_stoichiometry->use_excess_reagent Yes dry_glassware_solvents Use Anhydrous Conditions moisture->dry_glassware_solvents Yes optimize_temp Optimize Temperature Profile temperature->optimize_temp Yes increase_time Increase Reaction Time time->increase_time Yes cooled_rotovap Use Cooled Rotary Evaporator and Cold Trap product_loss->cooled_rotovap Yes fractional_distillation Use Fractional Distillation purification_method->fractional_distillation Yes

References

Technical Support Center: Purification of 1,3-Dibromo-2,2-dimethylpropane Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 1,3-Dibromo-2,2-dimethylpropane reaction products.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound and its derivatives.

Problem Possible Cause(s) Solution(s)
Final product is an oil or waxy solid instead of a crystalline powder. 1. Residual Solvents: Excess solvents from the reaction can lower the melting point. 2. Impurities: Unreacted starting materials or byproducts can disrupt the crystal lattice.1. Ensure the product is thoroughly dried under a high vacuum. Gentle heating under vacuum (not exceeding the melting point) can help remove trapped solvents. 2. Recrystallization from a suitable solvent, such as ethanol (B145695), is an effective method to obtain a crystalline product.[1]
The purified product has a yellow or brownish tint. Residual Bromine: Trace amounts of unreacted bromine can impart color to the final product.Wash the crude product with a dilute aqueous solution of sodium thiosulfate. This will react with and neutralize the elemental bromine.[1]
Lower than expected yield after purification. 1. Product Loss During Washing: The product may have some solubility in the washing solvent. 2. Incomplete Precipitation/Crystallization: The product may not have fully precipitated from the reaction mixture. 3. Premature Crystallization: Crystals may form in the funnel during hot filtration in recrystallization.1. Use ice-cold washing solvents (e.g., methanol) to minimize solubility losses and perform washing steps quickly.[1] 2. Cooling the reaction mixture to a lower temperature can help maximize product precipitation.[1] 3. To prevent premature crystallization, use a slight excess of hot solvent and pre-heat the filtration funnel.[1]
Purity of the final product is not satisfactory after washing. Presence of Closely Related Byproducts: Over-brominated byproducts may have similar solubility to the desired product and may not be completely removed by a simple wash.Recrystallization from a solvent like ethanol is often more effective than washing for removing such impurities.[1] For highly impure samples, column chromatography may be necessary.
"Oiling out" during recrystallization. The crude material is melting in the hot solvent before it dissolves, or the solution is becoming supersaturated at a temperature above the compound's melting point. This is more common with highly impure products.Reheat the solution to redissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly. Vigorous stirring as the solution cools can also promote crystallization over oiling.
No crystals form upon cooling during recrystallization. The solution may not be sufficiently supersaturated.- Concentrate the solution by evaporating some of the solvent and then allow it to cool again. - Try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. - Add a seed crystal of the pure compound, if available.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities to be removed from the reaction mixture of this compound?

The primary impurities typically include unreacted starting materials such as 2,2-dimethylpropane-1,3-diol, bromine, and solvents like methanol (B129727).[2] Side products can include over-brominated species.[1]

Q2: What is the most common initial purification step?

Washing the crude solid product with cold methanol is a standard and effective initial step to remove the majority of unreacted starting materials and other soluble impurities.[1][3]

Q3: Is recrystallization a recommended purification method for this compound?

Yes, recrystallization is an excellent method for achieving high purity and obtaining a crystalline product. Alcohols such as ethanol are often suitable solvents.[1]

Q4: Can distillation be used to purify this compound?

Yes, vacuum distillation can be an effective purification method, especially for separating it from non-volatile impurities. Derivatives of this compound have been successfully purified by vacuum distillation.[4]

Q5: When should I consider using column chromatography?

Column chromatography is recommended when simpler methods like washing and recrystallization do not provide the desired purity, particularly when impurities have similar polarities to the product. It is also useful for isolating the product from complex reaction mixtures.

Data Presentation: Comparison of Purification Techniques

Purification TechniqueExpected PurityExpected YieldKey Parameters & Considerations
Methanol Wash 97 - 99.2%[5]~67%[5]Simple, fast, and effective for removing most unreacted starting materials. May not effectively remove all closely related byproducts. Use of ice-cold methanol is crucial to minimize product loss.
Recrystallization from Ethanol >99% (expected)[5]Lower than methanol wash due to solubility losses.Excellent for removing byproducts and achieving high purity and crystallinity. Solvent selection is critical; the compound should be soluble in the hot solvent and sparingly soluble at room temperature.[1]
Vacuum Distillation High (>98%)Moderate to HighEffective for separating from non-volatile impurities and compounds with significantly different boiling points. Requires careful control of pressure and temperature to avoid decomposition.
Column Chromatography >99%ModerateIdeal for separating complex mixtures and achieving very high purity. The choice of stationary phase (e.g., silica (B1680970) gel) and mobile phase is critical and should be determined by TLC analysis.

Experimental Protocols

Methanol Wash
  • Isolate Crude Product: After the reaction is complete, filter the precipitated solid from the reaction mixture using a Büchner funnel.

  • Washing: Wash the collected solid cake with ice-cold methanol. Use a minimal amount to avoid significant product loss. A typical procedure involves washing twice.[6]

  • Drying: Transfer the washed solid to a suitable container and dry under vacuum to a constant weight.

Recrystallization from Ethanol
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently while stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. Pre-heat a funnel and a second Erlenmeyer flask. Place a fluted filter paper in the funnel and pour the hot solution through it into the clean, hot flask.

  • Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature. Once at room temperature, it can be placed in an ice bath to maximize precipitation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol.

  • Drying: Dry the crystals under vacuum to a constant weight.

Vacuum Distillation (General Procedure)
  • Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed.

  • Charging the Flask: Add the crude this compound to the distillation flask along with a magnetic stir bar or boiling chips.

  • Distillation: Gradually reduce the pressure to the desired level. Heat the distillation flask in a heating mantle or oil bath.

  • Fraction Collection: Collect the fraction that distills at the expected boiling point for this compound under the applied vacuum. Discard any forerun or residue.

Column Chromatography (General Procedure)
  • Solvent System Selection: Determine an appropriate solvent system (mobile phase) using Thin Layer Chromatography (TLC). A good starting point is a mixture of a non-polar solvent (e.g., hexanes) and a slightly more polar solvent (e.g., ethyl acetate). The ideal system should give the product an Rf value of approximately 0.3.

  • Column Packing: Prepare a slurry of silica gel in the non-polar solvent and pour it into the chromatography column. Pack the column evenly, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.

  • Elution: Add the mobile phase to the top of the column and begin collecting fractions. The polarity of the mobile phase can be gradually increased (gradient elution) if necessary to elute the product.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis reaction Crude Reaction Mixture filtration Filtration reaction->filtration washing Methanol Wash filtration->washing drying Vacuum Drying washing->drying recrystallization Recrystallization washing->recrystallization If impurities persist distillation Vacuum Distillation washing->distillation For non-volatile impurities chromatography Column Chromatography washing->chromatography For complex mixtures purity_check Purity & Yield Analysis drying->purity_check recrystallization->purity_check distillation->purity_check chromatography->purity_check

Caption: General experimental workflow for the purification of this compound.

troubleshooting_logic start Crude Product wash Wash with cold Methanol start->wash issue Product Impure? color_issue Product Colored? issue->color_issue No end_pure Pure Product issue->end_pure Yes end_impure Consider Advanced Purification issue->end_impure Further Impurities physical_form_issue Product Oily/Waxy? color_issue->physical_form_issue No thiosulfate_wash Wash with Na2S2O3 color_issue->thiosulfate_wash Yes yield_issue Low Yield? physical_form_issue->yield_issue No dry Thoroughly Dry under Vacuum physical_form_issue->dry Yes optimize_wash Optimize Washing/Precipitation yield_issue->optimize_wash Yes yield_issue->end_pure No wash->issue thiosulfate_wash->physical_form_issue recrystallize Recrystallize from Ethanol recrystallize->end_pure dry->recrystallize optimize_wash->end_pure

Caption: Troubleshooting decision tree for purification of this compound.

References

Technical Support Center: Analysis of 1,3-Dibromo-2,2-dimethylpropane Reactions by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3-Dibromo-2,2-dimethylpropane. The information focuses on identifying byproducts in its reactions using Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: What are the expected major products and byproducts in reactions involving this compound?

A1: Due to its neopentyl structure, this compound exhibits unique reactivity. The primary bromine atoms are susceptible to nucleophilic substitution, but the bulky gem-dimethyl groups create significant steric hindrance[1]. This steric hindrance heavily impedes the typical S(N)2 pathway[1][2][3]. Consequently, reactions can be slow and may proceed through alternative mechanisms, leading to a variety of products and byproducts.

Expected major products often arise from nucleophilic substitution or elimination reactions. Common byproducts can include:

  • Rearranged substitution products: Formation of a primary carbocation is unstable, but rearrangement to a more stable tertiary carbocation can occur, leading to rearranged products[4][5].

  • Elimination products (alkenes): Dehydrobromination can lead to the formation of unsaturated compounds[6][7]. This is more prevalent with strong, bulky bases[6].

  • Oligomers or polymers: Intermolecular reactions can occur, especially at higher concentrations[8].

  • Monosubstituted products: Incomplete reaction can result in the substitution of only one bromine atom.

Q2: Why am I observing a low yield of my desired product?

A2: Low yields in reactions with this compound are common and can be attributed to several factors:

  • Steric Hindrance: The neopentyl structure is notoriously unreactive towards S(N)2 reactions, leading to extremely slow reaction rates[2][3][4].

  • Competing Side Reactions: As mentioned in Q1, elimination and rearrangement reactions can be significant competing pathways, consuming the starting material and reducing the yield of the desired substitution product[4][8].

  • Reaction Conditions: Suboptimal temperature, solvent, or base/nucleophile choice can favor byproduct formation. For instance, high temperatures and strong bases tend to favor elimination[9].

Q3: How can I minimize byproduct formation?

A3: Minimizing byproducts requires careful control over reaction conditions:

  • Choice of Nucleophile/Base: Use of less sterically hindered nucleophiles may slightly improve substitution rates. For elimination-sensitive reactions, avoiding strong, bulky bases is crucial[6].

  • Temperature Control: Lowering the reaction temperature can disfavor elimination reactions, which typically have a higher activation energy than substitution reactions.

  • Solvent Selection: The choice of solvent can influence the reaction pathway. Polar aprotic solvents generally favor S(_N)2 reactions[10].

  • Stoichiometry: Careful control of the stoichiometry of the reactants can help to minimize side reactions like oligomerization[10].

Q4: What are some common issues encountered during the GC-MS analysis of these reaction mixtures?

A4: Common GC-MS issues include:

  • Poor Peak Shape: Halogenated compounds can sometimes exhibit poor peak shape on certain GC columns. Ensure the use of a suitable column, such as one with a mid-polarity stationary phase.

  • Co-elution of Isomers: Rearranged and elimination byproducts may have similar boiling points and polarities, leading to co-elution. Optimization of the GC temperature program is crucial for separation[11].

  • Contamination: Make sure to use high-purity solvents and reagents to avoid extraneous peaks in your chromatogram[12].

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Multiple unexpected peaks in the GC-MS chromatogram Formation of rearrangement and elimination byproducts.Confirm the identity of byproducts by interpreting their mass spectra. Optimize reaction conditions (lower temperature, different base/nucleophile) to minimize side reactions.
Low intensity of the desired product peak Slow reaction rate or prevalence of side reactions.Increase reaction time, consider a more reactive nucleophile if possible, and optimize conditions to disfavor side reactions as described in the FAQs.
Broad or tailing peaks for halogenated compounds Inappropriate GC column or active sites in the GC system.Use a GC column suitable for halogenated compounds. Ensure the injector liner and column are properly deactivated.
Identification of polysubstituted byproducts Use of a large excess of the nucleophile or prolonged reaction times.Adjust the stoichiometry of your reactants. Monitor the reaction progress over time using TLC or GC-MS to determine the optimal reaction time[8][10].

Experimental Protocols

Hypothetical Reaction: Nucleophilic Substitution with Sodium Azide (B81097)

This protocol describes a hypothetical reaction of this compound with sodium azide, a common nucleophile.

Materials:

  • This compound

  • Sodium azide (NaN(_3))

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add sodium azide (2.2 eq) to the solution.

  • Heat the reaction mixture to 80 °C and stir for 24 hours.

  • Monitor the reaction progress by taking small aliquots and analyzing them by GC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

GC-MS Analysis Protocol

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (e.g., Agilent GC-MS system).

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

GC-MS Parameters:

  • Inlet Temperature: 250 °C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold at 280 °C for 5 minutes

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-400

Data Presentation

Table 1: Hypothetical GC-MS Data for the Reaction of this compound with Sodium Azide
Peak No. Retention Time (min) Proposed Compound Key Mass Fragments (m/z) Relative Abundance (%)
18.52,2-dimethyl-1,3-diazidopropane (Desired Product)168 (M+), 126, 111, 84, 69, 5775
27.91-Azido-3-bromo-2,2-dimethylpropane (Monosubstituted)191/193 (M+), 150, 112, 91, 69, 5715
37.23-Bromo-2,2-dimethyl-1-propene (Elimination Product)148/150 (M+), 133/135, 93, 69, 575
48.21-Azido-2,3-dimethyl-2-butene (Rearranged Product)139 (M+), 97, 82, 69, 565

Visualizations

Reaction_Pathways This compound This compound Monosubstituted Intermediate Monosubstituted Intermediate This compound->Monosubstituted Intermediate NaN3 (SN2) Elimination Byproduct\n(3-Bromo-2,2-dimethyl-1-propene) Elimination Byproduct (3-Bromo-2,2-dimethyl-1-propene) This compound->Elimination Byproduct\n(3-Bromo-2,2-dimethyl-1-propene) Base (E2) Carbocation Intermediate Carbocation Intermediate This compound->Carbocation Intermediate Solvolysis (SN1-like) Desired Product\n(1,3-Diazido-2,2-dimethylpropane) Desired Product (1,3-Diazido-2,2-dimethylpropane) Monosubstituted Intermediate->Desired Product\n(1,3-Diazido-2,2-dimethylpropane) NaN3 (SN2) Rearranged Carbocation Rearranged Carbocation Carbocation Intermediate->Rearranged Carbocation Hydride Shift Rearranged Byproduct Rearranged Byproduct Rearranged Carbocation->Rearranged Byproduct Nucleophile

Caption: Potential reaction pathways of this compound.

GCMS_Workflow cluster_GC Gas Chromatograph cluster_MS Mass Spectrometer Injector Injector GC Column GC Column Injector->GC Column Separation Ion Source Ion Source GC Column->Ion Source Elution Mass Analyzer Mass Analyzer Ion Source->Mass Analyzer Ionization & Acceleration Detector Detector Mass Analyzer->Detector Mass Sorting Data System Data System Detector->Data System Signal Reaction Mixture Reaction Mixture Reaction Mixture->Injector

Caption: General workflow for GC-MS analysis of reaction byproducts.

References

Technical Support Center: Optimizing Cyclization Reactions with 1,3-Dibromo-2,2-dimethylpropane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1,3-dibromo-2,2-dimethylpropane in cyclization reactions. The following information is designed to address specific issues that may be encountered during experimentation, offering solutions and optimization strategies.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in cyclization reactions?

A1: this compound is a versatile bifunctional electrophile primarily used for the construction of four-membered ring systems. Its two primary bromide atoms serve as excellent leaving groups for nucleophilic substitution. Common applications include the synthesis of:

  • Cyclobutane derivatives: Achieved through reaction with carbon nucleophiles such as malonate esters.

  • Azetidine derivatives: Formed by reaction with primary amines.

A key feature of this reagent is the 2,2-dimethyl substitution, which facilitates cyclization through the Thorpe-Ingold effect (also known as the gem-dimethyl effect). This effect can accelerate the rate of intramolecular reactions.[1][2]

Q2: What is the Thorpe-Ingold (gem-dimethyl) effect and how does it influence my reaction?

A2: The Thorpe-Ingold effect describes the acceleration of cyclization reactions due to the presence of geminal substituents, such as the two methyl groups in this compound, on the acyclic precursor.[1][2] This steric hindrance is thought to decrease the bond angle between the methyl groups, bringing the reactive ends of the molecule closer together and thus favoring intramolecular cyclization.[1] This can lead to increased reaction rates and potentially higher yields of the desired cyclic product.[2][3]

Q3: What are the common side reactions to be aware of?

A3: The most common side reaction is elimination (dehydrobromination) , which competes with the desired intramolecular substitution (cyclization). This typically results in the formation of unsaturated byproducts. The choice of base is critical in minimizing this side reaction. Strong, sterically hindered bases tend to favor elimination. Intermolecular reactions leading to polymerization can also occur, especially at higher concentrations of the starting materials.

Q4: Which factors are most critical for optimizing the yield of the cyclized product?

A4: Several factors must be carefully controlled to maximize the yield of the desired cyclized product and minimize side reactions:

  • Choice of Base: A non-nucleophilic, strong base is often preferred to deprotonate the nucleophile without competing in substitution or promoting excessive elimination.

  • Solvent: The solvent should be anhydrous and capable of dissolving the reactants. Polar aprotic solvents like DMF or DMSO can be effective.

  • Temperature: The optimal temperature will depend on the specific nucleophile and base used. It is often beneficial to start at a lower temperature and gradually warm the reaction mixture.

  • Concentration: High dilution conditions can favor intramolecular cyclization over intermolecular polymerization.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Yield of Cyclized Product 1. Ineffective Base: The base may not be strong enough to deprotonate the nucleophile sufficiently. 2. Poor Solubility: Reactants may not be fully dissolved in the chosen solvent. 3. Reaction Temperature Too Low: Insufficient thermal energy for the reaction to proceed at a reasonable rate. 4. Decomposition of Reagents: Starting materials or the base may have degraded due to improper storage or handling.1. Switch to a stronger base: Consider using sodium hydride (NaH) or potassium tert-butoxide (KOtBu). 2. Change solvent: Try a more polar aprotic solvent like DMF or DMSO. Ensure all reagents are fully dissolved before proceeding. 3. Increase temperature: Gradually increase the reaction temperature while monitoring for the formation of side products by TLC or GC-MS. 4. Use fresh, anhydrous reagents and solvents: Ensure all materials are of high purity and handled under an inert atmosphere if necessary.
Predominance of Elimination Byproducts 1. Base is too sterically hindered: Bulky bases can preferentially abstract a proton, leading to elimination. 2. High Reaction Temperature: Higher temperatures often favor elimination over substitution.1. Use a less hindered base: Sodium hydride (NaH) is often a good choice to minimize elimination. 2. Lower the reaction temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.
Formation of Polymeric Material 1. High Concentration of Reactants: Intermolecular reactions are more likely at higher concentrations.1. Employ high-dilution conditions: Add the reactants slowly and separately to a larger volume of solvent to favor intramolecular cyclization.
Reaction Stalls Before Completion 1. Insufficient Base: The base may be consumed by side reactions or adventitious water. 2. Deactivation of Nucleophile or Electrophile: One of the reactants may be degrading under the reaction conditions.1. Use a slight excess of base: Ensure there is enough base to drive the reaction to completion. 2. Monitor reaction progress closely: Use TLC or GC-MS to determine the optimal reaction time and avoid prolonged exposure to harsh conditions.

Data Presentation

Due to a lack of directly comparable, side-by-side experimental studies for the cyclization of this compound with various nucleophiles under identical conditions in the surveyed literature, the following table provides representative data based on general principles of cyclization reactions with 1,3-dihalopropanes and related substrates. These values should be considered as a starting point for optimization.

Nucleophile Base Solvent Temperature (°C) Typical Yield Range (%) Primary Byproducts
Diethyl MalonateNaHDMF25 - 8060 - 80Elimination, Dimerization
Diethyl MalonateK₂CO₃AcetoneReflux40 - 60Elimination, Incomplete reaction
Benzylamine (B48309)NaHTHF0 - 2550 - 70Elimination, Dimerization
BenzylamineK₂CO₃AcetonitrileReflux30 - 50Elimination, Incomplete reaction

Experimental Protocols

Protocol 1: Synthesis of a Cyclobutane Derivative using Diethyl Malonate

This protocol describes a general procedure for the synthesis of diethyl 2,2-dimethylcyclobutane-1,1-dicarboxylate.

Materials:

  • This compound

  • Diethyl malonate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.1 equivalents) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer.

  • Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.

  • Add anhydrous DMF to the flask and cool the suspension to 0 °C in an ice bath.

  • Add diethyl malonate (1.0 equivalent) dropwise to the stirred suspension of sodium hydride in DMF, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir until hydrogen evolution ceases.

  • Cool the reaction mixture back to 0 °C and add a solution of this compound (1.05 equivalents) in anhydrous DMF dropwise via the dropping funnel.

  • After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Add water and extract the product with diethyl ether (3 x volume of aqueous layer).

  • Combine the organic layers, wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel.

Protocol 2: Synthesis of an Azetidine Derivative using a Primary Amine

This protocol outlines a general procedure for the synthesis of 1-benzyl-3,3-dimethylazetidine.

Materials:

  • This compound

  • Benzylamine

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Under an inert atmosphere, add sodium hydride (2.2 equivalents) to a flame-dried, three-necked round-bottom flask.

  • Wash the sodium hydride with anhydrous hexanes and decant.

  • Add anhydrous THF to the flask and cool to 0 °C.

  • Slowly add benzylamine (1.0 equivalent) to the stirred suspension.

  • Allow the mixture to stir at room temperature for 1 hour.

  • Cool the reaction mixture to 0 °C and add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.

  • After the addition, allow the reaction to warm to room temperature and then heat to reflux overnight.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and carefully quench with water.

  • Extract the product with diethyl ether (3 x volume of aqueous layer).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

cyclization_pathway reagents This compound + Nucleophile (e.g., Malonate, Amine) intermediate Deprotonated Nucleophile (Anion) reagents->intermediate Base first_substitution Monosubstituted Intermediate intermediate->first_substitution SN2 Attack cyclized_product Cyclized Product (e.g., Cyclobutane, Azetidine) first_substitution->cyclized_product Intramolecular SN2 (Cyclization) elimination_product Elimination Byproduct first_substitution->elimination_product E2 Elimination

Caption: Reaction pathways for cyclization with this compound.

experimental_workflow start Start setup Reaction Setup (Inert atmosphere, Anhydrous solvent) start->setup deprotonation Deprotonation of Nucleophile (Base addition at 0°C) setup->deprotonation alkylation Addition of This compound deprotonation->alkylation reaction Reaction Progression (Stirring, possible heating) alkylation->reaction monitoring Monitor Progress (TLC, GC-MS) reaction->monitoring workup Aqueous Workup (Quenching, Extraction, Washing) monitoring->workup purification Purification (Distillation or Chromatography) workup->purification product Final Product purification->product

Caption: General experimental workflow for cyclization reactions.

troubleshooting_logic start Low Yield or Side Products check_base Evaluate Base (Strength, Steric Hindrance) start->check_base check_conditions Assess Reaction Conditions (Temperature, Concentration) start->check_conditions check_reagents Verify Reagent Quality (Purity, Anhydrous) start->check_reagents solution_base Change Base (e.g., NaH for less elimination) check_base->solution_base solution_conditions Modify Conditions (Lower Temp., High Dilution) check_conditions->solution_conditions solution_reagents Use Purified/Fresh Reagents check_reagents->solution_reagents

Caption: Troubleshooting logic for optimizing cyclization reactions.

References

Preventing elimination byproducts in reactions with 1,3-Dibromo-2,2-dimethylpropane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3-Dibromo-2,2-dimethylpropane. The unique neopentyl structure of this compound presents specific challenges, primarily the propensity for elimination reactions over desired substitution or cyclization pathways. This guide offers strategies to mitigate the formation of these elimination byproducts.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so prone to elimination reactions?

A1: The core of this compound's reactivity lies in its structure. It is a neopentyl halide, meaning the carbon atoms bearing the bromine leaving groups are adjacent to a quaternary carbon. This quaternary center creates significant steric hindrance, which severely impedes the backside attack required for a standard S(_N)2 nucleophilic substitution reaction. While an S(_N)1 reaction might be considered, it would necessitate the formation of a highly unstable primary carbocation, which is energetically unfavorable. Consequently, when a base is introduced, it is often easier for it to abstract a proton from a methyl group, initiating an elimination cascade, rather than attacking the sterically shielded carbon center.

Q2: What are the primary elimination byproducts I should expect?

A2: The most common elimination byproduct from the reaction of this compound with a base is 3-bromo-2-(bromomethyl)prop-1-ene .[1][2] This occurs through the loss of one equivalent of HBr. Under stronger basic conditions or with prolonged reaction times, further elimination to form a diene is possible.

Q3: How does the choice of base influence the reaction outcome?

A3: The choice of base is a critical factor in controlling the reaction pathway.

  • Strong, sterically hindered bases , such as potassium tert-butoxide (t-BuOK), strongly favor elimination (E2 mechanism). Their bulkiness makes it difficult for them to act as nucleophiles, so they preferentially function as bases, abstracting a proton.[3]

  • Strong, non-hindered bases , like sodium hydride (NaH), can favor intramolecular cyclization to form bicyclo[1.1.0]butane derivatives, although elimination remains a competitive pathway.[4]

  • Weaker, non-nucleophilic bases can also be employed to minimize elimination, though reaction times may be longer.

Q4: Can I completely avoid elimination byproducts?

A4: Completely eliminating the formation of byproducts is challenging due to the inherent reactivity of this compound. However, by carefully selecting the reaction conditions—specifically the base, solvent, and temperature—you can significantly favor the desired substitution or cyclization reaction and minimize the yield of elimination products.

Troubleshooting Guide: Minimizing Elimination Byproducts

This guide provides solutions to common problems encountered during reactions with this compound.

Problem 1: My reaction yields primarily the elimination byproduct, 3-bromo-2-(bromomethyl)prop-1-ene.

Potential Cause Troubleshooting Step
Use of a strong, sterically hindered base (e.g., potassium tert-butoxide). Switch to a strong, but less sterically hindered base such as sodium hydride (NaH) or a weaker, non-nucleophilic base if the desired reaction is substitution or cyclization.
High reaction temperature. Lower the reaction temperature. Elimination reactions are often favored at higher temperatures. For substitution or cyclization, running the reaction at 0 °C or even lower can significantly reduce the rate of elimination.
Inappropriate solvent choice. Use a polar aprotic solvent like DMF (N,N-dimethylformamide) or DMSO (dimethyl sulfoxide). These solvents can enhance nucleophilicity without solvating the base as strongly as protic solvents, which can favor elimination.
High concentration of the base. Add the base slowly to the reaction mixture. This keeps the instantaneous concentration of the base low, which can disfavor the bimolecular elimination (E2) pathway.

Problem 2: I am attempting an intramolecular cyclization, but the yield is low and I observe significant elimination.

Potential Cause Troubleshooting Step
The base is too hindered or the temperature is too high. As with substitution, use a non-hindered base like sodium hydride (NaH) and maintain a low reaction temperature (e.g., 0 °C to room temperature).[4]
Slow rate of cyclization. While low temperatures are preferred, if the reaction is too slow, a gradual and careful increase in temperature may be necessary. Monitor the reaction closely by TLC or GC-MS to find the optimal balance between reaction rate and byproduct formation.
Intermolecular side reactions. Use high dilution conditions to favor the intramolecular pathway over intermolecular reactions that can lead to polymers or other byproducts.

Data Presentation: Influence of Reaction Conditions

While specific quantitative data for the product distribution in reactions of this compound is not extensively reported in the literature, we can draw parallels from its close analog, 1,3-Dibromo-2,2-dimethoxypropane. The following table summarizes the expected qualitative outcomes with different bases.

BaseTypical SolventExpected Major PathwayPotential Byproducts
Potassium tert-butoxide (t-BuOK)THF, tert-ButanolE2 Elimination[3]Double elimination products, minor substitution
Sodium Hydride (NaH)THF, DMFIntramolecular Cyclization[4]Elimination products
Sodium Azide (B81097) (NaN₃)DMFS(_N)2 Substitution[5]Elimination products
Diethyl Malonate (with NaH)THFS(_N)2 Substitution[5]Elimination products

Experimental Protocols

The following are example protocols adapted for minimizing elimination in reactions with this compound, based on successful procedures with analogous compounds.

Protocol 1: Double Nucleophilic Substitution with Sodium Azide (Favoring Substitution)

This protocol aims to synthesize 1,3-diazido-2,2-dimethylpropane.

Materials:

  • This compound

  • Sodium Azide (NaN₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Diethyl ether

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add sodium azide (2.5 eq) to the solution.

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography.

Protocol 2: Intramolecular Cyclization (Favoring Bicyclobutane Formation)

This protocol aims to synthesize 2,2-dimethylbicyclo[1.1.0]butane.

Materials:

  • This compound

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Anhydrous hexane (B92381)

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

Procedure:

  • Under an inert atmosphere (e.g., Argon), wash sodium hydride (1.2 eq) with anhydrous hexane to remove the mineral oil and suspend it in anhydrous DMF in a flame-dried, three-necked flask.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 eq) in anhydrous DMF to the stirred suspension over 1 hour.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or GC-MS.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous mixture with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.

  • Purify the product by distillation.

Visualizations

ReactionPathways cluster_substitution Substitution (SN2) cluster_elimination Elimination (E2) cluster_cyclization Intramolecular Cyclization reactant This compound substitution_product Desired Substitution Product (e.g., Diazide) reactant->substitution_product Strong, non-hindered nucleophile (e.g., NaN3) Low Temperature elimination_byproduct Elimination Byproduct (3-bromo-2-(bromomethyl)prop-1-ene) reactant->elimination_byproduct Strong, hindered base (e.g., t-BuOK) High Temperature cyclization_product Bicyclo[1.1.0]butane Derivative reactant->cyclization_product Strong, non-hindered base (e.g., NaH) Low Temperature

Caption: Competing reaction pathways for this compound.

ExperimentalWorkflow start Start setup Reaction Setup (Inert atmosphere, anhydrous solvent) start->setup reactant_addition Add this compound setup->reactant_addition base_addition Slowly add base/nucleophile at low temperature reactant_addition->base_addition reaction Stir at controlled temperature (Monitor by TLC/GC-MS) base_addition->reaction quench Quench Reaction reaction->quench extraction Workup and Extraction quench->extraction purification Purification (Chromatography/Distillation) extraction->purification end End purification->end

Caption: General experimental workflow for minimizing elimination byproducts.

References

Low conversion issues with 1,3-Dibromo-2,2-dimethylpropane and how to solve them

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low conversion issues with 1,3-Dibromo-2,2-dimethylpropane.

Frequently Asked Questions (FAQs)

Q1: Why am I observing very low or no conversion in my nucleophilic substitution reaction with this compound?

The primary reason for low reactivity is the significant steric hindrance around the bromine-bearing carbon atoms.[1][2] this compound has a neopentyl structure, where the carbon atoms attached to the bromine are adjacent to a quaternary carbon. This bulky gem-dimethyl group physically blocks the backside attack required for a standard S(_N)2 reaction mechanism, making the reaction exceptionally slow.[1][2][3][4][5] Additionally, the formation of a primary carbocation for an S(_N)1 reaction is highly unfavorable.[1][3][5]

Q2: What are the common side reactions that can occur?

While S(_N)2 reactions are slow, other pathways can compete, leading to byproducts. The most common side reactions include:

  • Elimination (E2): With strong, sterically hindered bases, elimination reactions (dehydrohalogenation) can occur to form unsaturated compounds.[6][7]

  • Intermolecular Reactions: At higher concentrations, intermolecular reactions can lead to the formation of oligomers or polymers instead of the desired disubstituted product.[6]

  • Intramolecular Cyclization: If reacting with a strong base, intramolecular cyclization to form highly strained bicyclobutane derivatives is possible.[6]

Q3: Can I use this compound in Williamson ether synthesis?

Yes, but with caution. The Williamson ether synthesis is an S(_N)2 reaction, so it will be subject to the same steric hindrance issues.[8][9] For a successful synthesis, it is crucial to use a primary alkoxide and be prepared for potentially long reaction times or the need for forcing conditions. Using this compound with a secondary or tertiary alkoxide will likely result in elimination as the major pathway.[9][10]

Troubleshooting Guide: Improving Low Conversion Rates

If you are experiencing low yields, consider the following troubleshooting steps and optimization strategies.

Core Problem: Steric Hindrance

The neopentyl structure of this compound sterically hinders the backside attack required for S(_N)2 reactions.

Caption: Steric hindrance in this compound.

Troubleshooting Workflow

Use the following workflow to diagnose and solve low conversion issues.

Troubleshooting_Workflow start Low Conversion Observed check_conditions Review Reaction Conditions: - Nucleophile Strength? - Solvent Polarity? - Temperature? start->check_conditions nucleophile Is Nucleophile Strong & Unhindered? check_conditions->nucleophile side_products Analyze for Side Products (e.g., via GC-MS, NMR) catalyst Consider Additives: Add catalytic NaI or KI (Finkelstein Reaction) side_products->catalyst solvent Is Solvent Polar Aprotic (DMF, Acetonitrile (B52724), THF)? nucleophile->solvent Yes optimize_nu Action: Switch to a smaller, more potent nucleophile. nucleophile->optimize_nu No temp Is Temperature Optimized? solvent->temp Yes optimize_solvent Action: Switch to a polar aprotic solvent. solvent->optimize_solvent No temp->side_products Yes optimize_temp Action: Gradually increase temperature. Consider microwave heating. temp->optimize_temp No optimize_nu->solvent optimize_solvent->temp optimize_temp->side_products end Improved Conversion catalyst->end

Caption: Troubleshooting workflow for low conversion reactions.

Optimization Strategies & Comparative Conditions

The choice of reaction parameters is critical for overcoming the inherent low reactivity of this substrate.

ParameterRecommendationRationalePotential Pitfalls
Nucleophile Use strong, unhindered nucleophiles (e.g., azide (B81097), cyanide, small thiolates).Strong nucleophiles are required to react with the sterically hindered electrophile. Bulky nucleophiles will exacerbate the steric problem.Highly basic nucleophiles may favor elimination.
Solvent Use polar aprotic solvents (e.g., DMF, Acetonitrile, THF).[1][6][7][11]These solvents solvate the cation but not the nucleophile, increasing its effective nucleophilicity, and favor the S(_N)2 mechanism.Ensure solvents are anhydrous, as water can quench strong nucleophiles/bases.
Temperature Start at room temperature and gradually increase. Consider microwave irradiation.[1]Higher temperatures provide the necessary activation energy. Microwave heating can significantly reduce reaction times.[1]Excessive heat strongly favors the E2 elimination pathway over substitution.[6]
Catalyst Add a catalytic amount of Sodium Iodide (NaI) or Potassium Iodide (KI).[1]This promotes an in situ Finkelstein reaction, converting the alkyl bromide to the more reactive alkyl iodide, which is a better leaving group.Ensure compatibility with other reagents.
Concentration Use high dilution conditions, especially for forming cyclic products.High dilution favors intramolecular reactions and disfavors intermolecular polymerization.[1]May require longer reaction times.
Competing Reaction Pathways

Depending on the conditions, substitution and elimination are competing pathways.

Competing_Pathways start This compound + Nucleophile/Base sn2_path Sₙ2 Pathway start->sn2_path e2_path E2 Pathway start->e2_path product_sub Substitution Product sn2_path->product_sub conditions_sn2 Favored by: - Strong, non-bulky nucleophile - Polar aprotic solvent - Lower temperatures sn2_path->conditions_sn2 product_elim Elimination Product e2_path->product_elim conditions_e2 Favored by: - Strong, bulky base - Higher temperatures e2_path->conditions_e2

Caption: Competing Sₙ2 (substitution) and E2 (elimination) pathways.

Key Experimental Protocols

The following are example protocols for reactions involving bifunctional electrophiles similar to this compound, which can be adapted as a starting point for optimization.

Protocol 1: Disubstitution with Sodium Azide (S(_N)2)

This protocol demonstrates a typical S(_N)2 reaction with a strong, unhindered nucleophile.[11]

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (10 mmol, 1.0 eq) and 20 mL of N,N-dimethylformamide (DMF).

  • Reagent Addition: Add sodium azide (25 mmol, 2.5 eq) to the solution.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor reaction progress by TLC or GC-MS.

  • Work-up: After cooling to room temperature, pour the reaction mixture into 100 mL of water and extract with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved by column chromatography or distillation.

Protocol 2: Disubstitution with Thiophenol (S(_N)2)

This protocol illustrates the reaction with a soft nucleophile.[11]

  • Base Preparation: In a flask under an inert atmosphere, suspend sodium hydride (22 mmol, 2.2 eq, 60% dispersion in mineral oil) in 20 mL of anhydrous acetonitrile.

  • Nucleophile Formation: Add thiophenol (22 mmol, 2.2 eq) to the suspension and stir for 15 minutes at room temperature.

  • Substrate Addition: Add a solution of this compound (10 mmol, 1.0 eq) in 10 mL of acetonitrile to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 82 °C) and stir for 8-12 hours.

  • Work-up: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate (B1210297) (50 mL) and wash with water (2 x 30 mL) and brine (30 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.

Protocol 3: Reaction with a Strong Base (Potential Elimination/Cyclization)

This protocol demonstrates conditions that may favor elimination or other side reactions.[6]

  • Setup: In a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon), place potassium tert-butoxide (22 mmol, 2.2 eq).

  • Solvent Addition: Add 30 mL of anhydrous tetrahydrofuran (B95107) (THF).

  • Reaction: Heat the suspension to reflux. Add a solution of this compound (10 mmol, 1.0 eq) in 10 mL of anhydrous THF dropwise to the refluxing mixture. Continue to reflux for 4-6 hours, monitoring by TLC or GC-MS.

  • Work-up: Cool the reaction to 0 °C and carefully quench by the slow addition of water. Extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Analyze the product mixture to identify the proportions of elimination, cyclization, and substitution products.

References

Managing exothermic reactions during the synthesis of 1,3-Dibromo-2,2-dimethylpropane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 1,3-Dibromo-2,2-dimethoxypropane. The primary focus is on managing the exothermic nature of the bromination reaction and addressing common challenges encountered during synthesis and purification.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of 1,3-Dibromo-2,2-dimethoxypropane, with a focus on managing the exothermic reaction and purification.

ProblemPossible Cause(s)Recommended Solution(s)
Runaway Exothermic Reaction - Rapid addition of bromine. - Inadequate cooling of the reaction mixture.- Add bromine dropwise slowly to maintain control over the reaction rate. - Ensure the reaction vessel is adequately cooled, for instance, in an ice bath, to keep the temperature below the recommended limit (e.g., 20-25°C).[1][2] - For larger scale reactions, consider using a continuous flow synthesis setup which offers superior temperature control and mitigates the risk of thermal runaways.[3]
Low Product Yield - Incomplete reaction. - Loss of product during washing. - Formation of polysubstituted byproducts.- Ensure the reaction is stirred for the recommended duration (e.g., 24-40 hours) after bromine addition to allow for complete conversion.[1] - Wash the crude product with ice-cold methanol (B129727) to minimize solubility losses.[4] - Precisely control the stoichiometry of the reactants; an excess of bromine can lead to over-brominated species.[3]
Final Product is an Oil or Waxy Solid - Presence of residual solvents. - Presence of impurities.- Thoroughly dry the product under vacuum to remove any remaining methanol or acetone (B3395972).[4] - If impurities are the cause, recrystallization from a suitable solvent like ethanol (B145695) can yield a crystalline product.[4][5]
Purified Product has a Yellow or Brownish Tint - Residual bromine is present in the product.- Wash the crude product with a dilute solution of sodium thiosulfate (B1220275) to react with and remove any unreacted bromine.[4]
Inconsistent Product Quality in Continuous Flow Synthesis - Fluctuations in pump flow rates. - Unstable reaction temperature.- Regularly calibrate pumps to ensure accurate and consistent flow rates. - Employ a reliable heating system and consider using a back-pressure regulator to maintain a stable reaction environment.[3]

Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions for the synthesis of 1,3-Dibromo-2,2-dimethoxypropane?

A1: The synthesis involves hazardous materials such as bromine and potentially phosphorus tribromide, which are corrosive and toxic.[6][7][8][9][10] It is imperative to:

  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Have an emergency plan and access to safety equipment like a safety shower and eyewash station.

  • Be cautious of the exothermic nature of the reaction and have a cooling bath readily available to control the temperature.

Q2: What is the primary method for synthesizing 1,3-Dibromo-2,2-dimethoxypropane?

A2: The most common laboratory synthesis involves the bromination of a mixture of acetone and methanol.[1][11] Bromine is added slowly to the cooled solution, and the reaction is typically stirred at room temperature for an extended period to allow for the formation and precipitation of the product.[1]

Q3: How can the exothermic reaction be effectively controlled?

A3: The key to managing the exotherm is the slow, controlled addition of bromine to the reaction mixture while maintaining a low temperature, generally not exceeding 20-25°C.[1][2] For larger-scale production, continuous flow synthesis is a highly effective method for controlling the exotherm due to the small reaction volume and high surface-area-to-volume ratio, which allows for efficient heat dissipation.[3][12]

Q4: What are the recommended purification methods for the crude product?

A4: The crude 1,3-Dibromo-2,2-dimethoxypropane is typically purified by washing the solid precipitate with cold methanol to remove unreacted starting materials and soluble impurities.[1][4] If the product is colored due to residual bromine, a wash with a dilute sodium thiosulfate solution is effective.[4] For obtaining a high-purity crystalline product, recrystallization from a suitable solvent such as ethanol is recommended.[5]

Q5: What are the common byproducts, and how can their formation be minimized?

A5: The main byproducts are often polysubstituted compounds resulting from over-bromination.[3] The formation of these byproducts can be minimized by carefully controlling the stoichiometry of bromine to acetone and maintaining the recommended reaction temperature.[3]

Experimental Protocols

Batch Synthesis of 1,3-Dibromo-2,2-dimethoxypropane

This protocol is a generalized procedure based on literature methods.[1][2][11]

  • Reaction Setup: In a reaction vessel equipped with a stirrer and a dropping funnel, add acetone and methanol in the desired ratio (e.g., 986g of acetone to 6 kg of methanol in a 10L reactor).[1]

  • Cooling: Cool the mixture in an ice bath to a temperature not exceeding 20°C.[1]

  • Bromine Addition: Slowly add bromine dropwise to the stirred mixture. The reaction is exothermic, and the addition rate should be controlled to maintain the temperature below the set limit (e.g., 20-25°C).[1][2] The reaction mixture will typically turn a light reddish-brown color.

  • Reaction: After the complete addition of bromine, continue to stir the mixture at room temperature for approximately 24 to 40 hours. A white solid product should precipitate out of the solution.[1]

  • Isolation: Isolate the solid product by filtration, for example, using a Büchner funnel.

  • Washing: Wash the collected solid with ice-cold methanol to remove impurities.[1][4]

  • Drying: Dry the purified product under vacuum to obtain the final white crystalline solid.

Purification by Recrystallization

For higher purity, the crude product can be recrystallized.[5]

  • Solvent Selection: Choose a suitable solvent in which the product is soluble when hot and sparingly soluble when cold, such as ethanol.[5]

  • Dissolution: In a flask, add a minimal amount of the hot solvent to the crude product until it completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Drying: Dry the crystals under vacuum.

Data Summary

The following table summarizes key quantitative data from various synthesis protocols.

ParameterEmbodiment 1[1]Embodiment 2[1]Embodiment 3[1]Continuous Flow[3][12]
Acetone 986 g14.3 kg180 kg25-30% mass conc. in methanol
Methanol 6 kg75.4 kg950 kgN/A
Bromine 5.3 kg79.0 kg1,000 kgMass ratio to acetone: 5-5.5
Max Temperature 20°C24°C25°C40-50°C
Reaction Time ~24 hours36 hours40 hours5-15 minutes
Yield 66.68% (molar)N/AN/AN/A
Purity 99%98.9%99.2%N/A

Visualizations

Troubleshooting Workflow for 1,3-Dibromo-2,2-dimethoxypropane Synthesis

G Troubleshooting Workflow start Start Synthesis add_reagents Add Acetone & Methanol start->add_reagents cool_mixture Cool Mixture (<25°C) add_reagents->cool_mixture add_bromine Slowly Add Bromine cool_mixture->add_bromine check_temp Temperature > 25°C? add_bromine->check_temp slow_addition Slow/Stop Bromine Addition & Increase Cooling check_temp->slow_addition Yes stir_reaction Stir at Room Temp (24-40h) check_temp->stir_reaction No slow_addition->add_bromine check_product Product Precipitated? stir_reaction->check_product continue_stirring Continue Stirring/ Check Stoichiometry check_product->continue_stirring No filter_wash Filter & Wash with Cold Methanol check_product->filter_wash Yes continue_stirring->stir_reaction check_color Product Colored? filter_wash->check_color thiosulfate_wash Wash with Dilute Na₂S₂O₃ check_color->thiosulfate_wash Yes dry_product Dry Under Vacuum check_color->dry_product No thiosulfate_wash->dry_product check_form Product Oily/Waxy? dry_product->check_form recrystallize Recrystallize from Ethanol check_form->recrystallize Yes final_product Final Crystalline Product check_form->final_product No recrystallize->final_product

Caption: A flowchart outlining the key steps and troubleshooting decisions for the synthesis and purification of 1,3-Dibromo-2,2-dimethoxypropane.

References

Navigating Solvent Effects on the Reactivity of 1,3-Dibromo-2,2-dimethylpropane: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the critical role of solvent selection in modulating the reactivity of 1,3-Dibromo-2,2-dimethylpropane. Given its sterically hindered neopentyl structure, this bifunctional electrophile exhibits a delicate balance between substitution and elimination pathways, which can be strategically controlled by the choice of solvent. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to empower researchers in achieving desired synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is this compound prone to different reaction pathways?

A1: The reactivity of this compound is largely dictated by its structure. It is a primary dihalide, but the presence of a quaternary carbon adjacent to the bromine-bearing carbons creates significant steric hindrance. This steric bulk severely retards the backside attack required for a typical S(_N)2 reaction. Consequently, other pathways, such as elimination (E2) or even alternative substitution mechanisms like S(_RN)1 under specific conditions, can become competitive or even predominant. The choice of solvent plays a pivotal role in influencing which of these pathways is favored.

Q2: How does the polarity of the solvent affect the reaction outcome?

A2: Solvent polarity is a key determinant.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents are generally preferred for S(_N)2 reactions. They can solvate the cation of a salt (like Na⁺ in NaCN) but leave the anion (the nucleophile, e.g., CN⁻) relatively "naked" and highly reactive. This enhances the nucleophile's strength.

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents can form hydrogen bonds with nucleophiles, creating a "solvent cage" that reduces their reactivity. However, they are effective at stabilizing charged intermediates, such as carbocations and leaving groups, making them suitable for S(_N)1 and E1 reactions. For this compound, which is unlikely to form a stable primary carbocation, their primary role is often to solvate the leaving group and potentially participate in solvolysis.

Q3: What is the expected outcome in a reaction with a strong, non-nucleophilic base like potassium tert-butoxide?

A3: With a strong, sterically hindered base such as potassium tert-butoxide (t-BuOK), elimination (E2) is the highly favored pathway. The bulky base will preferentially abstract a proton from a carbon adjacent to the C-Br bond, leading to the formation of an alkene. The choice of solvent, often a less polar aprotic one like THF or tert-butanol, further promotes the E2 mechanism.

Q4: Can intramolecular cyclization occur with this compound?

A4: Yes, intramolecular cyclization is a common reaction for 1,3-dihalides. When reacted with a suitable nucleophile that can displace both bromine atoms, a cyclobutane (B1203170) ring can be formed. For example, reaction with a malonic ester dianion can lead to the formation of a substituted cyclobutane. The choice of solvent is critical here to promote the desired intramolecular reaction over intermolecular polymerization or other side reactions.

Troubleshooting Guides

Issue 1: Low Yield in Nucleophilic Substitution Reactions

Possible Cause Troubleshooting Steps
Steric Hindrance The neopentyl structure is inherently slow to react via S(_N)2. Increase reaction time and/or temperature.
Incorrect Solvent Choice For S(_N)2 reactions with anionic nucleophiles, ensure a polar aprotic solvent (e.g., DMSO, DMF) is used to maximize nucleophile reactivity. Protic solvents will hinder the reaction.
Competing Elimination If using a basic nucleophile, elimination can be a significant side reaction. Use a less basic nucleophile if possible, or lower the reaction temperature.
Poor Nucleophile Ensure the chosen nucleophile is sufficiently strong for the desired transformation.

Issue 2: Predominance of Elimination Products

Possible Cause Troubleshooting Steps
Strongly Basic Conditions Strong bases, especially when hindered, will favor elimination. If substitution is desired, use a less basic nucleophile.
High Temperature Higher temperatures generally favor elimination over substitution.[1] Run the reaction at a lower temperature.
Solvent Choice Ethanolic solutions of hydroxide (B78521) bases favor elimination more than aqueous solutions.[1] For substitution, consider using water as the solvent or a polar aprotic solvent with a non-basic nucleophile.

Quantitative Data on Solvent Effects

The following table summarizes available quantitative data on the impact of solvent on the reactivity of this compound.

Reaction Solvent Temperature (°C) Products & Yields/Conversion Reference
This compound + NaCNDimethyl Sulfoxide (DMSO)90-954-bromo-3,3-dimethylbutanenitrile (B1147416) (23% conversion), 2,2-dimethyl-1,3-propanedinitrile (26-30% conversion)[2]

Note: Direct comparative quantitative data for a wide range of solvents for this specific substrate is limited in the literature. The data presented is based on available experimental findings.

Experimental Protocols

Protocol 1: Nucleophilic Substitution with Sodium Cyanide in a Polar Aprotic Solvent

This protocol is adapted from a study on the reaction of neopentyl-type halides with sodium cyanide.[2]

  • Objective: To synthesize 4-bromo-3,3-dimethylbutanenitrile and 2,2-dimethyl-1,3-propanedinitrile.

  • Reagents:

    • This compound

    • Sodium Cyanide (NaCN)

    • Dimethyl Sulfoxide (DMSO)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a condenser, combine this compound and an equivalent amount of sodium cyanide in dimethyl sulfoxide.

    • Heat the reaction mixture to 90-95 °C.

    • Stir the reaction for approximately 66 hours.

    • Monitor the reaction progress by a suitable analytical method (e.g., GC-MS).

    • Upon completion, cool the reaction mixture and perform an appropriate aqueous work-up to isolate the products.

Protocol 2: Elimination Reaction with Potassium tert-Butoxide in a Less Polar Aprotic Solvent

This protocol is based on general procedures for elimination reactions of hindered halides.

  • Objective: To induce an E2 elimination reaction.

  • Reagents:

    • This compound

    • Potassium tert-Butoxide (t-BuOK)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend potassium tert-butoxide in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of this compound in anhydrous THF to the stirred suspension.

    • Allow the reaction to warm to room temperature and stir for the desired time, monitoring by TLC or GC-MS.

    • Quench the reaction carefully with water or a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the crude product.

Visualizing Reaction Pathways and Workflows

G Impact of Solvent on this compound Reactivity cluster_start Starting Material cluster_conditions Reaction Conditions cluster_products Primary Reaction Pathway & Products start This compound polar_aprotic Polar Aprotic Solvent (e.g., DMSO, DMF) + Strong Nucleophile (e.g., CN⁻) start->polar_aprotic Favors SN2 polar_protic Polar Protic Solvent (e.g., EtOH, H₂O) + Nucleophilic Base (e.g., OH⁻) start->polar_protic Competition nonpolar_aprotic Less Polar Aprotic Solvent (e.g., THF) + Strong, Hindered Base (e.g., t-BuOK) start->nonpolar_aprotic Favors E2 sn2_product SN2 Substitution (e.g., Dinitrile) polar_aprotic->sn2_product subst_elim_mix Substitution/Elimination Mixture polar_protic->subst_elim_mix elim_product E2 Elimination (e.g., Alkene) nonpolar_aprotic->elim_product

Caption: Logical relationship between solvent choice and reaction outcome.

G General Experimental Workflow for Nucleophilic Substitution/Elimination setup Reaction Setup (Flask, Stirrer, Inert Atmosphere if needed) reagents Add Solvent and Reagents (this compound, Nucleophile/Base) setup->reagents reaction Control Temperature and Reaction Time reagents->reaction monitoring Monitor Progress (TLC, GC-MS) reaction->monitoring workup Aqueous Work-up (Quenching, Extraction) reaction->workup monitoring->reaction purification Purification (Distillation, Chromatography) workup->purification product Isolated Product(s) purification->product

Caption: A generalized experimental workflow for reactions.

References

Validation & Comparative

A Comparative Guide to 1,3-Dihaloalkanes in Cyclobutane Synthesis: 1,3-Dibromo-2,2-dimethylpropane vs. 1,3-Diiodopropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of the cyclobutane (B1203170) moiety is a cornerstone in medicinal chemistry and materials science, offering a rigid scaffold that can profoundly influence the biological activity and physical properties of molecules. The intramolecular cyclization of 1,3-dihaloalkanes with active methylene (B1212753) compounds, such as diethyl malonate, represents a classical and effective strategy for constructing this four-membered ring. The choice of the dihaloalkane, however, is critical to the success of the synthesis, directly impacting reaction efficiency, yield, and conditions. This guide provides an objective comparison of 1,3-dibromo-2,2-dimethylpropane and 1,3-diiodopropane (B1583150) for the synthesis of cyclobutane derivatives, supported by available experimental data and established chemical principles.

Performance Comparison: Reactivity and Yield

The reactivity of the carbon-halogen bond is a key determinant in nucleophilic substitution reactions. In the context of cyclobutane synthesis via malonic ester cyclization, the rate-determining step involves the nucleophilic attack of the malonate enolate on the electrophilic carbon bearing the halogen. The leaving group ability of the halide is paramount, with the general trend in reactivity for alkyl halides being R-I > R-Br > R-Cl. This is attributed to the weaker carbon-iodine bond and the greater stability of the iodide anion as a leaving group compared to bromide.

1,3-Diiodopropane is expected to be the more reactive substrate. The lower bond dissociation energy of the C-I bond compared to the C-Br bond facilitates an easier nucleophilic attack, potentially leading to higher yields and requiring milder reaction conditions or shorter reaction times.

This compound , while expected to be less reactive than its diiodo counterpart, is a viable and often more economical option. The presence of the gem-dimethyl group on the C2 position can influence the reaction rate and the stability of the resulting cyclobutane ring.

The synthesis of diethyl 1,1-cyclobutanedicarboxylate from 1,3-dibromopropane (B121459) and diethyl malonate is a well-documented procedure with reported yields in the range of 53-55%.[1][2] Although a specific yield for the analogous reaction with 1,3-diiodopropane is not provided in the readily available literature, it is mentioned as a reagent for this transformation.[2]

Data Presentation

ReagentProductTypical YieldKey AdvantagesKey Disadvantages
This compound Diethyl 3,3-dimethylcyclobutane-1,1-dicarboxylateData not directly available for this specific reactionPotentially more stable and cost-effective than diiodoalkanes. The gem-dimethyl group can offer steric hindrance to side reactions.Lower reactivity compared to 1,3-diiodopropane, may require more forcing conditions.
1,3-Diiodopropane Diethyl 1,1-cyclobutanedicarboxylateExpected to be higher than with 1,3-dibromopropaneHigher reactivity due to the excellent leaving group ability of iodide, potentially leading to higher yields and milder reaction conditions.Generally more expensive and less stable than the corresponding dibromide.
1,3-Dibromopropane (for comparison)Diethyl 1,1-cyclobutanedicarboxylate53-55%[1][2]Readily available and well-established reactivity.Less reactive than 1,3-diiodopropane.

Experimental Protocols

Synthesis of Diethyl 1,1-cyclobutanedicarboxylate from 1,3-Dibromopropane

This procedure is a well-established method for the synthesis of a cyclobutane ring using a 1,3-dihaloalkane and diethyl malonate.[2]

Materials:

  • Diethyl malonate

  • 1,3-Dibromopropane

  • Sodium metal

  • Absolute ethanol (B145695)

  • Diethyl ether

  • Hydrochloric acid (concentrated)

  • Calcium chloride (anhydrous)

Procedure:

  • Preparation of Sodium Ethoxide: In a flask equipped with a reflux condenser and a dropping funnel, dissolve sodium (2 gram atoms) in absolute ethanol (800 mL).

  • Reaction Mixture: In a separate three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, place diethyl malonate (1 mole) and 1,3-dibromopropane (1.05 moles).

  • Cyclization: Heat the mixture of diethyl malonate and 1,3-dibromopropane to 60-65°C. Add the freshly prepared sodium ethoxide solution dropwise with vigorous stirring, maintaining the temperature between 60-65°C. The addition typically takes about 1.5 hours.

  • Reflux: After the addition is complete, reflux the reaction mixture with continued stirring for an additional 2 hours.

  • Work-up: Cool the reaction mixture and add water to dissolve the precipitated sodium bromide. Remove the ethanol by distillation. The aqueous layer is then extracted with diethyl ether.

  • Purification: The combined organic layers are dried over anhydrous calcium chloride. The ether is removed by distillation, and the crude diethyl 1,1-cyclobutanedicarboxylate is purified by vacuum distillation. The expected yield is 53-55%.[2]

Theoretical Protocol for Cyclobutane Synthesis using 1,3-Diiodopropane

Based on the higher reactivity of 1,3-diiodopropane, a similar protocol to the one described for 1,3-dibromopropane can be employed. It is anticipated that the reaction may proceed at a lower temperature or require a shorter reaction time to achieve a comparable or even higher yield.

Mandatory Visualization

malonic_ester_synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Diethyl\nMalonate Diethyl Malonate Reaction Intramolecular SN2 Cyclization Diethyl\nMalonate->Reaction 1. 1,3-Dihalopropane\n(X = Br or I) 1,3-Dihalopropane (X = Br or I) 1,3-Dihalopropane\n(X = Br or I)->Reaction 2. Base\n(e.g., NaOEt) Base (e.g., NaOEt) Base\n(e.g., NaOEt)->Reaction Deprotonation Solvent\n(e.g., Ethanol) Solvent (e.g., Ethanol) Diethyl\nCyclobutane-1,1-dicarboxylate Diethyl Cyclobutane-1,1-dicarboxylate NaX NaX Reaction->Diethyl\nCyclobutane-1,1-dicarboxylate Reaction->NaX

Caption: Malonic ester synthesis of cyclobutane.

experimental_workflow start Start reactants Mix Diethyl Malonate and 1,3-Dihalopropane start->reactants add_base Add Sodium Ethoxide (Base) reactants->add_base reflux Heat and Stir (Reflux) add_base->reflux workup Aqueous Work-up reflux->workup extraction Solvent Extraction workup->extraction drying Dry Organic Layer extraction->drying purification Vacuum Distillation drying->purification product Pure Diethyl Cyclobutane- 1,1-dicarboxylate purification->product

Caption: Experimental workflow for cyclobutane synthesis.

References

A Comparative Guide to the Reactivity of Neopentyl Halides in Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis and medicinal chemistry, the selection of appropriate alkyl halides and an understanding of their reactivity is fundamental. Neopentyl halides ((CH₃)₃CCH₂X) present a unique case study in nucleophilic substitution reactions due to their primary substitution pattern yet significant steric hindrance. This guide provides an objective comparison of the reactivity of neopentyl chloride, neopentyl bromide, and neopentyl iodide in both Sₙ2 and Sₙ1 reactions, supported by experimental data, to inform synthetic strategy and experimental design.

Executive Summary

Neopentyl halides are notoriously unreactive in bimolecular nucleophilic substitution (Sₙ2) reactions. The extreme steric bulk of the adjacent tert-butyl group effectively shields the α-carbon from backside attack by a nucleophile. Unimolecular nucleophilic substitution (Sₙ1) pathways are also disfavored due to the formation of a highly unstable primary carbocation. When Sₙ1 conditions are forced, the reaction is often slow and proceeds with a characteristic rearrangement of the carbon skeleton. This guide will dissect these reactivity patterns, offering a clear comparison of the different neopentyl halides.

Data Presentation: Comparative Reactivity in Sₙ2 Reactions

The steric hindrance imposed by the β-tert-butyl group drastically reduces the rate of Sₙ2 reactions for neopentyl halides compared to other primary alkyl halides. The following table summarizes the relative rates of reaction for various alkyl bromides with a given nucleophile, illustrating the profound impact of this steric effect.

Alkyl BromideStructureRelative Rate (Sₙ2)
Methyl BromideCH₃Br30
Ethyl BromideCH₃CH₂Br1
n-Propyl BromideCH₃CH₂CH₂Br0.4
Isobutyl Bromide(CH₃)₂CHCH₂Br0.03
Neopentyl Bromide (CH₃)₃CCH₂Br 0.00001

Data is a compilation from various sources and represents a generalized trend for Sₙ2 reactivity.

Mechanistic Insights

Sₙ2 Pathway: The Challenge of Steric Hindrance

The Sₙ2 reaction proceeds via a backside attack of the nucleophile on the carbon atom bearing the leaving group. For neopentyl halides, the bulky tert-butyl group on the adjacent carbon atom creates a significant steric barrier, making this approach nearly impossible.

G Steric Hindrance in Neopentyl Halide Su20992 Reaction cluster_0 Neopentyl Halide C_alpha C_beta C_alpha->C_beta X X C_alpha->X H1 H C_alpha->H1 H2 H C_alpha->H2 Me1 CH₃ C_beta->Me1 Me2 CH₃ C_beta->Me2 Me3 CH₃ C_beta->Me3 steric_hindrance Steric Hindrance Nu Nu: attack Nu->attack attack->C_alpha

Caption: Steric hindrance from the tert-butyl group blocking nucleophilic attack.

Sₙ1 Pathway and Carbocation Rearrangement

The Sₙ1 reaction involves the formation of a carbocation intermediate. For neopentyl halides, this would initially be a highly unstable primary carbocation. This carbocation rapidly rearranges via a 1,2-methyl shift to form a more stable tertiary carbocation, which then reacts with the nucleophile. This rearrangement leads to a product with a different carbon skeleton than the starting material. The overall rate of Sₙ1 reactions for neopentyl halides is slow due to the high energy of activation required to form the initial primary carbocation.

G Su20991 Reaction Pathway of Neopentyl Halide start Neopentyl Halide primary_carbocation Primary Carbocation (Unstable) start->primary_carbocation Slow, Rate-Determining rearrangement 1,2-Methyl Shift primary_carbocation->rearrangement tertiary_carbocation Tertiary Carbocation (Stable) rearrangement->tertiary_carbocation Fast product Rearranged Product tertiary_carbocation->product + Nucleophile (Fast)

Caption: The Sₙ1 pathway involves a characteristic carbocation rearrangement.

Experimental Protocols

Determining Relative Sₙ2 Reactivity

A common method to qualitatively and semi-quantitatively assess Sₙ2 reactivity is through reaction with sodium iodide in acetone (B3395972).

Materials:

  • Neopentyl chloride, neopentyl bromide, neopentyl iodide, and other primary alkyl halides for comparison (e.g., n-butyl bromide).

  • 15% (w/v) solution of sodium iodide in anhydrous acetone.

  • Test tubes and a stopwatch.

Procedure:

  • To a series of clean, dry test tubes, add 2 mL of the 15% sodium iodide in acetone solution.

  • To each test tube, add 2-3 drops of a different alkyl halide and start the stopwatch immediately.

  • Gently agitate the tubes to ensure mixing.

  • Observe the tubes for the formation of a precipitate (sodium chloride or sodium bromide, which are insoluble in acetone).

  • Record the time taken for the first appearance of a precipitate. A faster reaction time indicates higher reactivity.

Monitoring Sₙ1 Solvolysis

The rate of Sₙ1 solvolysis can be monitored by measuring the rate of production of the hydrohalic acid byproduct.

Materials:

  • Neopentyl halide of interest.

  • A suitable solvent (e.g., 80% ethanol/20% water).

  • A standardized solution of sodium hydroxide.

  • An acid-base indicator (e.g., bromothymol blue).

  • Constant temperature water bath, burette, and flasks.

Procedure:

  • Prepare a solution of the neopentyl halide in the chosen solvent system in a flask.

  • Add a few drops of the indicator to the solution.

  • Place the flask in a constant temperature water bath.

  • As the solvolysis reaction proceeds, H-X is formed, which will cause the indicator to change color.

  • Titrate the solution with the standardized NaOH solution to neutralize the acid formed and return the indicator to its original color.

  • Record the volume of NaOH added and the time at regular intervals.

  • The rate of the reaction can be determined by plotting the amount of acid produced versus time.

G Experimental Workflow for Su20991 Solvolysis prepare Prepare neopentyl halide in solvent with indicator thermostat Place in constant temperature bath prepare->thermostat monitor Monitor for acid production (color change) thermostat->monitor titrate Titrate with standardized NaOH at intervals monitor->titrate record Record volume of NaOH and time titrate->record plot Plot [Acid] vs. Time to determine rate record->plot

Caption: A typical workflow for determining the rate of an Sₙ1 solvolysis reaction.

Conclusion

The comparative reactivity of neopentyl halides in nucleophilic substitution is dominated by steric effects and carbocation stability. For Sₙ2 reactions, they are exceptionally unreactive, with neopentyl iodide being the most reactive of the three, followed by the bromide and then the chloride. For Sₙ1 reactions, the process is slow and characterized by a carbocation rearrangement. This guide provides the foundational knowledge and experimental frameworks for researchers to make informed decisions when utilizing neopentyl halides in their synthetic endeavors. Understanding these reactivity patterns is crucial for predicting reaction outcomes and developing robust synthetic methodologies.

Navigating the Synthesis of 3,3-Dimethylazetidine: A Comparative Guide to Alternative Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of novel molecular scaffolds is a critical endeavor. The 3,3-dimethylazetidine (B189357) moiety, a four-membered nitrogen-containing heterocycle, represents a valuable building block in medicinal chemistry due to its unique conformational constraints and ability to introduce a non-planar, polar element into drug candidates. This guide provides a comparative analysis of alternative reagents and synthetic strategies for the preparation of 3,3-dimethylazetidine, offering detailed experimental protocols and quantitative data to inform reagent selection and methodological design.

The synthesis of the strained azetidine (B1206935) ring, particularly with the gem-dimethyl substitution at the 3-position, presents unique challenges. This guide explores three primary synthetic pathways, each originating from a different commercially available starting material. The performance of key reagents in each pathway is compared based on yield, reaction conditions, and potential for scalability.

Comparison of Synthetic Strategies

The selection of a synthetic route to 3,3-dimethylazetidine is often dictated by the availability of starting materials and the desired scale of the reaction. Below is a summary of the key transformations and their respective yields for the three distinct pathways detailed in this guide.

Starting MaterialKey TransformationReagentsIntermediateOverall Yield (%)
2,2-Dimethyl-1,3-propanediolTosylation & Cyclization1. p-TsCl, Pyridine2. Benzylamine, Heat1-Benzyl-3,3-dimethylazetidine~65
3-Amino-2,2-dimethylpropan-1-olIntramolecular Cyclization (Modified Wenker)1. H₂SO₄2. NaOH3,3-Dimethylazetidine~70
N-Benzyl-2,2-dimethyl-4-penten-1-amineIodine-Mediated CyclizationI₂, NaHCO₃1-Benzyl-3,3-dimethyl-4-(iodomethyl)azetidine~75 (before deiodination)

Synthetic Pathway Diagrams

To visually represent the logical flow of each synthetic approach, the following diagrams have been generated.

synthesis_overview cluster_0 Pathway 1 cluster_1 Pathway 2 cluster_2 Pathway 3 start1 2,2-Dimethyl-1,3-propanediol step1a Tosylation start1->step1a step1b Cyclization step1a->step1b product1 N-Benzyl-3,3-dimethylazetidine step1b->product1 start2 3-Amino-2,2-dimethylpropan-1-ol step2a Intramolecular Cyclization start2->step2a product2 3,3-Dimethylazetidine step2a->product2 start3 N-Benzyl-2,2-dimethyl-4-penten-1-amine step3a Iodocyclization start3->step3a product3 Substituted Azetidine step3a->product3

Figure 1: Overview of the three synthetic pathways to 3,3-dimethylazetidine derivatives.

Pathway 1: From 2,2-Dimethyl-1,3-propanediol via Tosylation and Cyclization

This classical approach involves the activation of the diol as a ditosylate, followed by a nucleophilic substitution with an amine to form the azetidine ring. Benzylamine is a common choice as it also serves as a protecting group that can be removed in a subsequent step.

pathway1 diol 2,2-Dimethyl-1,3-propanediol tosylation Tosylation (p-TsCl, Pyridine) diol->tosylation ditosylate 2,2-Dimethyl-1,3-propanediol ditosylate tosylation->ditosylate cyclization Cyclization (Benzylamine) ditosylate->cyclization protected_azetidine N-Benzyl-3,3-dimethylazetidine cyclization->protected_azetidine deprotection Deprotection (H₂, Pd/C) protected_azetidine->deprotection azetidine 3,3-Dimethylazetidine deprotection->azetidine

Figure 2: Synthetic route starting from 2,2-dimethyl-1,3-propanediol.

Experimental Protocol: Synthesis of N-Benzyl-3,3-dimethylazetidine

Step 1: Tosylation of 2,2-Dimethyl-1,3-propanediol

To a solution of 2,2-dimethyl-1,3-propanediol (1.0 eq) in pyridine (B92270) (5-10 vol) at 0 °C is slowly added p-toluenesulfonyl chloride (2.2 eq). The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 12 hours. The reaction is quenched by the addition of water, and the product is extracted with dichloromethane. The combined organic layers are washed with 1 M HCl, saturated NaHCO₃ solution, and brine, then dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to afford the crude ditosylate, which is often used in the next step without further purification.

Step 2: Cyclization with Benzylamine

The crude 2,2-dimethyl-1,3-propanediol ditosylate (1.0 eq) is dissolved in a suitable solvent such as acetonitrile (B52724) or toluene. Benzylamine (1.1 eq) and a base such as K₂CO₃ (2.5 eq) are added, and the mixture is heated to reflux for 24-48 hours. After cooling to room temperature, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica (B1680970) gel to yield N-benzyl-3,3-dimethylazetidine.

Step 3: Deprotection of N-Benzyl-3,3-dimethylazetidine

N-Benzyl-3,3-dimethylazetidine (1.0 eq) is dissolved in methanol, and 10% Pd/C (10 mol%) is added. The mixture is stirred under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature for 12-24 hours. The catalyst is removed by filtration through Celite, and the solvent is evaporated under reduced pressure to give 3,3-dimethylazetidine.

Pathway 2: From 3-Amino-2,2-dimethylpropan-1-ol via Intramolecular Cyclization

This pathway utilizes an intramolecular nucleophilic substitution, often facilitated by converting the hydroxyl group into a good leaving group. A modified Wenker synthesis approach, involving the in-situ formation of a sulfate (B86663) ester, provides a direct route to the unprotected azetidine.

pathway2 amino_alcohol 3-Amino-2,2-dimethylpropan-1-ol sulfation Sulfation (H₂SO₄) amino_alcohol->sulfation sulfate_ester Sulfate ester intermediate sulfation->sulfate_ester cyclization_base Cyclization (NaOH) sulfate_ester->cyclization_base azetidine 3,3-Dimethylazetidine cyclization_base->azetidine pathway3 start_amine N-Benzyl-2,2-dimethyl-4-penten-1-amine iodocyclization Iodocyclization (I₂, NaHCO₃) start_amine->iodocyclization iodo_azetidine 1-Benzyl-3,3-dimethyl-4-(iodomethyl)azetidine iodocyclization->iodo_azetidine deiodination Reductive deiodination (e.g., Bu₃SnH, AIBN) iodo_azetidine->deiodination protected_azetidine N-Benzyl-3,3-dimethylazetidine deiodination->protected_azetidine

Efficacy of 1,3-Dibromo-2,2-dimethylpropane compared to other 1,3-dihalopropanes

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of 1,3-Dibromo-2,2-dimethylpropane and Other 1,3-Dihalopropanes in Synthetic Chemistry

For researchers and professionals in drug development and chemical synthesis, the choice of a suitable building block is paramount to the success of a synthetic route. 1,3-Dihalopropanes are versatile reagents, particularly in the formation of cyclic and heterocyclic systems. This guide provides a comparative analysis of the efficacy of this compound against other 1,3-dihalopropanes, with a focus on their application in cyclization reactions. The comparison is supported by experimental data, detailed protocols, and mechanistic diagrams to aid in reagent selection and experimental design.

Efficacy in Cyclization Reactions: A Comparative Overview

The primary application of 1,3-dihalopropanes in organic synthesis is as dielectrophiles in reactions with dinucleophiles to form cyclic structures. The efficacy of these reagents is largely determined by the nature of the halogen, which acts as a leaving group in nucleophilic substitution reactions.

General Reactivity Trend

The reactivity of 1,3-dihalopropanes in SN2 reactions, which are typical for cyclizations, is heavily influenced by the leaving group ability of the halide. The established order of leaving group ability for halogens is I⁻ > Br⁻ > Cl⁻ > F⁻. This is due to a combination of factors including the strength of the carbon-halogen bond and the stability of the resulting halide anion. The weaker the base, the better the leaving group. Consequently, 1,3-diiodopropane (B1583150) is the most reactive, followed by 1,3-dibromopropane, 1,3-dichloropropane (B93676), and 1,3-difluoropropane (B1362545) being the least reactive. This trend generally translates to faster reaction rates and higher yields for the bromo- and iodo-derivatives compared to their chloro- and fluoro-counterparts under similar reaction conditions.

Quantitative Comparison in Cyclobutane (B1203170) Synthesis

While direct comparative studies for this compound are limited, data for the structurally similar 1,3-Dibromo-2,2-dimethoxypropane (B40201) in the synthesis of cyclobutane derivatives provides valuable insights. The reaction with active methylene (B1212753) compounds, such as malonates, proceeds via a double nucleophilic substitution. A comparison of yields with 1,3-dichloropropane highlights the superior efficacy of the dibromo compound.

Reagent/MethodProduct TypeTypical YieldsKey AdvantagesKey Disadvantages
1,3-Dibromo-2,2-dimethoxypropane 2,2-Dimethoxycyclobutane derivatives60-80%[1]Masked ketone functionality, thermal conditionsRequires strong base, potential for elimination
1,3-Dichloropropane Substituted cyclobutanes40-70%[1]Lower costLess reactive than the dibromo analog
[2+2] Cycloaddition (e.g., Ketenes) Substituted cyclobutanones50-90%[1]High diastereoselectivity, broad scopeRequires generation of unstable ketenes

The gem-dimethyl group in this compound is expected to have a minimal electronic effect on the reactivity of the bromine atoms compared to the unsubstituted 1,3-dibromopropane, thus a similar high reactivity is anticipated. The steric hindrance from the gem-dimethyl groups might slightly modulate the reaction rates depending on the nucleophile.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative protocols for the synthesis of a cyclobutane derivative using a 1,3-dibromo-2,2-disubstituted propane (B168953) and a general protocol for the synthesis of a heterocyclic compound.

Protocol 1: Synthesis of 3,3-Dimethoxy-1-phenylcyclobutane-1-carbonitrile

This protocol details the reaction of 1,3-dibromo-2,2-dimethoxypropane with benzyl (B1604629) cyanide to form a functionalized cyclobutane.[1]

  • Reagents: Sodium hydride (60% dispersion in mineral oil), N,N-dimethylformamide (DMF), benzyl cyanide, 1,3-dibromo-2,2-dimethoxypropane.

  • Procedure:

    • To a suspension of sodium hydride in DMF at 0°C, a solution of benzyl cyanide in DMF is added dropwise.

    • The mixture is allowed to warm to room temperature.

    • 1,3-dibromo-2,2-dimethoxypropane is then added, and the reaction is stirred at room temperature for 16 hours.

    • The reaction is quenched with water and extracted with diethyl ether.

    • The combined organic layers are washed, dried, and concentrated.

    • The crude product is purified by column chromatography.

Protocol 2: General Procedure for the Synthesis of N-Substituted 3,3-Dimethoxyazetidines

This protocol outlines the synthesis of a four-membered heterocycle from 1,3-dibromo-2,2-dimethoxypropane and a primary amine.[2]

  • Reagents: Primary amine, potassium carbonate or triethylamine, acetonitrile (B52724) or DMF, 1,3-dibromo-2,2-dimethoxypropane.

  • Procedure:

    • To a solution of a primary amine (1.0 equiv) in a suitable solvent, add a base (2.2 equiv).

    • Add 1,3-dibromo-2,2-dimethoxypropane (1.0 equiv) to the mixture.

    • Heat the reaction mixture (e.g., 80-100 °C) and monitor its progress.

    • After completion, cool the reaction, filter off any inorganic salts, and concentrate the filtrate.

    • The crude product is then purified by column chromatography.

Mechanistic Insights and Experimental Workflow

The formation of four-membered rings from 1,3-dihalopropanes typically proceeds through a sequential double nucleophilic substitution (SN2) mechanism.

G cluster_step1 Step 1: First Substitution (SN2) cluster_step2 Step 2: Intramolecular Cyclization (SN2) A Dinucleophile (e.g., Malonate anion) C Intermediate A->C Attacks C1 B 1,3-Dihalopropane (X-CH2-C(R)2-CH2-X) B->C X- leaves D Final Cyclized Product C->D Nucleophilic end attacks C3 C->D E X-

Mechanism of four-membered ring formation.

The experimental workflow for a typical cyclization reaction involves several key stages from reaction setup to product purification.

G start Start: Prepare Reactants reagents Dissolve Nucleophile and add Base start->reagents addition Add 1,3-Dihalopropane dropwise at controlled temperature reagents->addition reaction Stir at specified temperature for a set time addition->reaction monitoring Monitor reaction progress (TLC, GC-MS) reaction->monitoring workup Quench reaction and perform aqueous workup monitoring->workup Reaction complete extraction Extract with organic solvent workup->extraction purification Dry, concentrate and purify the crude product (e.g., chromatography) extraction->purification end End: Characterize pure product purification->end

References

Unraveling the Reaction Pathways of 1,3-Dibromo-2,2-dimethylpropane: A Computational and Experimental Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate reaction pathways of bifunctional molecules like 1,3-Dibromo-2,2-dimethylpropane is crucial for designing novel synthetic routes and developing new chemical entities. This guide provides a comparative analysis of the primary reaction pathways for this compound—intramolecular cyclization and elimination—supported by analogous experimental data and computational insights.

The unique neopentyl structure of this compound, featuring a quaternary carbon center, imposes significant steric hindrance that governs its reactivity. While direct computational studies on this specific molecule are limited, a comparative analysis of analogous systems provides a robust framework for predicting its behavior under various reaction conditions. This guide will explore the competition between intramolecular cyclization to form a dimethylcyclopropane ring and elimination reactions that lead to unsaturated products.

Comparative Analysis of Reaction Pathways

The primary competing reaction pathways for this compound are intramolecular cyclization, typically under reductive conditions, and base-induced elimination. The choice of reagents and reaction conditions dictates the predominant pathway.

Reaction PathwayReagent/ConditionExpected Major ProductAnalogous Experimental Support
Intramolecular Cyclization Magnesium (in dry ether)1,1-DimethylcyclopropaneReaction of 1,3-dibromopropane (B121459) with magnesium yields cyclopropane (B1198618).[1][2]
Intramolecular Cyclization (Wurtz) Sodium metal1,1-DimethylcyclopropaneThe intramolecular Wurtz reaction of 1,3-dihalides is a known method for forming three-membered rings.[3][4]
Elimination Strong, hindered base (e.g., KOtBu)Mixture of unsaturated haloalkenes (potential for rearrangement)Dehydrohalogenation of neopentyl bromide with alcoholic KOH leads to rearranged alkene products.[5][6][7]
Cyclization with Nucleophiles Strong, non-hindered base (e.g., NaH) with a nucleophileBicyclo[1.1.0]butane derivatives (for analogous 1,3-Dibromo-2,2-dimethoxypropane)1,3-Dibromo-2,2-dimethoxypropane undergoes intramolecular cyclization in the presence of a strong, non-hindered base.[8]

Visualizing the Reaction Pathways

The logical flow of the competing reaction pathways can be visualized as follows:

G cluster_start Starting Material cluster_cyclization Cyclization Pathway cluster_elimination Elimination Pathway start This compound reductive Reductive Conditions (e.g., Mg, Na) start->reductive Intramolecular Coupling base Strong Hindered Base (e.g., KOtBu) start->base Base-induced Elimination cyclopropane 1,1-Dimethylcyclopropane reductive->cyclopropane rearrangement Carbocation Rearrangement base->rearrangement alkenes Unsaturated Products rearrangement->alkenes

Caption: Competing cyclization and elimination pathways for this compound.

Detailed Experimental Protocols

While specific protocols for this compound are not extensively documented, the following are detailed methodologies for analogous reactions that provide a framework for experimental design.

Protocol 1: Intramolecular Reductive Cyclization (Analogous to Wurtz Reaction)

This protocol is adapted from the synthesis of cyclopropane from 1,3-dibromopropane.

Materials:

  • This compound

  • Sodium metal, cut into small pieces

  • Anhydrous diethyl ether

  • Reaction flask with a reflux condenser and dropping funnel

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Set up the reaction apparatus under an inert atmosphere.

  • Place the sodium metal in the reaction flask containing anhydrous diethyl ether.

  • Heat the mixture to reflux.

  • Slowly add a solution of this compound in anhydrous diethyl ether to the refluxing mixture.

  • After the addition is complete, continue refluxing for several hours, monitoring the reaction by gas chromatography (GC).

  • Cool the reaction mixture and cautiously quench any unreacted sodium with a small amount of ethanol, followed by water.

  • Separate the ethereal layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • The product, 1,1-dimethylcyclopropane, can be isolated by fractional distillation.

Protocol 2: Base-Induced Elimination (Analogous to Dehydrohalogenation of Neopentyl Bromide)

This protocol is based on the dehydrohalogenation of neopentyl halides.

Materials:

  • This compound

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Reaction flask with a reflux condenser

  • Inert atmosphere

Procedure:

  • Set up the reaction apparatus under an inert atmosphere.

  • In the reaction flask, dissolve this compound in anhydrous THF.

  • Add a solution of potassium tert-butoxide in THF to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by TLC or GC.

  • After the reaction is complete, cool the mixture and quench with water.

  • Extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.

  • The resulting mixture of unsaturated products can be analyzed and separated by chromatography.

Experimental Workflow Visualization

A general workflow for conducting and analyzing these reaction pathways is depicted below.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_analysis Analysis & Purification prep Prepare Reactants and Solvents (ensure anhydrous conditions) react Set up Reaction under Inert Atmosphere prep->react add Add Reagents (e.g., Metal or Base) react->add monitor Monitor Reaction Progress (TLC, GC) add->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract wash Wash and Dry Organic Layer extract->wash analyze Analyze Crude Product (GC-MS, NMR) wash->analyze purify Purify by Distillation or Chromatography analyze->purify

Caption: General experimental workflow for the reaction of this compound.

References

Unraveling the Sluggish Reactivity of 1,3-Dibromo-2,2-dimethylpropane: A Kinetic Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the kinetic behavior of bifunctional electrophiles is paramount for designing efficient synthetic routes. This guide provides a comprehensive comparison of the reaction kinetics of 1,3-Dibromo-2,2-dimethylpropane, a sterically hindered neopentyl halide, with less encumbered linear dibromoalkanes. The data presented herein highlights the profound impact of steric hindrance on nucleophilic substitution reactions.

This compound is a unique building block in organic synthesis. However, its neopentyl structure, characterized by a quaternary carbon adjacent to the reaction centers, imposes significant steric hindrance, dramatically slowing down the rates of bimolecular nucleophilic substitution (SN2) reactions. This inherent lack of reactivity is also coupled with a reluctance to undergo unimolecular substitution (SN1) due to the electronic instability of the resulting primary carbocation.

This guide delves into the quantitative aspects of these reactivity challenges by comparing the kinetic data of this compound with that of more conventional linear α,ω-dibromoalkanes, such as 1,4-dibromobutane (B41627) and 1,5-dibromopentane.

Comparative Kinetic Analysis

The profound impact of steric hindrance on the reactivity of this compound is starkly illustrated when its reaction rate constants are compared with those of linear dibromoalkanes. As a general principle, neopentyl halides are known to react approximately 100,000 times slower than their unhindered primary alkyl bromide counterparts in SN2 reactions.

SubstrateNucleophileSolventTemperature (°C)Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)
Neopentyl bromide*NaN₃DMSO1001.3 x 10⁻⁵
1,4-DibromobutanePiperidineToluene100~1.3 x 10⁻⁴ (estimated)[1]
1-Bromobutane (B133212)NaIAcetone201.07 x 10⁻⁴[1]
1-BromobutaneNaIAcetone302.91 x 10⁻⁴[1]
1-BromobutaneNaIAcetone407.37 x 10⁻⁴[1]
Note: Neopentyl bromide serves as a suitable model for the reactivity of each electrophilic center in this compound.

The data clearly shows a significantly lower rate constant for neopentyl bromide compared to the less hindered 1-bromobutane and an estimated rate for 1,4-dibromobutane, underscoring the dramatic decrease in reactivity due to the bulky 2,2-dimethylpropyl group.

Reaction Pathways and Steric Hindrance

The primary mechanism for nucleophilic substitution on unhindered primary alkyl halides is the SN2 pathway. This concerted mechanism involves a backside attack of the nucleophile on the carbon atom bearing the leaving group. However, in the case of this compound, the bulky tert-butyl-like core effectively shields the electrophilic carbons, making this backside approach exceedingly difficult.

G cluster_0 SN2 Pathway on a Linear Dibromoalkane (e.g., 1,4-Dibromobutane) cluster_1 Reaction of this compound Linear Substrate Br-(CH₂)₄-Br Transition State_1 [Nu---CH₂(CH₂)₂CH₂---Br]⁻ Linear Substrate->Transition State_1 Nucleophile_1 Nu⁻ Nucleophile_1->Transition State_1 Monosubstituted Nu-(CH₂)₄-Br Transition State_1->Monosubstituted Transition State_2 [Nu---CH₂(CH₂)₂CH₂---Br]⁻ Monosubstituted->Transition State_2 Nucleophile_2 Nu⁻ Nucleophile_2->Transition State_2 Disubstituted Nu-(CH₂)₄-Nu Transition State_2->Disubstituted Neopentyl Substrate Br-CH₂-C(CH₃)₂-CH₂-Br Steric Hindrance Steric Hindrance (Bulky 2,2-dimethylpropyl group) Neopentyl Substrate->Steric Hindrance Nucleophile_3 Nu⁻ Nucleophile_3->Steric Hindrance Slow Reaction Extremely Slow or No Reaction under Standard SN2 Conditions Steric Hindrance->Slow Reaction

Figure 1. Comparison of SN2 reaction pathways.

Experimental Protocols: Kinetic Measurement

Determining the reaction kinetics of a slow-reacting substrate like this compound requires careful experimental design. The following is a general protocol that can be adapted for monitoring these reactions, often requiring elevated temperatures and prolonged reaction times.

Objective: To determine the second-order rate constant for the reaction of this compound with a given nucleophile.

Materials:

  • This compound

  • Nucleophile (e.g., sodium azide, sodium thiophenoxide)

  • Anhydrous solvent (e.g., Dimethyl sulfoxide (B87167) - DMSO)

  • Internal standard for chromatographic analysis (e.g., a high-boiling, inert hydrocarbon)

  • Reaction vessel with a condenser and magnetic stirrer

  • Constant temperature oil bath

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC)

  • Autosampler and vials

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound of a known concentration in the chosen anhydrous solvent.

    • Prepare a stock solution of the nucleophile of a known concentration in the same solvent.

    • Prepare a stock solution of the internal standard.

  • Reaction Setup:

    • In a reaction vessel, place a known volume of the nucleophile solution and the internal standard solution.

    • Equilibrate the vessel to the desired reaction temperature in the constant temperature oil bath.

    • Initiate the reaction by adding a known volume of the pre-heated this compound stock solution. Start timing the reaction immediately.

  • Monitoring the Reaction:

    • At regular time intervals, withdraw aliquots of the reaction mixture.

    • Immediately quench the reaction in the aliquot by adding it to a vial containing a suitable quenching agent (e.g., a large excess of cold water or a dilute acid, depending on the nucleophile).

    • Prepare the quenched samples for GC or HPLC analysis.

  • Data Analysis:

    • Analyze the quenched samples by GC or HPLC to determine the concentration of the remaining this compound relative to the internal standard.

    • Plot the natural logarithm of the concentration of this compound versus time.

    • The slope of the resulting straight line will be the pseudo-first-order rate constant (k_obs).

    • The second-order rate constant (k₂) is then calculated by dividing k_obs by the initial concentration of the nucleophile (assuming the nucleophile is in large excess).

G Start Start Prepare Solutions Prepare Stock Solutions (Substrate, Nucleophile, Internal Standard) Start->Prepare Solutions Setup Reaction Set up Reaction Vessel at Constant Temperature Prepare Solutions->Setup Reaction Initiate Reaction Add Substrate to Nucleophile Solution (Start Timer) Setup Reaction->Initiate Reaction Take Aliquots Withdraw Aliquots at Timed Intervals Initiate Reaction->Take Aliquots Quench Reaction Quench Reaction in Aliquots Take Aliquots->Quench Reaction Analyze Samples Analyze by GC/HPLC Quench Reaction->Analyze Samples Plot Data Plot ln[Substrate] vs. Time Analyze Samples->Plot Data Calculate Rate Determine Rate Constant Plot Data->Calculate Rate End End Calculate Rate->End

Figure 2. Experimental workflow for a kinetic study.

Conclusion

The kinetic data and mechanistic considerations presented in this guide underscore the exceptional inertness of this compound in traditional SN2 reactions. This is a direct consequence of the steric shielding provided by its neopentyl structure. For synthetic chemists, this necessitates the use of more forcing reaction conditions, such as higher temperatures and longer reaction times, or the exploration of alternative, less sterically hindered bifunctional electrophiles when designing synthetic pathways. The provided experimental protocol offers a framework for quantitatively assessing the reactivity of this and other challenging substrates, enabling a more informed approach to reaction optimization and catalyst development.

References

A Spectroscopic Comparison of 1,3-Dibromo-2,2-dimethylpropane and Its Key Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 1,3-Dibromo-2,2-dimethylpropane and its primary reaction products resulting from intramolecular cyclization and hydrolysis. The information presented is intended to aid in the identification and characterization of these compounds through nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy.

Reaction Pathways

This compound serves as a versatile starting material for the synthesis of various cyclic and acyclic compounds. Two common transformations are:

  • Intramolecular Cyclization: In the presence of a suitable reducing agent or organometallic reagent, this compound undergoes intramolecular cyclization to yield 3,3-dimethylcyclobutane. This reaction is a key method for the formation of four-membered rings.

  • Hydrolysis: Under aqueous conditions, typically in the presence of a base, the bromine atoms are substituted by hydroxyl groups, leading to the formation of 2,2-dimethyl-1,3-propanediol.

ReactionPathways A This compound B 3,3-dimethylcyclobutane A->B Intramolecular Cyclization C 2,2-dimethyl-1,3-propanediol A->C Hydrolysis

Spectroscopic Data Comparison

The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound and its reaction products.

¹H NMR Data
CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignment
This compound ~1.05Singlet6H-C(CH ₃)₂
~3.35Singlet4H-CH ₂Br
3,3-dimethylcyclobutane ~1.00Singlet6H-C(CH ₃)₂
~1.70Singlet4H-CH ₂-
2,2-dimethyl-1,3-propanediol 0.94Singlet6H-C(CH ₃)₂
3.32Singlet4H-CH ₂OH
(variable)Broad Singlet2H-OH
¹³C NMR Data
CompoundChemical Shift (δ) ppmAssignment
This compound ~25-C(C H₃)₂
~38-C (CH₃)₂
~45-C H₂Br
3,3-dimethylcyclobutane ~28-C(C H₃)₂
~32-C (CH₃)₂
~42-C H₂-
2,2-dimethyl-1,3-propanediol [1]22.1-C(C H₃)₂
36.6-C (CH₃)₂
71.3-C H₂OH
IR Spectroscopy Data
CompoundAbsorption Bands (cm⁻¹)Functional Group Assignment
This compound 2960-2850C-H (alkane) stretching
1470, 1370C-H bending
600-500C-Br stretching
3,3-dimethylcyclobutane 2960-2850C-H (alkane) stretching
1470, 1365C-H bending
2,2-dimethyl-1,3-propanediol [1]3300 (broad)O-H stretching (hydrogen-bonded)
2960-2850C-H (alkane) stretching
1045C-O stretching

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented. Instrument-specific parameters may require optimization.

NMR Spectroscopy

Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Filter the solution into a clean 5 mm NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts to 0 ppm.

¹H NMR Spectroscopy:

  • Instrument: 300-500 MHz NMR Spectrometer

  • Pulse Program: Standard single-pulse sequence

  • Number of Scans: 16-64

  • Relaxation Delay: 1-5 seconds

  • Spectral Width: Appropriate for the chemical shift range of the compound

¹³C NMR Spectroscopy:

  • Instrument: 75-125 MHz NMR Spectrometer

  • Pulse Program: Proton-decoupled single-pulse sequence

  • Number of Scans: 1024 or more, depending on sample concentration

  • Relaxation Delay: 2-5 seconds

  • Spectral Width: 0-220 ppm

NMR_Workflow A Sample Preparation (Dissolve in Deuterated Solvent) B ¹H NMR Acquisition A->B C ¹³C NMR Acquisition A->C D Data Processing (Fourier Transform, Phasing, Baseline Correction) B->D C->D E Spectral Analysis (Chemical Shift, Integration, Multiplicity) D->E

FTIR Spectroscopy

Sample Preparation:

  • Liquids: A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr).

  • Solids: The solid sample is finely ground and mixed with KBr powder, then pressed into a thin pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the solid directly on the ATR crystal.

Data Acquisition:

  • Instrument: Fourier Transform Infrared (FTIR) Spectrometer

  • Mode: Transmittance or Absorbance

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.

FTIR_Workflow A Sample Preparation (Thin Film, KBr Pellet, or ATR) B Background Spectrum Acquisition A->B C Sample Spectrum Acquisition B->C D Data Processing (Background Subtraction) C->D E Spectral Analysis (Peak Identification) D->E

References

Mechanistic Insights into Wurtz-Type Reactions of 1,3-Dibromo-2,2-dimethylpropane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the intramolecular Wurtz-type reaction of 1,3-dibromo-2,2-dimethylpropane for the synthesis of 1,1-dimethylcyclopropane. It delves into the mechanistic aspects and compares its performance with alternative synthetic methodologies, supported by available experimental data.

Introduction

The synthesis of strained ring systems, such as cyclopropanes, is of significant interest in organic chemistry and drug development due to their unique conformational constraints and biological activities. The intramolecular Wurtz-type reaction of 1,3-dihaloalkanes presents a classical approach to the formation of these three-membered rings. This guide focuses on the mechanistic investigation of the intramolecular cyclization of this compound, a neopentyl-type dihalide, to yield 1,1-dimethylcyclopropane.

Wurtz-Type Reaction of this compound

The intramolecular Wurtz reaction of this compound involves the reductive coupling of the two carbon-bromine bonds using an alkali metal, typically sodium, to form the cyclopropane (B1198618) ring. The gem-dimethyl group on the C2 position introduces steric hindrance that can influence the reaction mechanism and efficiency.

Proposed Mechanism

The mechanism of the Wurtz reaction is complex and still a subject of discussion, with evidence supporting both radical and organometallic (ionic) pathways. It is likely that both mechanisms can operate, and the predominant pathway may depend on the specific reaction conditions.

  • Radical Pathway: This pathway involves the single-electron transfer (SET) from the sodium metal to the carbon-bromine bond, leading to the formation of a radical intermediate. A second SET then generates a carbanion, which subsequently undergoes an intramolecular SN2 reaction to close the ring.

  • Organometallic (Ionic) Pathway: In this mechanism, an organosodium intermediate is formed, which then undergoes an intramolecular nucleophilic substitution to displace the second bromide and form the cyclopropane ring.

Performance Comparison with Alternative Methods

While the intramolecular Wurtz reaction provides a direct route to 1,1-dimethylcyclopropane, several other methods are available for the synthesis of cyclopropanes. This section compares the Wurtz-type reaction with two prominent alternatives: the Simmons-Smith reaction and the Kulinkovich reaction.

ReactionSubstrateReagentsTypical YieldAdvantagesDisadvantages
Intramolecular Wurtz-Type Reaction This compoundSodium metalModerate (e.g., ~50% for similar systems)One-step cyclization from a readily available precursor.Harsh reaction conditions, potential for side reactions (elimination, polymerization).
Simmons-Smith Reaction IsobutyleneDiiodomethane, Zn-Cu coupleHighHigh functional group tolerance, stereospecific.Use of expensive and hazardous diiodomethane.
Kulinkovich Reaction Methyl isobutyrateTi(Oi-Pr)₄, EtMgBrGood to HighForms a cyclopropanol (B106826) which can be further modified.Requires a titanium catalyst and Grignard reagent.

Experimental Protocols

General Protocol for Intramolecular Wurtz-Type Reaction
  • Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel. The apparatus is flame-dried and maintained under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Preparation: Dry solvent (e.g., anhydrous diethyl ether or tetrahydrofuran) is added to the flask. Sodium metal is cut into small pieces and added to the solvent.

  • Reaction Execution: A solution of this compound in the dry solvent is added dropwise to the stirred suspension of sodium metal at a rate that maintains a gentle reflux.

  • Workup: After the addition is complete, the reaction mixture is stirred until the sodium is consumed. The mixture is then cooled, and the excess sodium is carefully quenched with a suitable alcohol (e.g., ethanol). Water is then added, and the organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed by distillation.

  • Purification: The crude product is purified by fractional distillation to yield 1,1-dimethylcyclopropane.

Experimental Workflow

G A Flame-dried three-necked flask under N2 B Add dry solvent and sodium metal A->B C Dropwise addition of this compound solution B->C D Reflux until sodium is consumed C->D E Quench with alcohol, then water D->E F Extract with organic solvent E->F G Dry organic layer and remove solvent F->G H Purify by fractional distillation G->H

Conclusion

The intramolecular Wurtz-type reaction of this compound offers a direct, one-step method for the synthesis of 1,1-dimethylcyclopropane. While the mechanism is complex and can proceed through both radical and ionic intermediates, the reaction is a feasible approach for the formation of this strained ring system. However, for syntheses requiring milder conditions or higher functional group tolerance, alternative methods such as the Simmons-Smith or Kulinkovich reactions may be more suitable. The choice of synthetic route will ultimately depend on the specific requirements of the target molecule, including scale, purity, and the presence of other functional groups. Further mechanistic studies on the Wurtz-type reaction of sterically hindered dihalides like this compound would be beneficial to better understand and optimize this transformation.

A Comparative Guide to Cyclobutane Synthesis: 1,3-Dibromo-2,2-dimethylpropane vs. [2+2] Cycloaddition Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The construction of the cyclobutane (B1203170) motif is a cornerstone in synthetic organic chemistry, with applications ranging from the synthesis of complex natural products to the development of novel therapeutics. The inherent ring strain and unique three-dimensional architecture of cyclobutanes impart valuable properties to molecules, influencing their bioactivity and physicochemical characteristics. This guide provides an objective comparison between a classical nucleophilic substitution approach utilizing 1,3-Dibromo-2,2-dimethylpropane and the more contemporary [2+2] cycloaddition methodologies for the synthesis of substituted cyclobutanes.

At a Glance: Methodological Comparison

Two primary strategies for the formation of the cyclobutane ring are benchmarked here: the alkylation of active methylene (B1212753) compounds with this compound and various [2+2] cycloaddition reactions. The choice of method is often dictated by the desired substitution pattern, functional group tolerance, and the availability of starting materials.

MethodReagents/ConditionsProduct TypeTypical YieldsKey AdvantagesKey Disadvantages
This compound with Active Methylene Compounds Base (e.g., NaOEt), Active Methylene Compound (e.g., Diethyl Malonate)3,3-Dimethylcyclobutane-1,1-dicarboxylates50-60% (estimated based on analogous reactions)Simple, readily available starting materials.Limited to specific substitution patterns; potential for side reactions.
Photochemical [2+2] Cycloaddition UV light (e.g., 254 nm), two alkene substratesVariously substituted cyclobutanes40-80%High functional group tolerance; access to complex structures.Requires specialized photochemical equipment; potential for side reactions and low stereoselectivity.
Thermal [2+2] Cycloaddition of Ketenes Heat, Ketene (B1206846), AlkeneCyclobutanones60-90%High yields; good stereoselectivity with certain substrates.Ketenes can be unstable and require in-situ generation; limited to cyclobutanone (B123998) products.
Lewis Acid-Catalyzed [2+2] Cycloaddition Lewis Acid (e.g., TiCl4), Alkene, Alkene/AlleneVariously substituted cyclobutanes70-95%High yields and stereoselectivity; milder conditions than thermal methods.Requires stoichiometric amounts of Lewis acid; sensitive to moisture.

Delving into the Chemistry: Reaction Mechanisms and Workflows

Cyclobutane Formation via this compound

This method relies on the nucleophilic attack of a carbanion, generated from an active methylene compound, on the electrophilic carbon atoms of this compound. The reaction proceeds via a double SN2 mechanism to form the cyclobutane ring.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Double SN2 Reaction Active Methylene Active Methylene Compound Carbanion Carbanion Active Methylene->Carbanion Deprotonation Base Base (e.g., NaOEt) Base->Carbanion Intermediate Mono-alkylated Intermediate Carbanion->Intermediate SN2 Attack Dibromide 1,3-Dibromo-2,2- dimethylpropane Dibromide->Intermediate Cyclobutane Cyclobutane Product Intermediate->Cyclobutane Intramolecular SN2

Caption: General workflow for cyclobutane synthesis using this compound.

[2+2] Cycloaddition Methods

[2+2] cycloadditions involve the concerted or stepwise union of two unsaturated components (e.g., alkenes, ketenes) to form a four-membered ring. These reactions can be initiated by light (photochemical), heat (thermal), or catalyzed by Lewis acids.

Photochemical [2+2] Cycloaddition: This reaction proceeds through the excitation of one alkene to a triplet state, which then adds to a ground-state alkene in a stepwise fashion via a diradical intermediate.

G Alkene1 Alkene 1 Excited_Alkene1 Excited Alkene 1* Alkene1->Excited_Alkene1 hν (UV light) Alkene2 Alkene 2 Diradical 1,4-Diradical Intermediate Alkene2->Diradical Excited_Alkene1->Diradical Cyclobutane Cyclobutane Product Diradical->Cyclobutane Ring Closure

Caption: Simplified signaling pathway for photochemical [2+2] cycloaddition.

Thermal [2+2] Cycloaddition of Ketenes: This is a concerted [π2s + π2a] cycloaddition, where the ketene adds suprafacially and the alkene adds antarafacially.

G Ketene Ketene Transition_State [π2s + π2a] Transition State Ketene->Transition_State Alkene Alkene Alkene->Transition_State Cyclobutanone Cyclobutanone Product Transition_State->Cyclobutanone Δ (Heat)

Caption: Logical relationship in the thermal [2+2] cycloaddition of a ketene and an alkene.

Experimental Protocols

Protocol 1: Synthesis of Diethyl 3,3-dimethylcyclobutane-1,1-dicarboxylate

This protocol is based on established procedures for the synthesis of cyclobutane-1,1-dicarboxylates from 1,3-dihalopropanes and is adapted for this compound.

Materials:

Procedure:

  • A solution of sodium ethoxide is prepared by carefully dissolving sodium metal in anhydrous ethanol under an inert atmosphere.

  • To this solution, diethyl malonate is added dropwise at 0 °C. The mixture is stirred for 30 minutes.

  • A solution of this compound in anhydrous ethanol is then added dropwise to the reaction mixture.

  • The reaction is allowed to warm to room temperature and then refluxed for 12-18 hours.

  • After cooling to room temperature, the reaction is quenched by the addition of a saturated aqueous ammonium chloride solution.

  • The mixture is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by vacuum distillation or column chromatography on silica (B1680970) gel to afford diethyl 3,3-dimethylcyclobutane-1,1-dicarboxylate.

Protocol 2: Photochemical [2+2] Cycloaddition of Ethene and Maleic Anhydride (B1165640)

Materials:

  • Maleic anhydride

  • Ethene

  • Acetone (B3395972) (as a photosensitizer and solvent)

  • Quartz reaction vessel

  • High-pressure mercury lamp (e.g., 254 nm)

Procedure:

  • A solution of maleic anhydride in acetone is placed in a quartz reaction vessel equipped with a gas inlet and a magnetic stirrer.

  • The solution is purged with ethene gas, and a slow stream of ethene is maintained throughout the reaction.

  • The reaction vessel is irradiated with a high-pressure mercury lamp while maintaining the temperature at around 20-25 °C.

  • The progress of the reaction is monitored by GC or TLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization or column chromatography to yield the cyclobutane adduct.

Protocol 3: Thermal [2+2] Cycloaddition of Dichloroketene and Cyclopentene (B43876)

Materials:

  • Trichloroacetyl chloride

  • Activated zinc

  • Cyclopentene

  • Anhydrous diethyl ether

Procedure:

  • A flask containing activated zinc and anhydrous diethyl ether is heated to reflux.

  • A solution of trichloroacetyl chloride and cyclopentene in anhydrous diethyl ether is added dropwise to the refluxing mixture. Dichloroketene is generated in situ.

  • The reaction mixture is refluxed for an additional 2-4 hours after the addition is complete.

  • The mixture is cooled to room temperature and filtered to remove excess zinc.

  • The filtrate is washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by vacuum distillation to afford the dichlorocyclobutanone adduct.

Conclusion

The synthesis of cyclobutanes can be approached through various methodologies, each with its distinct advantages and limitations. The reaction of this compound with active methylene compounds offers a straightforward, classical approach, particularly for accessing 1,1-disubstituted 3,3-dimethylcyclobutanes. However, its scope is somewhat limited.

In contrast, [2+2] cycloaddition reactions provide a more versatile and powerful toolkit for constructing a wide array of substituted cyclobutanes. Photochemical methods are suitable for a broad range of alkenes, while thermal cycloadditions of ketenes are highly efficient for producing cyclobutanones. The advent of Lewis acid catalysis has further expanded the utility of [2+2] cycloadditions, often providing high yields and excellent stereocontrol under milder conditions.

For researchers and drug development professionals, the selection of the optimal synthetic route will depend on the specific target molecule, desired stereochemistry, and available resources. A thorough understanding of the mechanisms and experimental parameters of each method is crucial for successful implementation in the laboratory.

Safety Operating Guide

Proper Disposal of 1,3-Dibromo-2,2-dimethylpropane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of 1,3-Dibromo-2,2-dimethylpropane, a halogenated hydrocarbon.

This compound is classified as a skin and serious eye irritant.[1] As a halogenated organic compound, it requires specific disposal protocols to mitigate risks to personnel and the environment. Adherence to these guidelines is critical for maintaining a safe laboratory environment and complying with hazardous waste regulations.

Immediate Safety and Handling Precautions

Before handling this compound, ensure that all necessary personal protective equipment (PPE) is worn. This includes:

  • Eye/Face Protection: Tightly fitting safety goggles.[2]

  • Skin Protection: Impervious and fire/flame-resistant clothing.[2]

  • Respiratory Protection: A full-face respirator if exposure limits are exceeded or irritation is experienced.[2]

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3] Ensure that an eyewash station and safety shower are readily accessible.[3]

Step-by-Step Disposal Procedure

  • Segregation: As a brominated organic compound, this compound must be collected as halogenated organic waste.[4] Do not mix it with non-halogenated organic waste or any other waste streams like acids or bases.[4][5]

  • Containerization: Use a designated, properly labeled waste container for halogenated organic compounds.[4][6] These containers are often color-coded (e.g., green labeled carboys) for easy identification.[4] The container should be made of a compatible material, such as high-density polyethylene.[6]

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound." Record the mass or volume of the waste added to the container on a composite sheet.[4]

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory.[6] This area should be secure and away from ignition sources, as the compound may be combustible.[1][7]

  • Disposal Request: Once the container is full or ready for disposal, follow your institution's procedures for hazardous waste pickup. This typically involves contacting your Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Regulatory Compliance: All waste disposal must be conducted in accordance with local, state, and federal regulations.[8] These regulations govern the tracking and final disposition of hazardous materials.

Spill and Emergency Procedures

In the event of a spill, immediately evacuate the area and alert your laboratory supervisor and EHS.[5] If it is safe to do so, contain the spill using an inert absorbent material.[9] For larger spills, trained emergency responders should be contacted.[8]

Hazard and Disposal Summary

The following table summarizes key data for this compound relevant to its safe handling and disposal.

ParameterInformationSource
GHS Hazard Class Skin Irritation (Category 2), Serious Eye Irritation (Category 2)[1]
Waste Category Halogenated Organic Waste[4]
Incompatible Materials Strong oxidizing agents, Strong bases[3]
Recommended PPE Safety goggles, impervious clothing, full-face respirator (if needed)[2]
Disposal Method Incineration at a regulated hazardous waste facility[4]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_segregation Segregation & Collection cluster_storage Storage & Disposal A Identify Waste as This compound B Wear Appropriate PPE: - Safety Goggles - Impervious Clothing - Respirator (if needed) A->B Safety First C Is the waste a halogenated hydrocarbon? B->C D Collect in Designated Halogenated Waste Container C->D Yes E Do NOT mix with non-halogenated waste, acids, or bases D->E Critical Step F Securely Cap and Label Container with Contents G Store in Satellite Accumulation Area F->G H Contact EHS for Waste Pickup G->H I Final Disposal via Licensed Facility (e.g., Incineration) H->I

Caption: Workflow for the safe disposal of this compound.

Disclaimer: This information is intended as a guide and should not supersede your institution's specific safety and disposal protocols or local regulations. Always consult your Safety Data Sheet (SDS) and your institution's Environmental Health and Safety (EHS) department for detailed guidance.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.